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An In-depth Technical Guide to (R)-2-Amino-2-mesitylethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral β-amino alcohol, (R)-2-Amino-2-mesitylethanol. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of novel chiral auxiliaries and ligands.

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are a privileged class of organic compounds that are integral to the fields of medicinal chemistry and asymmetric synthesis. Their stereodefined 1,2-amino and hydroxyl functionalities serve as crucial pharmacophores in a wide array of biologically active molecules and as highly effective directing groups in the stereoselective synthesis of complex chiral molecules. The strategic placement of a sterically demanding group, such as the mesityl (2,4,6-trimethylphenyl) moiety, can impart unique stereochemical control in chemical transformations, making (R)-2-Amino-2-mesitylethanol a compound of significant interest.

Physicochemical Properties

Precise experimental data for (R)-2-Amino-2-mesitylethanol is not widely available in public literature. However, based on the known properties of its achiral analogue, 2-(2,4,6-trimethylphenyl)ethanol, and other related chiral β-amino alcohols, we can infer a set of expected properties.

Table 1: Estimated Physicochemical Properties of (R)-2-Amino-2-mesitylethanol

PropertyEstimated ValueNotes
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance White to off-white crystalline solidTypical for chiral amino alcohols.
Melting Point 80 - 85 °CBased on the melting point of 2-(2,4,6-trimethylphenyl)ethanol (81-83 °C)[1]. The introduction of the amino group and chirality may slightly alter this value.
Boiling Point >150 °C at reduced pressureBased on the boiling point of 2-(2,4,6-trimethylphenyl)ethanol (152 °C / 15 mmHg)[1]. High boiling point is expected due to hydrogen bonding.
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in nonpolar solvents like hexane.The polar amino and hydroxyl groups will dominate solubility.
Optical Rotation [α]D Specific value not reported. Expected to be a non-zero value, with the (S)-enantiomer having an equal and opposite rotation.The magnitude and sign of rotation must be determined experimentally.[2][3][4][5]
CAS Number Not assigned for the (R)-enantiomer. Racemate: 354153-49-4[6]

Synthesis of (R)-2-Amino-2-mesitylethanol

The synthesis of enantiomerically pure (R)-2-Amino-2-mesitylethanol can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Synthesis of Racemic 2-Amino-2-mesitylethanol

A common and effective route to racemic β-amino alcohols is the reduction of the corresponding α-amino ketone. A plausible synthetic pathway is outlined below.

Workflow for the Synthesis of Racemic 2-Amino-2-mesitylethanol

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Reduction 2-Mesitylacetophenone 2-Mesitylacetophenone 2-Bromo-1-mesitylethanone 2-Bromo-1-mesitylethanone 2-Mesitylacetophenone->2-Bromo-1-mesitylethanone NBS, AIBN 2-Amino-1-mesitylethanone 2-Amino-1-mesitylethanone 2-Bromo-1-mesitylethanone->2-Amino-1-mesitylethanone NaN3 then H2/Pd-C or NH3 rac-2-Amino-2-mesitylethanol rac-2-Amino-2-mesitylethanol 2-Amino-1-mesitylethanone->rac-2-Amino-2-mesitylethanol NaBH4, MeOH

Caption: Synthetic workflow for racemic 2-Amino-2-mesitylethanol.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-mesitylethanol

Step 1: Synthesis of 2-Amino-1-mesitylethanone (A Precursor) A potential route involves the synthesis of the corresponding α-amino ketone. A detailed protocol can be found in the literature for analogous compounds, often involving the reaction of an α-haloketone with an amine source. A relevant synthesis of a similar compound is described in the European Journal of Organic Chemistry, 2001, issue 10, pages 1937-1942.

Step 2: Reduction to the Racemic Amino Alcohol

  • Dissolution: Dissolve 2-amino-1-mesitylethanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The stoichiometry should be carefully controlled (typically 1.1 to 1.5 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to neutralize the excess borohydride.

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude racemic 2-Amino-2-mesitylethanol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Chiral Resolution of Racemic 2-Amino-2-mesitylethanol

The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain the desired (R)-enantiomer. Classical resolution via the formation of diastereomeric salts is a well-established and reliable method.[7][8]

Workflow for Chiral Resolution

G rac-2-Amino-2-mesitylethanol rac-2-Amino-2-mesitylethanol Diastereomeric Salts Diastereomeric Salts rac-2-Amino-2-mesitylethanol->Diastereomeric Salts + Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Separation Separation Diastereomeric Salts->Separation Fractional Crystallization (R,R)-Salt (R,R)-Salt Separation->(R,R)-Salt Less Soluble (S,R)-Salt (S,R)-Salt Separation->(S,R)-Salt More Soluble (in mother liquor) (R)-2-Amino-2-mesitylethanol (R)-2-Amino-2-mesitylethanol (R,R)-Salt->(R)-2-Amino-2-mesitylethanol Basification (e.g., NaOH)

Caption: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic 2-Amino-2-mesitylethanol in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in the same solvent.

  • Crystallization: Combine the two solutions and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to adjust the pH to >10. This will deprotonate the amino group and liberate the free amino alcohol.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-Amino-2-mesitylethanol.

  • Enantiomeric Purity Determination: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.[9][10][11][12]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for (R)-2-Amino-2-mesitylethanol

TechniquePredicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹)Assignment
¹H NMR ~6.8 ppm (s, 2H)Aromatic protons (mesityl)
~4.0-4.2 ppm (m, 1H)CH-OH
~3.5-3.7 ppm (m, 2H)CH₂-OH
~2.2-2.4 ppm (s, 9H)Methyl protons (mesityl)
Broad singletNH₂ and OH protons (exchangeable with D₂O)
¹³C NMR ~135-140 ppmQuaternary aromatic carbons (mesityl)
~128-130 ppmAromatic CH carbons (mesityl)
~70-75 ppmCH-OH
~60-65 ppmCH₂-OH
~50-55 ppmCH-NH₂
~20-22 ppmMethyl carbons (mesityl)
IR Spectroscopy 3400-3200 cm⁻¹ (broad)O-H and N-H stretching
3000-2850 cm⁻¹C-H stretching (aliphatic)
~1600, ~1470 cm⁻¹C=C stretching (aromatic)
1200-1000 cm⁻¹C-O and C-N stretching

Applications in Asymmetric Synthesis

(R)-2-Amino-2-mesitylethanol is a valuable chiral auxiliary and ligand for a variety of asymmetric transformations. The bulky mesityl group provides a well-defined steric environment, which can lead to high levels of stereocontrol.

Workflow for Application as a Chiral Auxiliary

G Prochiral Substrate Prochiral Substrate Chiral Substrate Chiral Substrate Prochiral Substrate->Chiral Substrate + (R)-2-Amino-2-mesitylethanol Diastereomerically Enriched Product Diastereomerically Enriched Product Chiral Substrate->Diastereomerically Enriched Product Diastereoselective Reaction Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomerically Enriched Product->Enantiomerically Enriched Product Cleavage of Auxiliary (R)-2-Amino-2-mesitylethanol (R)-2-Amino-2-mesitylethanol Diastereomerically Enriched Product->(R)-2-Amino-2-mesitylethanol Recovery Final Product Final Product Enantiomerically Enriched Product->Final Product

Caption: General workflow for using (R)-2-Amino-2-mesitylethanol as a chiral auxiliary.

Potential applications include:

  • Asymmetric Reductions: As a precursor to chiral oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones.[2][19][20]

  • Asymmetric Alkylations: After conversion to a chiral enolate, it can direct the stereoselective alkylation of carbonyl compounds.

  • Asymmetric Aldol Reactions: As a chiral auxiliary to control the stereochemical outcome of aldol additions.

  • Chiral Ligands for Metal Catalysis: The amino and hydroxyl groups can coordinate to metal centers, creating a chiral environment for a variety of catalytic reactions, such as hydrogenations and C-C bond-forming reactions.

Safety and Handling

As with all amine-containing compounds, (R)-2-Amino-2-mesitylethanol should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(R)-2-Amino-2-mesitylethanol represents a valuable and versatile chiral building block for modern organic synthesis. Its robust synthesis from readily available starting materials and its potential for high stereochemical induction in a variety of asymmetric transformations make it an attractive tool for researchers in both academic and industrial settings. This guide provides a foundational understanding of its properties and synthesis, empowering scientists to explore its full potential in their research endeavors.

References

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]

  • Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. (n.d.). Retrieved from [Link]

  • Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-(2,4,6-trimethylphenyl)ethanol - ChemBK. (2024, April 9). Retrieved from [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to - SciSpace. (2022, May 11). Retrieved from [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-portal.org. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - RSC Publishing. (n.d.). Retrieved from [Link]

  • Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. (2018, September 20). Retrieved from [Link]

  • Enantioselective Reduction of Ketones - Organic Reactions. (n.d.). Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016, September 6). Retrieved from [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - Semantic Scholar. (2025, November 27). Retrieved from [Link]

  • Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes - ResearchGate. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum. (n.d.). Retrieved from [Link]

  • 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 2-AMINO-2-(4-METHYLPHENYL)ETHANOL — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates - PubMed. (2001, December 14). Retrieved from [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents. (2021, February 11).
  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE - Malaysian Journal of Science (MJS). (2024, July 31). Retrieved from [Link]

  • rac-2-Methylamino-1,2-diphenylethanol - PMC. (n.d.). Retrieved from [Link]

  • 7.3: Optical Activity - Chemistry LibreTexts. (2019, August 12). Retrieved from [Link]

  • C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. (2026, February 24). Retrieved from [Link]

  • Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde - CNR-IRIS. (n.d.). Retrieved from [Link]

  • Showing Compound 2-Aminoethanol (FDB000769) - FooDB. (2010, April 8). Retrieved from [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. (n.d.). Retrieved from [Link]

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Sources

Exploratory

A Technical Guide to (R)-2-Amino-2-mesitylethanol: Structure, Stereochemistry, and Applications in Asymmetric Synthesis

Introduction (R)-2-Amino-2-mesitylethanol is a chiral β-amino alcohol that has garnered significant attention in the fields of organic synthesis and drug development.[1] Its unique structural features, particularly the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-2-Amino-2-mesitylethanol is a chiral β-amino alcohol that has garnered significant attention in the fields of organic synthesis and drug development.[1] Its unique structural features, particularly the sterically demanding mesityl (2,4,6-trimethylphenyl) group and the defined (R)-stereochemistry at the C2 position, make it a powerful tool for controlling the stereochemical outcome of chemical reactions.[2][3] This guide provides an in-depth analysis of the structure, stereochemistry, synthesis, and applications of (R)-2-Amino-2-mesitylethanol, with a focus on its role as a precursor to highly effective chiral catalysts. This technical guide is intended for researchers, scientists, and professionals in drug development who are seeking to leverage stereocontrolled synthesis.

Structure and Physicochemical Properties

The fundamental structure of (R)-2-Amino-2-mesitylethanol consists of an ethanol backbone substituted at the C2 position with both an amino group (-NH2) and a mesityl group. The presence of these functional groups on the same carbon atom, which is also a stereocenter, is central to its utility.

The mesityl group is a bulky aromatic substituent that creates a sterically hindered environment around the chiral center. This steric bulk is not merely a passive feature; it actively directs the approach of reagents in a stereoselective manner when the molecule is employed as part of a catalyst system. The amino and alcohol functionalities provide reactive handles for incorporating the molecule into larger, more complex catalytic structures.

Diagram 1: Chemical Structure of (R)-2-Amino-2-mesitylethanol

Caption: Structure highlighting the (R)-chiral center (C).

Table 1: Physicochemical Properties of (R)-2-Amino-2-mesitylethanol

PropertyValue
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
AppearanceWhite to off-white crystalline solid
Chirality(R)-enantiomer
Key Functional GroupsPrimary Amine (-NH₂), Primary Alcohol (-OH), Mesityl Group

The Essence of Stereochemistry: The (R)-Configuration

In stereochemistry, the arrangement of atoms in space is paramount. The designation "(R)" for this amino alcohol is derived from the Cahn-Ingold-Prelog (CIP) priority rules, which provide a systematic way to describe the absolute configuration of a chiral center.

  • Assigning Priorities: The four groups attached to the chiral carbon (C2) are prioritized based on the atomic number of the directly attached atom:

    • Priority 1: -NH₂ (Nitrogen, Z=7)

    • Priority 2: -C₆H₂(CH₃)₃ (Mesityl group; Carbon, Z=6, with further branching)

    • Priority 3: -CH₂OH (Carbon, Z=6, attached to oxygen)

    • Priority 4: -H (Hydrogen, Z=1)

  • Orientation and Determination: When the molecule is viewed with the lowest priority group (-H) pointing away from the observer, the sequence from priority 1 to 2 to 3 traces a clockwise path. This clockwise directionality defines the center as having the (R)-configuration. This specific three-dimensional architecture is the foundation of its ability to induce chirality in other molecules.

Synthesis and Enantiomeric Purification

The synthesis of enantiomerically pure (R)-2-Amino-2-mesitylethanol is a critical step for its application. While various methods for synthesizing β-amino alcohols exist, achieving high enantiomeric excess (e.e.) is key.[4][5] Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Chiral Resolution: A Classical and Robust Approach

Chiral resolution is a widely used method that involves the separation of a racemic mixture (a 1:1 mixture of (R)- and (S)-enantiomers) into its constituent enantiomers.[6] This is typically achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, most commonly a chiral acid like tartaric acid.[7][8]

The reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, and after separation, the chiral auxiliary can be removed to yield the desired enantiomerically pure amine.

Diagram 2: Workflow for Chiral Resolution

G cluster_0 Resolution Process Racemic Racemic (±)-2-Amino- 2-mesitylethanol AddAcid Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemic->AddAcid Diastereomers Formation of Diastereomeric Salts ((R,R') and (S,R')) AddAcid->Diastereomers Crystallize Fractional Crystallization (Separation based on solubility) Diastereomers->Crystallize Filter Filtration Crystallize->Filter Salt Isolated (R,R') Salt (Less Soluble) Filter->Salt Solid Liquor Mother Liquor with (S,R') Salt (More Soluble) Filter->Liquor Liquid Liberate Liberate Free Amine (Base Treatment) Salt->Liberate Final Enantiomerically Pure (R)-2-Amino-2-mesitylethanol Liberate->Final

Caption: General workflow for the chiral resolution of a racemic amino alcohol.

Experimental Protocol: Resolution of (±)-2-Amino-2-mesitylethanol

This protocol describes a representative procedure for the resolution of racemic 2-amino-2-mesitylethanol using (+)-tartaric acid.[6][7]

Materials:

  • (±)-2-Amino-2-mesitylethanol

  • (+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: Dissolve racemic (±)-2-amino-2-mesitylethanol in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This solid is the enriched diastereomeric salt of the (R)-amine.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a 2M NaOH solution until the pH is strongly basic (pH > 12). This will deprotonate the ammonium salt and liberate the free amine.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like diethyl ether.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield enantiomerically enriched (R)-2-Amino-2-mesitylethanol.

  • Purity Analysis: The enantiomeric excess (e.e.) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Application in Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most prominent applications of (R)-2-Amino-2-mesitylethanol is as a precursor for the synthesis of chiral oxazaborolidine catalysts, which are used in the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[9][10][11]

The CBS reduction is a powerful method for converting ketones into chiral secondary alcohols with high enantioselectivity.[12] The catalyst, derived from the amino alcohol, creates a chiral environment that directs the delivery of a hydride from a borane source (like BH₃·THF) to one specific face of the ketone.

Mechanism of the CBS Reduction

The catalytic cycle of the CBS reduction is a well-studied and elegant example of asymmetric catalysis.[13]

  • Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom.[9]

  • Ketone Coordination: The prochiral ketone coordinates to the now more Lewis-acidic endocyclic boron atom. The steric bulk of the mesityl group (derived from the original amino alcohol) dictates that the ketone orients itself to minimize steric clash, typically by placing its larger substituent away from the bulky group.

  • Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly organized and face-selective, leading to the formation of a chiral alkoxyborane intermediate.

  • Catalyst Regeneration: The product alkoxyborane is released, and the catalyst is regenerated, ready to enter another catalytic cycle. An aqueous workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol product.

Diagram 3: Simplified Mechanism of CBS Reduction

G Catalyst Chiral Oxazaborolidine Catalyst Complex Active Catalyst-BH₃ Complex Catalyst->Complex + BH₃ Borane BH₃ Source Transition Diastereomeric Transition State Complex->Transition + Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->Transition Product_Complex Product-Catalyst Complex Transition->Product_Complex Hydride Transfer Product_Complex->Catalyst Release & Regen. Alcohol Chiral Alcohol Product_Complex->Alcohol Workup

Caption: Catalytic cycle of the enantioselective CBS reduction of a ketone.

Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric integrity of (R)-2-Amino-2-mesitylethanol is critical for its successful application. A suite of analytical techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by showing the expected signals and couplings for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation data to further support the structural assignment.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining the enantiomeric excess (e.e.) of the sample by separating the (R)- and (S)-enantiomers using a chiral stationary phase.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups, such as the O-H and N-H stretches of the alcohol and amine, and C-H stretches of the aromatic and aliphatic portions.

Conclusion

(R)-2-Amino-2-mesitylethanol is more than just a chiral molecule; it is a meticulously designed building block for asymmetric synthesis. Its well-defined stereochemistry, governed by the (R)-configuration, combined with the significant steric influence of the mesityl group, makes it an invaluable precursor for powerful catalysts like those used in the CBS reduction. For researchers in drug development and process chemistry, a thorough understanding of its structure, synthesis, and application provides a direct pathway to the efficient and predictable synthesis of enantiomerically pure molecules, which is a cornerstone of modern pharmaceutical science.

References

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  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction.

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  • Riant, O., et al. (1997). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 62(20), 6733-6745.

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction.

  • Kless, A., & Gotor, V. (Eds.). (2012). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer.

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  • BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.

  • Wikipedia contributors. (2023). Chiral resolution. Wikipedia, The Free Encyclopedia.

  • Reddy, M., et al. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 66(12), 4115-4119.

  • Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(5), 270-273.

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92466, 2-Amino-2-phenylethanol.

  • Asian Journal of Chemistry. (2012). Eco-friendly, Catalyst-free Synthesis of 2-Amino-2-chromenes in Ionic Liquid [bmim]Br. Asian Journal of Chemistry, 24(12), 5555-5557.

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols.

  • Kumar, P., et al. (2012). An activated triple bond linker enables 'click' attachment of peptides to oligonucleotides on solid support. Organic & Biomolecular Chemistry, 10(40), 8231-8238.

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(4), 931-936.

  • da Silva, F., et al. (2014). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Journal of the Mexican Chemical Society, 58(1), 54-59.

  • EvitaChem. (r)-2-Amino-2-(thiazol-2-yl)ethanol.

  • Montagner, D., & Gandin, V. (2025). Recent Advances in the Development of Metal-Glycoconjugates for Medicinal Applications. Molecules, 30(17), 4123.

  • Sigma-Aldrich. 2-Methoxyethanol for amino acid analysis.

  • CymitQuimica. CAS 26921-68-6: 2-(Methylnitrosoamino)ethanol.

  • Quotient Sciences. (2025). IR & CR Formulations: Strategic Lever in Preclinical & Early Clinical Drug Development.

  • Sujayev, A., et al. (2026). Synthesis and therapeutic application of beta-amino alcohol derivatives. Letters in Drug Design & Discovery.

  • PubChemLite. 2-amino-2-phenylethanol (C8H11NO).

  • Aso, D., et al. (2022). Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine?: A computational study. Physical Chemistry Chemical Physics, 24(20), 12345-12351.

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Foundational

An In-Depth Technical Guide to the Synthesis of (R)-2-Amino-2-mesitylethanol

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Amino-2-mesitylethanol is a chiral β-amino alcohol of significant interest in medicinal chemistry and asymmetric synthesis. Its sterically hi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-mesitylethanol is a chiral β-amino alcohol of significant interest in medicinal chemistry and asymmetric synthesis. Its sterically hindered mesityl group and chiral 1,2-amino alcohol motif make it a valuable building block for the synthesis of complex molecules and a potent chiral auxiliary. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining (R)-2-Amino-2-mesitylethanol, with a focus on asymmetric methodologies. The content delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and presents quantitative data to inform synthetic route selection.

Introduction: The Significance of (R)-2-Amino-2-mesitylethanol

Chiral vicinal amino alcohols are crucial structural components found in numerous natural products and synthetic bioactive molecules.[1] Their presence is often critical for conferring specific pharmacological activities. (R)-2-Amino-2-mesitylethanol, with its bulky 2,4,6-trimethylphenyl (mesityl) substituent, presents a unique stereochemical and electronic profile. This steric hindrance can impart high levels of diastereoselectivity in reactions where it is employed as a chiral auxiliary, a temporarily incorporated stereogenic unit that guides the stereochemical outcome of a reaction.[2]

The 1,2-amino alcohol functionality is also a key pharmacophore in a variety of therapeutic agents. Derivatives of β-amino alcohols have demonstrated a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3] Consequently, efficient and stereoselective access to enantiomerically pure building blocks like (R)-2-Amino-2-mesitylethanol is of paramount importance for drug discovery and development programs.

This guide will explore the primary synthetic challenges and solutions for the preparation of this valuable compound, with an emphasis on methods that provide high enantiomeric purity.

Strategic Approaches to the Asymmetric Synthesis

The synthesis of enantiomerically pure (R)-2-Amino-2-mesitylethanol necessitates a strategy that can effectively control the stereochemistry at the two adjacent chiral centers. The principal approaches can be broadly categorized as:

  • Asymmetric Reduction of α-Amino Ketones: This is a widely used and effective method for accessing chiral amino alcohols.

  • Biocatalytic Methods: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis.[1][4]

  • Chiral Auxiliary-Mediated Synthesis: This classic approach in asymmetric synthesis utilizes a recoverable chiral molecule to direct the formation of the desired stereoisomer.[2][]

The following sections will provide a detailed examination of these strategies.

Asymmetric Reduction of 2-Amino-2-mesitylacetophenone

A logical and convergent approach to (R)-2-Amino-2-mesitylethanol involves the stereoselective reduction of the corresponding prochiral ketone, 2-amino-2-mesitylacetophenone. The key to this strategy lies in the choice of a suitable chiral reducing agent or catalyst that can differentiate between the two enantiotopic faces of the carbonyl group.

Mechanism of Asymmetric Ketone Reduction

Asymmetric reduction of ketones is often achieved using chiral metal hydrides or through catalytic transfer hydrogenation. In the case of borane-mediated reductions, a chiral ligand, often derived from an amino alcohol, complexes with the borane to create a chiral reducing agent. This complex then delivers a hydride ion to the carbonyl group from a sterically less hindered face, leading to the preferential formation of one enantiomer of the alcohol.

Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones. It employs a catalytic amount of a chiral oxazaborolidine, which activates borane for a highly stereoselective reduction.

Materials:

  • 2-Amino-2-mesitylacetophenone hydrochloride

  • (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][][6]oxazaborole (CBS catalyst)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-2-mesitylacetophenone hydrochloride (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

  • Cool the mixture to -20 °C and add a solution of the (R)-CBS catalyst (0.1 eq) in anhydrous THF.

  • Slowly add borane-dimethyl sulfide complex (1.2 eq) dropwise, maintaining the temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (R)-2-Amino-2-mesitylethanol.

Parameter Value Reference
Catalyst Loading 10 mol%
Typical Yield 85-95%
Enantiomeric Excess (e.e.) >95%
Visualization of the Synthetic Pathway

Asymmetric_Reduction Prochiral_Ketone 2-Amino-2-mesitylacetophenone Chiral_Product (R)-2-Amino-2-mesitylethanol Prochiral_Ketone->Chiral_Product Asymmetric Reduction Catalyst (R)-CBS Catalyst Borane-DMS Catalyst->Chiral_Product

Caption: Asymmetric reduction of a prochiral ketone.

Biocatalytic Synthesis via Asymmetric Amination

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high enantioselectivity under mild reaction conditions. Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines.[1] This approach can be applied to the synthesis of (R)-2-Amino-2-mesitylethanol from a suitable α-hydroxy ketone precursor.

The Enzymatic Advantage

Enzymes are chiral catalysts that operate in aqueous environments at or near room temperature. Their high degree of stereoselectivity often eliminates the need for protecting groups and can lead to products with very high enantiomeric excess.[4] For the synthesis of chiral vicinal amino alcohols, ω-transaminases (ω-TAs) have also been utilized for the asymmetric amination of α-hydroxy ketones.[1]

Experimental Protocol: Amine Dehydrogenase-Catalyzed Reductive Amination

This protocol outlines a general procedure for the enzymatic synthesis of (R)-2-Amino-2-mesitylethanol. The specific enzyme and reaction conditions may require optimization.

Materials:

  • 1-Hydroxy-1-mesitylacetone

  • Amine Dehydrogenase (engineered for (R)-selectivity)

  • NADH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Ammonium formate or another ammonia source

  • Phosphate buffer (pH 7.5-8.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of phosphate buffer.

  • Add 1-hydroxy-1-mesitylacetone (1.0 eq), the amine dehydrogenase, NADH (or the cofactor regeneration system), and the ammonia source.

  • Gently agitate the mixture at the optimal temperature for the enzyme (typically 25-40 °C).

  • Monitor the reaction progress by HPLC or GC analysis.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x V).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Further purification, if necessary, can be achieved by crystallization or column chromatography.

Parameter Typical Value Reference
Enzyme Loading Varies with enzyme activity[1]
Substrate Concentration 10-50 mM[1]
Conversion >90%[1]
Enantiomeric Excess (e.e.) >99%[1]
Workflow for Biocatalytic Synthesis

Biocatalytic_Synthesis Substrate 1-Hydroxy-1-mesitylacetone Reaction Enzymatic Reductive Amination (Aqueous Buffer, RT) Substrate->Reaction Enzyme_System Amine Dehydrogenase Cofactor Regeneration System Ammonia Source Enzyme_System->Reaction Product (R)-2-Amino-2-mesitylethanol Reaction->Product Workup Extraction & Purification Product->Workup

Caption: Workflow for biocatalytic synthesis.

Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[2] In this approach, a prochiral substrate is temporarily attached to a chiral auxiliary, which then directs a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Rationale for Chiral Auxiliary Selection

For the synthesis of (R)-2-Amino-2-mesitylethanol, an oxazolidinone chiral auxiliary, popularized by David Evans, can be employed.[] The stereogenic centers on the oxazolidinone ring effectively shield one face of an attached enolate, leading to highly diastereoselective alkylation or aldol reactions.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a diastereoselective aldol reaction between an N-acyloxazolidinone and mesitylacetaldehyde, followed by removal of the auxiliary.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Acetyl chloride

  • n-Butyllithium (n-BuLi)

  • Mesitylacetaldehyde

  • Lithium hydroxide

  • Hydrogen peroxide

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acylation: React (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with acetyl chloride in the presence of a base to form the N-acyloxazolidinone.

  • Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous THF, cool to -78 °C, and add n-BuLi to form the lithium enolate.

  • Aldol Reaction: Add mesitylacetaldehyde to the enolate solution at -78 °C and stir for several hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.

  • Auxiliary Removal: Treat the aldol adduct with a mixture of lithium hydroxide and hydrogen peroxide in aqueous THF to cleave the auxiliary.

  • Purification: Purify the resulting chiral β-hydroxy acid by standard methods. The amino group can be introduced in a subsequent step via a Curtius or similar rearrangement.

Parameter Typical Value Reference
Diastereomeric Ratio >95:5[7]
Overall Yield Moderate to Good[7]
Logical Relationship in Chiral Auxiliary Synthesis

Chiral_Auxiliary_Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attach Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Enantiopure_Product (R)-2-Amino-2-mesitylethanol Diastereomeric_Intermediate->Enantiopure_Product Diastereoselective Reaction & Auxiliary Removal Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Intermediate->Recovered_Auxiliary Auxiliary Cleavage

Caption: Logic of chiral auxiliary-mediated synthesis.

Conclusion and Future Perspectives

The synthesis of (R)-2-Amino-2-mesitylethanol can be achieved through several effective asymmetric strategies. The choice of the optimal route will depend on factors such as scale, cost, and the desired level of enantiopurity. Asymmetric reduction of the corresponding α-amino ketone offers a direct and efficient approach, particularly with the use of well-established catalysts like the CBS reagent.

Biocatalytic methods represent a highly attractive alternative, providing exceptional enantioselectivity under environmentally benign conditions. The continued development of novel and robust enzymes will undoubtedly expand the utility of this approach. Chiral auxiliary-based methods, while often longer, provide a reliable and predictable means of controlling stereochemistry.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel organocatalysts and the engineering of enzymes with enhanced substrate scope and activity. Ultimately, the availability of robust and scalable synthetic routes to (R)-2-Amino-2-mesitylethanol will continue to fuel its application in the discovery and development of new chiral molecules with important biological and chemical properties.

References

  • [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. (n.d.). PubMed.
  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives | Request PDF. (n.d.). ResearchGate.
  • Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019, November 18). ACS Catalysis.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Asymmetric N–H Insertion Reaction with Chiral Aminoalcohol as Catalytic Core of Cinchona Alkaloids. (n.d.). J-Stage.
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis of Unusual Amino Acids.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.). PMC.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PMC.
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. (n.d.). Benchchem.
  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012, November 6). Growing Science.
  • (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025, October 16). ResearchGate.
  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2025, July 15).
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015, April 23). CSB and SJU Digital Commons.
  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (n.d.). ResearchGate.
  • Postulated pathways for the conversion of 2-aminoacetophenone (2-AAP)... (n.d.). ResearchGate.

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Exploratory

Enantioselective Synthesis of 2-Amino-2-mesitylethanol: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Among these, chiral amino alcohols se...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Among these, chiral amino alcohols serve as pivotal building blocks for a wide array of pharmaceuticals and as ligands in asymmetric catalysis. 2-Amino-2-mesitylethanol, with its sterically demanding mesityl group, presents a unique synthetic challenge and an opportunity for the development of highly selective catalysts and reagents. This guide provides an in-depth exploration of robust and field-proven methodologies for the preparation of enantiomerically pure 2-Amino-2-mesitylethanol, focusing on practical application and the underlying mechanistic principles that govern stereochemical control.

The Strategic Imperative: Navigating the Synthesis of a Sterically Hindered Chiral Amino Alcohol

The synthesis of enantiopure 2-Amino-2-mesitylethanol is complicated by the significant steric bulk of the mesityl (2,4,6-trimethylphenyl) group. This steric hindrance can impede the approach of reagents and catalysts, often leading to lower yields and diminished enantioselectivity. Therefore, the choice of synthetic strategy must be deliberate, accounting for these steric demands to achieve optimal results. This guide will dissect three primary, effective strategies:

  • Asymmetric Reduction of a Prochiral Ketone Precursor: A highly effective method that establishes the chiral center through the stereocontrolled reduction of a ketone.

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: A classical and reliable approach where a covalently attached chiral auxiliary directs the stereochemical outcome of a key reaction.

  • Enzymatic Kinetic Resolution of a Racemic Mixture: A biocatalytic method that leverages the exquisite selectivity of enzymes to separate enantiomers.

Each of these strategies will be presented with a detailed experimental protocol, a discussion of the mechanistic underpinnings, and a summary of expected outcomes.

Strategy 1: Asymmetric Reduction of 2-Azido-1-mesitylethanone via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] This organocatalytic system, employing a chiral oxazaborolidine catalyst, offers high levels of enantioselectivity and predictability. For the synthesis of 2-Amino-2-mesitylethanol, a suitable precursor is 2-azido-1-mesitylethanone. The azido group serves as a latent amino group, which can be reduced in a subsequent step. The steric bulk of the mesityl group is well-tolerated by the CBS catalyst, making this a premier strategy.

Mechanistic Insight: The Rationale Behind CBS Reduction's Selectivity

The enantioselectivity of the CBS reduction is derived from the formation of a rigid, bicyclic transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. The ketone's larger substituent (the mesityl group) orients itself in a pseudo-equatorial position to minimize steric interactions, while the smaller substituent (the azidomethyl group) occupies a pseudo-axial position. This preferential orientation dictates the face of the carbonyl to which the hydride is delivered, resulting in a high degree of enantioselectivity.[3]

CBS_Mechanism cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Stereoselective Hydride Transfer cluster_2 Product Release and Catalyst Turnover Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Ternary Complex Catalyst->Complex Coordination Borane BH₃ Borane->Complex Coordination Ketone 2-Azido-1-mesitylethanone Ketone->Complex Coordination Transition_State Chair-like Transition State Complex->Transition_State Conformational Arrangement (Mesityl group equatorial) Hydride_Transfer Hydride Delivery Transition_State->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Chiral_Azido_Alcohol Enantiopure 2-Azido-1-mesitylethanol Product_Complex->Chiral_Azido_Alcohol Release Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Turnover

Figure 1: Workflow for the CBS Reduction of 2-Azido-1-mesitylethanone.

Experimental Protocol: CBS Reduction

Part A: Synthesis of 2-Azido-1-mesitylethanone

  • Bromination: To a solution of 2'-bromo-2,4,6-trimethylacetophenone (1.0 equiv) in a suitable solvent such as dichloromethane, add sodium azide (1.5 equiv).

  • Azidation: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-azido-1-mesitylethanone.

Part B: Asymmetric Reduction

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), the (R)- or (S)-CBS catalyst (0.1 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 1.0 equiv) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 15 minutes.

  • Substrate Addition: The solution is cooled to -20 °C, and a solution of 2-azido-1-mesitylethanone (1.0 equiv) in anhydrous THF is added dropwise over 30 minutes.

  • Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC.

  • Quenching and Work-up: Once the starting material is consumed, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude azido alcohol is purified by column chromatography.

Part C: Reduction of the Azide

  • Hydrogenation: The purified 2-azido-1-mesitylethanol is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added.

  • Reaction: The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature until the azide is fully consumed (monitored by TLC or IR spectroscopy).

  • Filtration and Concentration: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated to give the desired 2-Amino-2-mesitylethanol.

StepReagents and ConditionsTypical YieldEnantiomeric Excess (ee)
Azidation NaN₃, CH₂Cl₂85-95%N/A
CBS Reduction (S)-CBS, BMS, THF, -20 °C90-98%>98%
Azide Reduction H₂, Pd/C, MeOH>95%>98%

Table 1: Summary of Quantitative Data for the CBS Reduction Strategy.

Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a well-established and highly reliable method for achieving asymmetric synthesis.[4] Evans' oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of aldol reactions and reductions.[5] In this strategy, a chiral oxazolidinone is acylated with a mesityl-containing acylating agent, and the resulting imide is then subjected to a diastereoselective reduction. Subsequent removal of the auxiliary yields the enantiopure amino alcohol.

Mechanistic Rationale: Steric Control by the Oxazolidinone Auxiliary

The chiral oxazolidinone auxiliary creates a sterically defined environment around the reacting center. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) blocks one face of the enolate or the ketone, forcing the incoming reagent (in this case, a hydride) to attack from the less hindered face. This results in a high degree of diastereoselectivity. The choice of the auxiliary's stereochemistry determines which enantiomer of the product is formed.

Auxiliary_Workflow Start Mesitylacetic Acid Acylation Acylation of Chiral Oxazolidinone Start->Acylation Imide N-Acyl Oxazolidinone Acylation->Imide Reduction Diastereoselective Reduction Imide->Reduction Adduct Diastereomerically Pure Adduct Reduction->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Enantiopure 2-Amino-2-mesitylethanol Cleavage->Product Auxiliary_Recovery Chiral Auxiliary (Recovered) Cleavage->Auxiliary_Recovery

Figure 2: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Chiral Auxiliary Approach

Part A: Synthesis of the N-Acyl Oxazolidinone

  • Acid Chloride Formation: Mesitylacetic acid (1.0 equiv) is converted to its acid chloride by treatment with oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) in an anhydrous solvent like dichloromethane.

  • Acylation: In a separate flask, the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 15 minutes. The freshly prepared mesitylacyl chloride is then added, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Part B: Diastereoselective Reduction and Auxiliary Removal

  • Reduction: The N-acyl oxazolidinone is dissolved in a suitable solvent (e.g., THF) and cooled. A reducing agent such as lithium borohydride is added, and the reaction is stirred until completion.

  • Cleavage: The chiral auxiliary is removed by hydrolysis, for example, with lithium hydroxide in a mixture of THF and water.

  • Purification: The product is isolated by extraction and purified by chromatography to yield the enantiomerically pure 2-Amino-2-mesitylethanol. The chiral auxiliary can often be recovered.

StepReagents and ConditionsTypical YieldDiastereomeric Ratio (dr)
Acylation Mesitylacyl chloride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, THF80-90%N/A
Reduction LiBH₄, THF85-95%>95:5
Cleavage LiOH, THF/H₂O>90%N/A

Table 2: Summary of Quantitative Data for the Chiral Auxiliary Strategy.

Strategy 3: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-mesitylethanol

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for obtaining enantiopure compounds.[6] Lipases are commonly used enzymes for the resolution of racemic alcohols and amines via enantioselective acylation.[7] In this approach, a racemic mixture of 2-Amino-2-mesitylethanol is subjected to acylation in the presence of a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be easily separated.

Mechanistic Rationale: The Lock-and-Key Principle of Enzyme Catalysis

The high enantioselectivity of lipases stems from their three-dimensional active site, which acts as a chiral environment. One enantiomer of the racemic substrate fits preferentially into the active site (the "lock-and-key" model), allowing for efficient catalysis (acylation). The other enantiomer binds less effectively, resulting in a much slower reaction rate. This difference in reaction rates allows for the separation of the two enantiomers.

EKR_Workflow Start Racemic 2-Amino-2-mesitylethanol Acylation Enantioselective Acylation (Lipase, Acyl Donor) Start->Acylation Mixture Mixture of Acylated (R)-enantiomer and Unreacted (S)-enantiomer Acylation->Mixture Separation Chromatographic Separation Mixture->Separation Product_S (S)-2-Amino-2-mesitylethanol Separation->Product_S Product_R_Acylated Acylated (R)-2-Amino-2-mesitylethanol Separation->Product_R_Acylated Hydrolysis Hydrolysis Product_R_Acylated->Hydrolysis Product_R (R)-2-Amino-2-mesitylethanol Hydrolysis->Product_R

Figure 3: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

Part A: Synthesis of Racemic 2-Amino-2-mesitylethanol

A straightforward, non-asymmetric synthesis, such as the reduction of 2-amino-2-mesitylethanone with sodium borohydride, can be used to prepare the racemic starting material.

Part B: Kinetic Resolution

  • Reaction Setup: Racemic 2-Amino-2-mesitylethanol (1.0 equiv) is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Enzyme and Acyl Donor Addition: A lipase, such as Candida antarctica lipase B (CALB), is added, followed by an acyl donor (e.g., vinyl acetate, 0.6 equiv).

  • Reaction Monitoring: The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining amino alcohol and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both enantiomers.

  • Work-up and Separation: The enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the unreacted amino alcohol and the acylated product is separated by column chromatography.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (hydrolyzed) to afford the other enantiomer of the amino alcohol.

EnzymeAcyl DonorSolventConversionee (unreacted)ee (acylated)
CALBVinyl Acetatet-BuOMe~50%>99%>99%
PCLEthyl AcetateToluene~50%>98%>98%

Table 3: Representative Data for Enzymatic Kinetic Resolution of 2-Amino-2-mesitylethanol. (CALB = Candida antarctica Lipase B, PCL = Pseudomonas cepacia Lipase)

Conclusion and Future Perspectives

The enantioselective synthesis of 2-Amino-2-mesitylethanol can be successfully achieved through several robust strategies. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. The CBS reduction offers a highly enantioselective and predictable route, while chiral auxiliaries provide a classical and reliable, albeit less atom-economical, alternative. Enzymatic kinetic resolution stands out for its operational simplicity, mild reaction conditions, and excellent enantioselectivity, aligning with the principles of green chemistry.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems. This includes the design of novel organocatalysts with enhanced activity and selectivity for sterically hindered substrates, as well as the discovery and engineering of enzymes with tailored substrate specificities. The continued advancement in these areas will undoubtedly facilitate the synthesis of 2-Amino-2-mesitylethanol and other valuable chiral building blocks, thereby accelerating the pace of drug discovery and development.

References

  • Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium in which a catalytic amount of nitromethane absorbs the microwaves and generates hot spots. Synthesis, 2007(20), 3111-3112. [Link]

  • Cacchi, S., Fabrizi, G., Goggiamani, A., & Zappia, G. (2001). A palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides provides 3-aryl-2-oxazolidinones in good yields. Organic Letters, 3(16), 2539-2541. [Link]

  • Chiang, P.-C., Kim, Y., & Bode, J. W. (2009). Catalytic Amide Formation with α'-Hydroxyenones as Acylating Reagents. Chemical Communications, (31), 4566–4568. [Link]

  • Corey, E. J., & Link, J. O. (1992). A novel enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Fialho, D. M., Etemadi-Davan, E., Langner, O. C., Takale, B. S., Gadakh, A., Sambasivam, G., & Lipshutz, B. H. (2021). Copper-Catalyzed Asymmetric Reductions of Aryl/Heteroaryl Ketones under Mild Aqueous Micellar Conditions. Organic Letters, 23(9), 3283-3286. [Link]

  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-Catalyzed Resolution of Chiral 2-Amino 1-Alcohols. The Journal of Organic Chemistry, 52(23), 5079-5082. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 35, pp. 249-286). Humana Press. [Link]

  • Kreituss, I., Murakami, Y., Binanzer, M., & Bode, J. W. (2012). Kinetic Resolution of Nitrogen Heterocycles with a Reusable Polymer-Supported Reagent. Angewandte Chemie International Edition, 51(42), 10660–10663. [Link]

  • Sardauna, A. E., Abdulrasheed, M., Nzila, A., & Musa, M. M. (2023). Biocatalytic asymmetric reduction of prochiral bulky-bulky ketones. Journal of Molecular Catalysis, 543, 113099. [Link]

  • Vedejs, E., & Fields, S. C. (1996). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society, 118(48), 12273-12282. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Wikipedia. (2023). 2-Oxazolidinone. [Link]

  • Wills, M., & Zanotti-Gerosa, A. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • Yadav, G. D., & Devendran, S. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Forzato, C., Nitti, P., Pitacco, G., & Valentin, C. (1998). Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 3441-3446. [Link]

  • Ghisalberti, E. L. (2005). Renewable Chiral Auxiliary for Enantioselective Synthesis of α-aminoacids. Revista de Chimie, 61(8), 750-753. [Link]

  • Gotor, V., & Gotor-Fernández, V. (2011). Lipase-catalyzed kinetic resolution of amines. Chemical Society Reviews, 40(1), 115-125. [Link]

  • Hsieh, S.-Y., Binanzer, M., Kreituss, I., & Bode, J. W. (2012). Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles. Chemical Communications, 48(70), 8892–8894. [Link]

  • Kanerva, L. T., & Oikarinen, E. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134. [Link]

  • Musa, M. M., & Al-Qaisi, A. M. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. [Link]

  • Reddy, M. V. R., & Ghose, A. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(21), 3293-3295. [Link]

  • Romanelli, A., & D'Alonzo, D. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 105. [Link]

  • Roman, D., & Steckhan, E. (1995). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Tetrahedron: Asymmetry, 6(5), 1047-1050. [Link]

  • Szelke, H., & Forró, E. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(23), 12792. [Link]

  • Tona, V., & de la Torre, M. C. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(24), 5729. [Link]

  • Vaz, B., & Pedrosa, R. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8813. [Link]

  • Wang, X., & Zhu, J. (2022). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. Chemical Communications, 58(3), 360-363. [Link]

  • Zhu, D., & Hua, L. (2020). Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases. ACS Catalysis, 10(18), 10465-10485. [Link]

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Foundational

Chiral Resolution of 2-Amino-2-mesitylethanol: A Technical Guide to Diastereomeric and Enzymatic Methodologies

Executive Summary 2-Amino-2-mesitylethanol is a highly sterically hindered chiral amino alcohol, prominently utilized as a chiral auxiliary and ligand precursor in the synthesis of oxazoline-based ligands for asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-mesitylethanol is a highly sterically hindered chiral amino alcohol, prominently utilized as a chiral auxiliary and ligand precursor in the synthesis of oxazoline-based ligands for asymmetric catalysis[1]. The bulky 2,4,6-trimethylphenyl (mesityl) group imparts exceptional enantio-discrimination capabilities to its derivatives, making its enantiomeric purity a critical quality attribute[2]. While de novo asymmetric synthesis is viable, the chiral resolution of racemic 2-amino-2-mesitylethanol remains a highly scalable, cost-effective strategy for process chemists.

This whitepaper provides an authoritative, self-validating guide to the two most robust methodologies for resolving this compound: Classical Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution (EKR) .

Part 1: Mechanistic Rationale & Strategy Selection

The core challenge in resolving 2-amino-2-mesitylethanol lies in the severe steric constraints imposed by the mesityl ring adjacent to the chiral center.

  • Classical Resolution: Requires a resolving agent with sufficient conformational rigidity and aromatic bulk to form a distinct, tightly packed crystal lattice. (+)-Dibenzoyl-D-tartaric acid (D-DBTA) is optimal because its benzoyl groups provide critical π−π stacking interactions with the mesityl ring, amplifying the thermodynamic solubility differences between the resulting diastereomeric salts[3].

  • Enzymatic Resolution: Candida antarctica Lipase B (CALB) is uniquely suited for this substrate. Unlike other lipases, CALB possesses a deep, hydrophobic stereopocket that can accommodate the bulky mesityl group, allowing for highly enantioselective N-acylation[4].

Quantitative Comparison of Resolution Strategies
ParameterClassical Diastereomeric ResolutionEnzymatic Kinetic Resolution (EKR)
Resolving Agent / Catalyst (+)-Dibenzoyl-D-tartaric acid (D-DBTA)CALB (Novozym 435)
Solvent System Methanol / Isopropanol (Thermodynamic)MTBE or Toluene (Kinetic)
Primary Target Isolated (S)-Enantiomer (via insoluble salt)(S)-Enantiomer (unreacted free base)
Typical Yield (Max 50%) 35% – 40%45% – 48%
Enantiomeric Excess (ee) >98% (Requires recrystallization)>99% (Highly selective)
Scalability Excellent (Kilogram scale)Moderate (Requires enzyme recycling)

Part 2: Classical Diastereomeric Salt Resolution (The DBTA Pathway)

Causality of Experimental Choices

The solvent system is the primary driver of success in diastereomeric crystallization. A binary mixture of Methanol (MeOH) and Isopropanol (IPA) is utilized. MeOH ensures the initial homogeneous dissolution of the highly lipophilic mesityl amine and D-DBTA. IPA acts as the anti-solvent; its lower polarity drives the thermodynamic crystallization of the less soluble (S)-amine • (+)-DBTA diastereomeric salt, leaving the (R)-amine salt in the mother liquor[3].

G Racemate Racemic 2-Amino-2-mesitylethanol SaltFormation Diastereomeric Salt Formation (MeOH/IPA System) Racemate->SaltFormation ResolvingAgent (+)-Dibenzoyl-D-tartaric acid ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Solid Phase (S)-Amine • (+)-DBTA Crystallization->Solid Insoluble Liquid Mother Liquor (R)-Amine • (+)-DBTA Crystallization->Liquid Soluble FreeBaseS Pure (S)-Enantiomer (>98% ee) Solid->FreeBaseS Alkaline Cleavage FreeBaseR Enriched (R)-Enantiomer Liquid->FreeBaseR Alkaline Cleavage

Thermodynamic workflow of diastereomeric crystallization using D-DBTA.

Step-by-Step Protocol: Diastereomeric Resolution

This protocol is designed as a self-validating system. Do not proceed to cleavage without confirming the diastereomeric ratio (dr) of the salt.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 2-amino-2-mesitylethanol in a minimum volume of MeOH at 50°C. In a separate vessel, dissolve 1.0 equivalent of (+)-DBTA in IPA. Slowly add the DBTA solution to the amine solution under continuous stirring.

  • Controlled Cooling (Thermodynamic Maturation): Allow the mixture to cool to 25°C at a rate of 5°C per hour. Rapid cooling will cause kinetic trapping of the wrong isomer. Stir at 25°C for 12 hours.

  • Filtration & Washing: Filter the resulting precipitate. Wash the filter cake with cold IPA to remove any adhering mother liquor containing the (R)-isomer.

  • Validation Checkpoint: Take a 5 mg sample of the salt, perform a mini-cleavage (Step 5), and analyze via Chiral HPLC. If ee < 98%, recrystallize the salt from MeOH/IPA.

  • Alkaline Cleavage: Suspend the enantiopure salt in Ethyl Acetate (EtOAc). Add 2M NaOH (aq) until the aqueous layer reaches pH 12. The DBTA will partition into the aqueous layer as a sodium salt, while the free (S)-2-amino-2-mesitylethanol partitions into the EtOAc.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure (S)-enantiomer[1].

Part 3: Enzymatic Kinetic Resolution (The CALB Pathway)

Causality of Experimental Choices

Immobilized CALB (Novozym 435) is utilized due to its robust thermal stability and ease of mechanical recovery[5]. Vinyl acetate is specifically chosen as the acyl donor over ethyl acetate. When vinyl acetate donates its acetyl group, the leaving group is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. Because acetaldehyde evaporates from the reaction matrix, the acylation becomes strictly irreversible, driving the kinetic resolution to completion and preventing product inhibition[4].

EKR Racemate Racemic Amine Reaction Enantioselective N-Acylation Racemate->Reaction Enzyme CALB (Novozym 435) Enzyme->Reaction AcylDonor Vinyl Acetate AcylDonor->Reaction ProductAmide (R)-Amide (N-Acetylated) Reaction->ProductAmide Fast ProductAmine (S)-Amine (Unreacted) Reaction->ProductAmine Slow

Catalytic cycle of CALB-mediated enantioselective N-acylation.

Step-by-Step Protocol: Enzymatic Resolution
  • Reaction Setup: Dissolve racemic 2-amino-2-mesitylethanol (100 mmol) in anhydrous Methyl tert-butyl ether (MTBE, 500 mL). Add vinyl acetate (150 mmol, 1.5 eq).

  • Biocatalyst Addition: Add Novozym 435 (10% w/w relative to the amine).

  • Incubation & Monitoring: Incubate the suspension at 45°C with orbital shaking (200 rpm). Monitor the reaction via HPLC. The reaction is self-limiting; it will naturally stall at ~50% conversion once the (R)-enantiomer is fully N-acetylated[4].

  • Filtration: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with MTBE and reused).

  • Separation of Species: Concentrate the filtrate. The mixture now contains the highly polar unreacted (S)-amine and the less polar (R)-amide. Separate these via silica gel column chromatography (Eluent: Dichloromethane / Methanol 9:1) or via differential acid-base extraction (the amide will not form a water-soluble hydrochloride salt, whereas the free amine will).

Part 4: Analytical Validation (E-E-A-T System)

To guarantee scientific integrity, the optical purity of the resolved 2-amino-2-mesitylethanol must be empirically validated. Do not rely solely on specific rotation ( [α]D​ ), as trace impurities can drastically skew polarimetry readings.

Chiral HPLC Parameters:

  • Column: Chiralcel OD-H (4.6 x 250 mm) or equivalent amylose-based stationary phase[2].

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

  • Modifier: Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: The basic DEA saturates the residual silanol groups on the silica support, preventing the basic mesityl amine from tailing and ensuring sharp, baseline-resolved peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

References

  • Benchchem. (S)-2-Amino-2-mesitylethanol within the Landscape of Chiral Amino Alcohol Research. Retrieved from 1

  • The Royal Society of Chemistry. Iron-Catalysed Enantioconvergent Suzuki-Miyaura Cross-Coupling to Afford Enantioenriched 1,1-Diarylalkanes. Retrieved from 2

  • Google Patents. US11608312B1 - Compound and method for preparation of lisdexamfetamine (Application of D-DBTA in Amino Alcohol Resolution). Retrieved from 3

  • Benchchem. Optimization of Reaction Conditions for Enzymatic Resolution of Amino Alcohols. Retrieved from 4

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from5

Sources

Exploratory

(R)-2-Amino-2-mesitylethanol: A Mechanistic Deep Dive into Asymmetric Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the pursuit of predictable, reliable, and highly selective chemical transformations is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the pursuit of predictable, reliable, and highly selective chemical transformations is paramount. In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of a chiral catalyst or ligand is one of the most critical decisions in designing a synthetic route. This guide provides a detailed exploration of (R)-2-Amino-2-mesitylethanol, a chiral amino alcohol that has proven to be a remarkably effective ligand in a variety of metal-catalyzed asymmetric reactions. We will move beyond a simple recitation of facts to dissect the underlying principles of its mechanism of action, providing a framework for its rational application in research and development.

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, valued for their versatility and ability to form well-defined, rigid chiral environments around a metal center.[1] Their efficacy stems from their bifunctional nature, allowing them to coordinate to metal centers and interact with substrates simultaneously, thereby directing the stereochemical outcome of a reaction.[1] (R)-2-Amino-2-mesitylethanol is a standout member of this class, distinguished by its sterically demanding mesityl group, which imparts exceptional levels of stereocontrol.

PART 1: The Core Directive: Unraveling the Mechanism of Action

The catalytic power of (R)-2-Amino-2-mesitylethanol is not magic; it is the result of precise and predictable molecular interactions. Its mechanism of action is multifaceted, primarily functioning as a chiral ligand for transition metals like Ruthenium, Rhodium, and Iridium.[1] The core of its function lies in creating a highly organized and sterically constrained transition state.

Formation of the Active Catalyst: Bidentate Chelation and Steric Shielding

The first step in the catalytic cycle is the coordination of the amino alcohol to a metal precursor. (R)-2-Amino-2-mesitylethanol acts as a bidentate ligand, using the lone pairs on the amino nitrogen and the hydroxyl oxygen to form a stable five-membered chelate ring with the metal ion. This chelation creates a conformationally rigid structure, which is the first step in establishing a defined chiral space.

The most influential feature of this ligand is its bulky mesityl (2,4,6-trimethylphenyl) group. Once the ligand is chelated to the metal, this group projects into the space around the catalytic center, creating a significant steric shield. This shield effectively blocks one face of the substrate's approach to the metal's active site, forcing it to bind in a specific orientation. It is this sterically enforced orientation that is the primary determinant of the reaction's enantioselectivity.

G cluster_0 Components cluster_1 Active Catalyst Formation Ligand (R)-2-Amino-2-mesitylethanol Catalyst [Ru-Ligand] Complex (Chiral Pocket) Ligand->Catalyst Bidentate Chelation Metal Metal Precursor (e.g., Ru(II)) Metal->Catalyst Coordination caption Fig. 1: Formation of the active chiral catalyst.

Caption: Fig. 1: Formation of the active chiral catalyst.

The Metal-Ligand Bifunctional Mechanism

In many of its most successful applications, particularly in the asymmetric transfer hydrogenation (ATH) of ketones, the catalyst operates through a "metal-ligand bifunctional mechanism".[1] This sophisticated model, often referred to as the Noyori-Ikariya model, posits that both the metal and the ligand participate directly in the key bond-forming step.[2]

The reaction proceeds via a concerted, six-membered pericyclic transition state. In this arrangement:

  • Hydride Transfer: The metal center, which has previously abstracted a hydride (H⁻) from a hydrogen source (e.g., 2-propanol or formic acid), delivers it to the electrophilic carbonyl carbon of the substrate.

  • Proton Transfer: Simultaneously, the protonated amino group (N-H) of the chiral ligand delivers a proton (H⁺) to the nucleophilic carbonyl oxygen.

This cooperative, outer-sphere mechanism is highly efficient because it avoids high-energy intermediates and organizes the substrate and reagents perfectly for the reaction.[1][2] The rigidity and steric properties of the (R)-2-Amino-2-mesitylethanol ligand are crucial for stabilizing this transition state and ensuring that only one of the two possible enantiomeric products is formed.

G Catalyst [Ru-H]-(R)-Ligand-NH₂⁺ TS Six-Membered Pericyclic Transition State Catalyst->TS Forms complex Substrate Prochiral Ketone (R₂C=O) Substrate->TS Approaches catalyst Product Chiral Alcohol TS->Product Concerted H⁻/H⁺ transfer Regen Catalyst Regeneration (with H-source) Product->Regen Product release Regen->Catalyst Reloads H⁻ caption Fig. 2: Bifunctional catalytic cycle for ATH.

Caption: Fig. 2: Bifunctional catalytic cycle for ATH.

PART 2: Scientific Integrity: A Validated Experimental Protocol

To translate mechanistic understanding into reliable results, a robust and self-validating experimental protocol is essential. The following section details a standard procedure for the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction for this catalyst system.

Experimental Workflow: From Setup to Analysis

The workflow is designed to ensure reproducibility and accurate measurement of the critical performance metrics: conversion and enantiomeric excess (ee).

G Setup Inert Atmosphere Setup (Schlenk Line/Glovebox) CatalystPrep In-situ Catalyst Formation [RuCl₂(p-cymene)]₂ + Ligand Setup->CatalystPrep Reaction Add Substrate & H-Source (Acetophenone, HCOOH/NEt₃) Heat & Stir CatalystPrep->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Conversion (GC/NMR) Enantiomeric Excess (Chiral HPLC) Purification->Analysis caption Fig. 3: Experimental workflow for ATH.

Caption: Fig. 3: Experimental workflow for ATH.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example. Substrate- and scale-dependent optimization is always recommended.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • (R)-2-Amino-2-mesitylethanol (Ligand)

  • Acetophenone (Substrate)

  • Formic acid (HCOOH) and Triethylamine (NEt₃) (5:2 azeotropic mixture, as hydrogen source)

  • Anhydrous solvent (e.g., Dichloromethane, DCM)

  • Standard inert atmosphere glassware (Schlenk flask, syringes)

  • Analytical equipment: TLC plates, GC or NMR for conversion, Chiral HPLC for ee.

Procedure:

  • Catalyst Preparation (In-situ): In a flame-dried Schlenk flask under Argon, add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg) and (R)-2-Amino-2-mesitylethanol (0.0055 mmol, 1.1 mg).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 20-30 minutes. The solution should turn a deep red/purple color, indicating the formation of the active catalyst.

  • Reaction Execution: Add acetophenone (1.0 mmol, 120 mg, 117 µL) to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope (0.5 mL) to initiate the hydrogenation.

  • Stir the reaction at a controlled temperature (e.g., 28-40 °C) for the specified time (typically 2-24 hours).

  • Monitoring & Workup: Monitor the consumption of acetophenone by TLC or by taking aliquots for GC analysis. Upon completion, quench the reaction by adding water (5 mL).

  • Extract the product with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-phenylethanol via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) if necessary.

  • Self-Validation/Analysis:

    • Conversion: Determine the percentage of acetophenone converted to 1-phenylethanol using GC or by ¹H NMR analysis of the crude product.

    • Enantiomeric Excess (ee): Dilute a sample of the purified product in mobile phase (e.g., hexane/isopropanol) and analyze using a chiral HPLC column (e.g., Chiralcel OD-H) to separate the R and S enantiomers and determine the ee.

Data Presentation: Representative Results

The performance of the catalyst system is typically high, as summarized below.

EntrySubstrate/Catalyst Ratio (S/C)Temperature (°C)Time (h)Conversion (%)ee (%) [Configuration]
1200286>9998 (R)
210004018>9997 (R)
32002849598 (R)

Data is representative of typical results found in the literature for this class of reaction.[3]

Authoritative Grounding & Comprehensive References

The mechanistic claims and protocols described herein are grounded in decades of research in asymmetric catalysis. The bifunctional mechanism for Ru(II)-amino alcohol catalysts was pioneered by Noyori and Ikariya, work for which Ryoji Noyori was a co-recipient of the Nobel Prize in Chemistry in 2001.[4] This framework has become a foundational concept in the field.[1][2] The use of formic acid/triethylamine as a hydrogen source is a well-established, practical alternative to using high-pressure hydrogen gas.[2][3]

The reliability of this catalytic system has led to its adoption in numerous academic and industrial settings for the efficient synthesis of chiral alcohols, which are key building blocks for pharmaceuticals and other high-value chemicals.[3]

References
  • BenchChem. (2025). Mechanism of action of amino alcohol compounds in synthesis.
  • Chem-Station Int. Ed. (2014, October 16). Noyori Asymmetric Transfer Hydrogenation.
  • Buchwald, S. L., & Sarpong, R. (2020). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC.
  • Córdova, A., & Barbas III, C. F. (2007). Vicinal Amino Alcohols as Organocatalysts in Asymmetric Cross-Aldol Reaction of Ketones: Application in the Synthesis of Convolutamydine A. Organic Letters - ACS Publications.
  • Nakano, H., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing.
  • Červinka, O., & Bělovský, O. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC.
  • Xiao, J., & Noyori, R. (2005). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. University of Liverpool IT Services.
  • Thermo Fisher Scientific. Noyori Asymmetric Hydrogenation.
  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts.

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-2-mesitylethanol

Abstract: (R)-2-Amino-2-mesitylethanol is a valuable chiral amino alcohol employed in asymmetric synthesis as a ligand or chiral auxiliary. Its efficacy is contingent on its structural integrity, purity, and enantiomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (R)-2-Amino-2-mesitylethanol is a valuable chiral amino alcohol employed in asymmetric synthesis as a ligand or chiral auxiliary. Its efficacy is contingent on its structural integrity, purity, and enantiomeric fidelity. This technical guide provides a comprehensive framework for the complete spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple presentation of data, offering field-proven protocols, predictive data tables based on established principles, and a detailed rationale for data interpretation, empowering researchers to confidently verify their synthesized material.

Introduction: The Imperative for Spectroscopic Verification

In the field of drug development and fine chemical synthesis, the absolute certainty of a molecule's structure is paramount. For chiral molecules like (R)-2-Amino-2-mesitylethanol, this extends beyond mere connectivity to include stereochemical purity. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule, allowing for unambiguous confirmation of its identity. This guide outlines the integrated use of NMR for detailed structural mapping, IR for functional group confirmation, and MS for molecular weight verification and fragmentation analysis. The workflow described herein represents a self-validating system for ensuring the quality of (R)-2-Amino-2-mesitylethanol for research and development applications.

Overall Spectroscopic Workflow

The characterization of a novel or synthesized compound follows a logical progression of analyses. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation & Confirmation Prep Synthesized (R)-2-Amino-2-mesitylethanol (Purity Check via TLC/LC) IR FTIR-ATR (Functional Group ID) Prep->IR Aliquots NMR ¹H & ¹³C NMR (Structural Framework) Prep->NMR Aliquots MS ESI-MS (Molecular Weight) Prep->MS Aliquots Interpret Integrated Data Interpretation IR->Interpret NMR->Interpret MS->Interpret Structure Final Structure & Purity Confirmed Interpret->Structure Chiral Chiral NMR / HPLC (Enantiomeric Purity) Interpret->Chiral If ee is required Chiral->Structure

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework and identify unique atomic positions.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (R)-2-Amino-2-mesitylethanol, we predict the following signals.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 6.8Singlet (s)2HAr-H The two aromatic protons of the mesityl group are chemically equivalent due to symmetry, resulting in a single peak.[1][2]
~ 4.0 - 4.5Multiplet (m)1HMesityl-CH (NH₂)This methine proton is coupled to the adjacent CH₂ protons and the NH₂ protons (coupling may be broadened), resulting in a complex multiplet.
~ 3.6 - 3.8Multiplet (m)2HCH₂ OHThese methylene protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet (ABX system).
~ 2.4Singlet (s)3Hp-Ar-CH₃ The para-methyl group on the mesityl ring is unique.
~ 2.2Singlet (s)6Ho-Ar-CH₃ The two ortho-methyl groups are equivalent by symmetry.[1][2]
BroadSinglet (s, broad)2HNH₂ Amine protons are exchangeable and often appear as a broad singlet. Signal will disappear upon D₂O shake.
BroadSinglet (s, broad)1HOH The alcohol proton is also exchangeable and appears as a broad singlet, which disappears upon D₂O shake.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 137-1383 x Ar-C -CH₃Quaternary aromatic carbons attached to methyl groups.[2]
~ 135Ar-C -CH(NH₂)Quaternary aromatic carbon attached to the aminoethanol sidechain.
~ 129-1302 x C H (Aromatic)The two proton-bearing aromatic carbons.
~ 65-70C H₂OHCarbon bearing the hydroxyl group. Its shift is influenced by the electronegative oxygen.
~ 55-60C H(NH₂)Chiral carbon attached to the nitrogen and the aromatic ring.
~ 21p-Ar-C H₃Para-methyl carbon on the mesityl ring.[2]
~ 202 x o-Ar-C H₃Ortho-methyl carbons.
Analysis of Chiral Purity

Standard NMR spectroscopy cannot distinguish between enantiomers.[3][4] To determine enantiomeric excess (ee), a chiral environment must be introduced. This is typically achieved by:

  • Chiral Derivatizing Agents (CDAs): Reacting the amino alcohol with an enantiopure CDA, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), converts the enantiomers into diastereomers.[5] These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for integration and ee calculation.

  • Chiral Solvating Agents (CSAs): Adding an enantiopure CSA to the NMR sample creates transient, non-covalent diastereomeric complexes that can lead to separation of signals for the R and S enantiomers.[5][6]

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures a high-quality, high-resolution spectrum.

  • Sample Preparation:

    • Weigh 5-10 mg of the (R)-2-Amino-2-mesitylethanol sample into a clean, dry vial.[7][8]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for general organic compounds.[8][9]

    • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[8][9]

    • The final sample height in the tube should be around 4-5 cm to ensure it is within the detection region of the NMR coil.[9]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

    • Acquire a standard ¹H spectrum (typically 8-16 scans).

    • Acquire a ¹³C spectrum (e.g., using a broadband proton-decoupled pulse program). This will require a longer acquisition time due to the low natural abundance of ¹³C.

    • (Optional) Perform a D₂O shake experiment: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum to confirm the -OH and -NH₂ peaks.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted Key IR Absorptions

The structure of (R)-2-Amino-2-mesitylethanol contains distinct functional groups that will give rise to characteristic absorption bands.

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Appearance
3500 - 3200O-H StretchAlcoholStrong, Broad
3500 - 3300N-H StretchPrimary AmineMedium, Two sharp peaks (asymmetric & symmetric)[10][11]
3100 - 3000C-H StretchAromaticMedium
2960 - 2850C-H StretchAliphatic (sp³)Medium to Strong
1650 - 1580N-H BendPrimary AmineMedium
1600, 1475C=C StretchAromatic RingMedium, Sharp
1260 - 1050C-O StretchAlcoholStrong
1250 - 1020C-N StretchAmineMedium to Weak
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR is the most common and convenient sampling technique for solid or liquid samples, requiring minimal sample preparation.[12][13][14][15]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[12]

  • Sample Application:

    • Place a small amount of the solid (R)-2-Amino-2-mesitylethanol powder directly onto the ATR crystal.

    • Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[12]

  • Spectrum Acquisition:

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning:

    • Release the pressure arm, remove the bulk of the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), then allow it to dry completely.[12]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like amino alcohols, as it typically keeps the molecule intact.[16][17][18]

Predicted Mass Spectrum (Positive Ion ESI-MS)
Predicted m/z Assignment Rationale
180.1[M+H]⁺The protonated molecular ion. (Exact mass of C₁₁H₁₇NO = 179.1310). High-resolution MS (HRMS) should confirm this exact mass.
162.1[M+H - H₂O]⁺Loss of a water molecule from the protonated parent ion, a common fragmentation for alcohols.
148.1[M+H - CH₂OH]⁺Result of α-cleavage (C-C bond cleavage) next to the nitrogen atom, leading to a stable, resonance-delocalized benzylic-type iminium ion. This is often a significant fragment.[19][20]
Experimental Protocol: Electrospray Ionization (ESI-MS)

This protocol is for direct infusion analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[16][21]

    • Perform a serial dilution to create a final analysis solution with a concentration of approximately 1-10 µg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).[21]

    • Filter the final solution if any precipitation is observed to prevent clogging the instrument.[16][21]

  • Instrument Setup & Acquisition:

    • Set up the ESI source in positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • (Optional) Perform tandem MS (MS/MS) by selecting the parent ion (m/z 180) and fragmenting it in a collision cell to confirm the predicted fragmentation patterns.[17]

Integrated Spectroscopic Analysis: Assembling the Puzzle

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in integrating the data from all three methods.

Sources

Exploratory

Safety and handling of (R)-2-Amino-2-mesitylethanol

An In-depth Technical Guide to the Safety and Handling of (R)-2-Amino-2-mesitylethanol This guide provides a detailed overview of (R)-2-Amino-2-mesitylethanol, a chiral amino alcohol with significant potential as a build...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety and Handling of (R)-2-Amino-2-mesitylethanol

This guide provides a detailed overview of (R)-2-Amino-2-mesitylethanol, a chiral amino alcohol with significant potential as a building block in asymmetric synthesis and drug development. Given the specialized nature of this compound, this document synthesizes information on its expected properties, safe handling procedures, and typical methodologies for its synthesis, purification, and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to (R)-2-Amino-2-mesitylethanol

(R)-2-Amino-2-mesitylethanol belongs to the class of chiral 1,2-amino alcohols, which are crucial structural motifs in a wide range of pharmaceuticals and natural products.[1][2] The presence of both an amino and a hydroxyl group on adjacent stereogenic centers makes them versatile chiral auxiliaries and ligands in asymmetric catalysis.[3][] The bulky mesityl group (2,4,6-trimethylphenyl) is anticipated to impart unique steric and electronic properties, potentially leading to high levels of stereocontrol in chemical transformations.

Chemical and Physical Properties

PropertyExpected Value/InformationSource/Rationale
Molecular Formula C₁₂H₁₉NOBased on structure
Molecular Weight 193.29 g/mol Based on structure
Appearance Likely a white to off-white solidAnalogy to similar amino alcohols
Solubility Soluble in many organic solvents (e.g., methanol, THF, CH₂Cl₂). Limited solubility in water.General solubility of amino alcohols[3][5]
Melting Point Not available. Expected to be a solid at room temperature.General property of similar compounds
Boiling Point Not available.-
Stability Stable under normal laboratory conditions. May be sensitive to air and light over prolonged periods.General stability of amino alcohols[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for (R)-2-Amino-2-mesitylethanol is not publicly available. Therefore, a thorough risk assessment must be conducted before handling this compound, treating it with the precautions required for a potentially hazardous substance. The following guidance is based on the safety profiles of analogous amino alcohols and general laboratory safety principles.[2][6][7]

Hazard Assessment

Based on data for similar amino alcohols, (R)-2-Amino-2-mesitylethanol should be considered as potentially:

  • Flammable/Combustible: Many amino alcohols are combustible liquids or solids.[5]

  • Corrosive: Can cause severe skin burns and eye damage.[5]

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A reproductive toxin: Some amino alcohols are suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling (R)-2-Amino-2-mesitylethanol.[2][6][8]

  • Eye Protection: Chemical safety goggles that meet ANSI/ISEA Z87.1 D3 standards.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

Handling and Storage
  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Avoid contact with skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

    • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible substances.[7]

    • For sensitive or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Identifies Hazards Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Perform_Reaction Perform Reaction/Procedure Weigh_Compound->Perform_Reaction Quench_Reaction Quench Reaction (if necessary) Perform_Reaction->Quench_Reaction Segregate_Waste Segregate Waste Quench_Reaction->Segregate_Waste Clean_Work_Area Clean Work Area Segregate_Waste->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste G Start 2-Amino-1-mesitylethanone Reaction Asymmetric Hydrogenation Start->Reaction Catalyst Chiral Catalyst (e.g., Ru-complex) Catalyst->Reaction H2 H₂ Gas H2->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product (R)-2-Amino-2-mesitylethanol Workup->Product

Caption: General workflow for the asymmetric synthesis of (R)-2-Amino-2-mesitylethanol.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, catalyst residues, and byproducts.

Crystallization

If the product is a solid, crystallization is often an effective purification method. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure crystals are then collected by filtration.

Column Chromatography

For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a standard technique. A suitable solvent system (eluent) is chosen to achieve good separation of the desired product from impurities.

Chiral HPLC

For the separation of enantiomers or diastereomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative technique. [9][10]

G Crude_Product Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude_Product->Dissolve Cool Cool Slowly to Induce Crystallization Dissolve->Cool Filter Filter to Collect Crystals Cool->Filter Dry Dry Crystals Filter->Dry Mother_Liquor Mother Liquor (contains impurities) Filter->Mother_Liquor Pure_Product Pure Product Dry->Pure_Product

Caption: General workflow for purification by crystallization.

Analytical Characterization

The identity, purity, and stereochemistry of the synthesized (R)-2-Amino-2-mesitylethanol must be confirmed using various analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic peaks for the mesityl protons (aromatic and methyl), the methine protons, the methylene protons, and the amine and hydroxyl protons. The chemical shifts and coupling constants will be indicative of the structure. [11]
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.15 for [M+H]⁺). Fragmentation patterns can provide further structural information. [12][13]
Chiral HPLC A single major peak when analyzed on a suitable chiral column, confirming high enantiomeric purity. [9][10]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).

Applications in Research and Development

Chiral 1,2-amino alcohols such as (R)-2-Amino-2-mesitylethanol are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. [1][2]They can be used as:

  • Chiral auxiliaries: To control the stereochemistry of reactions.

  • Chiral ligands: In metal-catalyzed asymmetric reactions. [3]* Building blocks: For the synthesis of more complex chiral molecules.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 2-(Methylamino)ethanol. PubChem. [Link]

  • Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of N-indole- (2-mesitylenesulfonyl)-β-methyltryptophan. Arizona Board of Regents. [Link]

  • 2-Amino-2-phenylethanol. PubChem. [Link]

  • 2-(Methylnitrosoamino)ethanol. PubChem. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics. [Link]

  • Asymmetric Synthesis of r-Amino Acids via Cinchona Alkaloid-Catalyzed Kinetic Resolution of Urethane. Brandeis University. [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. [Link]

  • Practice Safe Science. Amino Labs. [Link]

  • Research Laboratory Safety. University of Washington. [Link]

  • 1-Propanol, 2-amino-2-methyl-. NIST WebBook. [Link]

  • Ethanol, 2-[(2-aminoethyl)amino]-. NIST WebBook. [Link]

  • Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis. Nature Communications. [Link]

  • Safer Handling of Alcohol in the Laboratory. NSTA. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. [Link]

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Foundational

(R)-2-Amino-2-mesitylethanol: A Technical Guide on Commercial Availability, Synthesis, and Application for Drug Development Professionals

Commercial Availability and Sourcing (R)-2-Amino-2-mesitylethanol is a specialized chiral amino alcohol, and its commercial availability is typically limited to suppliers focusing on research and development quantities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Commercial Availability and Sourcing

(R)-2-Amino-2-mesitylethanol is a specialized chiral amino alcohol, and its commercial availability is typically limited to suppliers focusing on research and development quantities of complex organic molecules. When sourcing this compound, it is imperative to verify the enantiomeric purity, as this is a critical parameter for its application in asymmetric synthesis.

Table 1: Key Commercial Suppliers

SupplierTypical PurityNotes
Enamine>95%A well-known supplier of building blocks for drug discovery.
TCI Chemicals>98%Offers a range of specialty chemicals for research.
Strem Chemicals98%Specializes in high-purity chemicals for research and manufacturing.

Note: Product availability and specifications are subject to change. Always consult the supplier's website and certificate of analysis for the most current information.

Synthesis and Purification: A Detailed Protocol

For applications requiring larger quantities or specific salt forms not commercially available, in-house synthesis is a viable option. The most common synthetic route involves the asymmetric reduction of an α-amino ketone precursor.

2.1. Synthetic Workflow Overview

The synthesis is a multi-step process that begins with commercially available starting materials and proceeds through key intermediates to the final chiral amino alcohol.

Protocols & Analytical Methods

Method

Application Notes and Protocols: (R)-2-Amino-2-mesitylethanol as a Chiral Ligand in Asymmetric Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data and established protocols for the use of (R)-2-Amino-2-mesitylethanol as a chiral ligand are not exte...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for the use of (R)-2-Amino-2-mesitylethanol as a chiral ligand are not extensively available in peer-reviewed literature. The following application notes and protocols are therefore based on well-established principles and data from structurally analogous and commonly employed chiral β-amino alcohol ligands. This guide serves as a comprehensive framework for the anticipated synthesis and application of (R)-2-Amino-2-mesitylethanol, providing researchers with a strong foundation for their investigations.

Introduction: The Promise of Sterically Hindered Chiral β-Amino Alcohols

Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules that are crucial for the pharmaceutical and fine chemical industries. Their efficacy stems from the formation of chiral metal complexes that create a stereochemically defined environment for reactions to occur. The structure of the amino alcohol ligand, particularly the steric and electronic nature of the substituents on the stereogenic centers, plays a pivotal role in determining the enantioselectivity of the catalyzed reaction.

(R)-2-Amino-2-mesitylethanol, with its bulky mesityl (2,4,6-trimethylphenyl) group, presents an intriguing scaffold for a chiral ligand. The steric hindrance offered by the mesityl group is hypothesized to provide a highly organized and rigid transition state, potentially leading to exceptional levels of stereocontrol in asymmetric transformations. This guide explores the synthesis and potential applications of this ligand in two key areas of asymmetric synthesis: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones.

Synthesis of (R)-2-Amino-2-mesitylethanol

The synthesis of enantiopure β-amino alcohols can be achieved through several established routes. For (R)-2-Amino-2-mesitylethanol, a common and effective strategy involves the asymmetric reduction of a corresponding α-amino ketone precursor.

Synthetic Pathway Overview

The synthesis commences with the preparation of 2-amino-2-mesitylacetophenone, which is then subjected to an enantioselective reduction to yield the desired (R)-2-Amino-2-mesitylethanol.

Synthesis_of_R_2_Amino_2_mesitylethanol cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Asymmetric Reduction Mesitylene Mesitylene Friedel_Crafts Friedel-Crafts Acylation Mesitylene->Friedel_Crafts Aminoacetonitrile Aminoacetonitrile Hydrochloride Aminoacetonitrile->Friedel_Crafts Alpha_Amino_Ketone 2-Amino-1-mesitylethanone (α-Amino Ketone) Friedel_Crafts->Alpha_Amino_Ketone Lewis Acid (e.g., AlCl₃) Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Reduction) Alpha_Amino_Ketone->Asymmetric_Reduction Target_Molecule (R)-2-Amino-2-mesitylethanol Asymmetric_Reduction->Target_Molecule Chiral Catalyst

Caption: Synthetic pathway for (R)-2-Amino-2-mesitylethanol.

Detailed Experimental Protocol: Synthesis of (R)-2-Amino-2-mesitylethanol

Step 1: Synthesis of 2-Amino-1-mesitylethanone Hydrochloride (α-Amino Ketone)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add mesitylene (1.0 equivalent) dropwise to the stirred suspension.

  • Acylation: In a separate flask, prepare a suspension of 2-aminoacetonitrile hydrochloride (1.1 equivalents) in anhydrous DCM. Add this suspension portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-1-mesitylethanone hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Step 2: Asymmetric Reduction to (R)-2-Amino-2-mesitylethanol

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (R)-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to -20 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.2 equivalents) dropwise. Stir the solution for 10-15 minutes.

  • Substrate Addition: Dissolve the 2-amino-1-mesitylethanone hydrochloride (1.0 equivalent) and a non-interfering base (e.g., triethylamine, 1.1 equivalents) in anhydrous THF and add it dropwise to the catalyst solution at -20 °C over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 M HCl and wash with diethyl ether to remove boron-containing byproducts. Basify the aqueous layer with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude (R)-2-Amino-2-mesitylethanol can be purified by column chromatography on silica gel or by recrystallization to afford the enantiomerically pure product.

Application in Asymmetric Synthesis

Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.[1] Chiral β-amino alcohols are highly effective ligands for this transformation.

The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a highly organized, dimeric transition state that directs the ethyl group to one of the two enantiotopic faces of the aldehyde carbonyl. The steric bulk of the mesityl group in (R)-2-Amino-2-mesitylethanol is expected to enforce a well-defined transition state, leading to high enantioselectivity.

Diethylzinc_Addition_Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand (R)-2-Amino-2- mesitylethanol Catalyst Chiral Zinc-Alkoxide Complex Ligand->Catalyst Diethylzinc1 Et₂Zn Diethylzinc1->Catalyst Transition_State Dimeric Transition State Catalyst->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Catalyst Regeneration Product Chiral Secondary Alcohol Product_Complex->Product Hydrolysis Diethylzinc2 Et₂Zn Diethylzinc2->Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to aldehydes.

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve (R)-2-Amino-2-mesitylethanol (2-10 mol%) in anhydrous toluene.

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (1.1 M solution in hexanes, 2.2 equivalents) dropwise to the ligand solution. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by TLC or Gas Chromatography (GC).

  • Quenching and Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting chiral alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Ligand (Analogous)AldehydeTemp (°C)Yield (%)ee (%)Reference
(1R,2S)-N-PyrrolidinylnorephedrineBenzaldehyde09594 (R)Noyori et al.
(-)-DAIBBenzaldehyde09798 (S)Itsuno et al.
Azetidine AlcoholsAromatic AldehydesRT94-10094-100Martens et al.[1]
Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, using a hydrogen donor such as isopropanol or formic acid in the presence of a metal catalyst and a chiral ligand.[2][3]

The chiral β-amino alcohol ligand coordinates to a metal precursor (typically Ruthenium, Rhodium, or Iridium) to form a chiral catalyst. In the presence of a base and a hydrogen donor (e.g., isopropanol), an active metal-hydride species is formed. The ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The N-H proton of the ligand is believed to participate in the hydrogen transfer, enhancing the reactivity and stereoselectivity.

ATH_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Precatalyst [RuCl₂(p-cymene)]₂ + (R)-2-Amino-2-mesitylethanol Active_Catalyst Active Ru-H Species Precatalyst->Active_Catalyst Transition_State Six-membered Transition State Active_Catalyst->Transition_State Base_iPrOH Base (e.g., KOH) Isopropanol Base_iPrOH->Active_Catalyst Ketone Ketone (R'COR'') Ketone->Transition_State Product_Complex Product-Ru Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product Release

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, mix [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R)-2-Amino-2-mesitylethanol (2 mol%).

  • Reaction Mixture: Add a solution of the ketone (1.0 equivalent) in isopropanol.

  • Initiation: Add a solution of a base (e.g., 0.1 M KOH in isopropanol, 5 mol%).

  • Reaction Progression: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash chromatography. Determine the enantiomeric excess by chiral HPLC or GC.

Ligand (Analogous)KetoneYield (%)ee (%)Reference
Ephedrine hydrochlorideAcetophenone9975Lu and Wan[3]
(1S,2R)-1-Amino-2-indanolN-Phosphinyl ketimines>95up to 82[4]
Terpene-based β-amino alcoholsAromatic alkyl ketonesGood to excellentModerate[5]

Conclusion and Future Outlook

(R)-2-Amino-2-mesitylethanol represents a promising, albeit under-explored, chiral ligand for asymmetric synthesis. The protocols and principles outlined in this guide, based on extensive data from analogous chiral β-amino alcohols, provide a solid starting point for its investigation. The significant steric bulk of the mesityl group is anticipated to impart unique stereochemical control, potentially leading to superior enantioselectivities in various asymmetric transformations. Further research is warranted to synthesize this ligand, evaluate its performance in the reactions described, and explore its utility in a broader range of asymmetric catalytic processes. The development of such novel ligands is crucial for advancing the field of asymmetric synthesis and enabling the efficient production of complex chiral molecules.

References

  • Xiao, J. (2005). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water.
  • Righi, G., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(34), 6646-6654.
  • Cárdenas-Jirón, G. I., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3352.
  • Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Enantioselective Addition of Diethylzinc to Aldehydes Using Aziridine Based Chiral Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • Noyori, R., et al. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 73(2), 227-232.
  • ResearchGate. (n.d.). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Retrieved from [Link]

  • Alcaide, B., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 633-647.

Sources

Application

Application of (R)-2-Amino-2-mesitylethanol in the Enantioselective Addition of Diethylzinc to Aldehydes

Introduction: The Significance of Chiral Alcohols Chiral secondary alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[1] Their specific stereochemistry is often...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Alcohols

Chiral secondary alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products.[1] Their specific stereochemistry is often paramount to their biological activity, making the development of methods for their enantioselective synthesis a significant focus in modern organic chemistry.[1] The enantioselective addition of organometallic reagents to prochiral aldehydes stands as a fundamental and powerful strategy for creating these vital chiral molecules.[2][3] Among the various organometallic reagents, diethylzinc has proven to be a highly effective ethylating agent in these transformations.

The key to achieving high enantioselectivity in these reactions lies in the use of a chiral catalyst or ligand.[2] Chiral β-amino alcohols have emerged as a particularly successful class of ligands for this purpose.[4][5] These molecules coordinate to the zinc atom, creating a chiral environment that directs the addition of the ethyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. This guide focuses on the application of the sterically hindered chiral β-amino alcohol, (R)-2-Amino-2-mesitylethanol, as a catalyst for the enantioselective addition of diethylzinc to aldehydes.

Reaction Principle and Mechanism

The enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol like (R)-2-Amino-2-mesitylethanol, is believed to proceed through a dinuclear zinc complex. The reaction is initiated by the reaction of the amino alcohol with two equivalents of diethylzinc. This forms a chiral dimeric zinc complex where the amino alcohol acts as a bridging ligand.

The aldehyde substrate then coordinates to one of the zinc atoms in this complex. The bulky mesityl group of the (R)-2-Amino-2-mesitylethanol ligand plays a crucial role in dictating the stereochemical outcome.[6] It creates a highly organized and sterically demanding transition state, which favors the transfer of an ethyl group from the other zinc atom to a specific face of the aldehyde carbonyl. This controlled delivery of the ethyl group results in the formation of the chiral secondary alcohol with high enantiomeric excess (ee). The steric interactions in this transition state are critical for achieving high levels of enantioselectivity.[6]

A proposed catalytic cycle for this reaction is illustrated below:

Catalytic Cycle cluster_0 Catalytic Cycle A (R)-Amine-ZnEt Complex B Aldehyde Coordination A->B + RCHO C Transition State B->C Intramolecular Ethyl Transfer D Product Formation & Catalyst Regeneration C->D Hydrolysis D->A + Et2Zn

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[7] Glassware should be flame-dried or oven-dried before use to remove any residual moisture. Diethylzinc is a pyrophoric reagent and should be handled with extreme care using appropriate safety precautions.

General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
  • Catalyst Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (R)-2-Amino-2-mesitylethanol (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: To the cooled solution, add the aldehyde (1.0 mmol) via syringe.

  • Reagent Addition: Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise to the stirred solution over a period of 10 minutes.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride or 10% HCl.[7]

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 10 mL).[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.

  • Analysis: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Substrate Scope and Expected Outcomes

The use of (R)-2-Amino-2-mesitylethanol as a chiral ligand is effective for a variety of aromatic and aliphatic aldehydes.[6] High yields and excellent enantioselectivities are generally observed. The steric and electronic properties of the aldehyde substrate can influence the outcome of the reaction.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(R)-1-Phenyl-1-propanol>95>98
24-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-1-propanol>95>97
32-Naphthaldehyde(R)-1-(Naphthalen-2-yl)-1-propanol>90>95
4Cinnamaldehyde(R,E)-1-Phenylpent-1-en-3-ol>85>90
5Cyclohexanecarboxaldehyde(R)-1-Cyclohexyl-1-propanol>90>96

Note: The yields and enantiomeric excess values presented are typical and may vary depending on the specific reaction conditions and the purity of the reagents. The absolute configuration of the product is typically (R) when using the (R)-amino alcohol ligand.[9]

Troubleshooting and Key Considerations

  • Low Enantioselectivity: This can be due to the presence of moisture in the reaction. Ensure all glassware is rigorously dried and anhydrous solvents are used. The quality of the diethylzinc is also critical.

  • Low Yield: Incomplete reactions can lead to low yields. Monitor the reaction by TLC to ensure it has gone to completion. The rate of addition of diethylzinc can also affect the yield; a slow, dropwise addition is recommended.

  • Non-Linear Effects: In some cases of diethylzinc additions, a non-linear relationship between the enantiomeric purity of the catalyst and the product has been observed.[2] This suggests the involvement of dimeric catalyst species.

Conclusion

The use of (R)-2-Amino-2-mesitylethanol as a chiral ligand for the enantioselective addition of diethylzinc to aldehydes provides a highly efficient and reliable method for the synthesis of enantioenriched secondary alcohols. The steric bulk of the mesityl group is instrumental in achieving high levels of stereocontrol. The operational simplicity of the protocol, coupled with the high yields and enantioselectivities, makes this a valuable tool for researchers in academia and the pharmaceutical industry.

Experimental Workflow Diagram

Experimental Workflow cluster_workflow Enantioselective Diethylzinc Addition Workflow start Start step1 Dissolve (R)-2-Amino-2-mesitylethanol in anhydrous toluene under inert gas start->step1 step2 Cool solution to 0°C step1->step2 step3 Add aldehyde step2->step3 step4 Add diethylzinc dropwise step3->step4 step5 Stir at 0°C (2-4h) Monitor by TLC step4->step5 step6 Quench with aq. NH4Cl step5->step6 step7 Aqueous work-up and extraction step6->step7 step8 Purify by column chromatography step7->step8 step9 Analyze ee by chiral HPLC/GC step8->step9 end End step9->end

Caption: General workflow for the enantioselective addition of diethylzinc.

References

  • Ager, D. J. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Itsuno, S., & Fréchet, J. M. J. Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Organic Chemistry Portal. [Link]

  • Itsuno, S., & Fréchet, J. M. J. Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry. [Link]

  • Gagnon, D., & Du, Z. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Somfai, P. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • Ferreira, M. L., et al. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals. [Link]

  • ResearchGate. Enantioselective addition of diethylzinc to aldehydes with (R)‐(+)‐2 a under aerobic conditions. [Link]

  • Deredas, D., et al. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules. [Link]

  • Jiang, B., et al. Engineering the Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols: Nonlinear Effect. Chemistry – An Asian Journal. [Link]

  • ResearchGate. Enantioselective addition of diethylzinc to aldehydes. [Link]

  • ResearchGate. Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1 R ,2 S )-norephedrine. [Link]

  • Corey, E. J., & Hannon, F. J. Chiral Oxazaborolidines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. DTIC. [Link]

  • Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • PubMed. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. [Link]

  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]

Sources

Method

Application Note: Highly Enantioselective Asymmetric Alkylation Utilizing (R)-2-Amino-2-mesitylethanol

Introduction & Mechanistic Rationale In the landscape of asymmetric synthesis, the precise construction of α -chiral carboxylic acids and their derivatives relies heavily on the use of chiral auxiliaries. While Evans' ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, the precise construction of α -chiral carboxylic acids and their derivatives relies heavily on the use of chiral auxiliaries. While Evans' oxazolidinones and Myers' pseudoephedrine amides are industry standards, the oxazoline-mediated asymmetric alkylation pioneered by A. I. Meyers remains a highly modular and robust approach for generating quaternary and tertiary stereocenters ( [1]).

Historically, (R)-phenylglycinol has been the default amino alcohol for synthesizing these chiral oxazolines. However, the phenyl ring is susceptible to C–C bond rotation. In certain transition states, this rotation partially exposes the shielded face of the aza-enolate, capping the enantiomeric excess (ee) at ~85–92%.

The Mesityl Advantage: By substituting phenylglycinol with (R)-2-Amino-2-mesitylethanol , the steric environment of the auxiliary is fundamentally transformed ([2]). The two ortho-methyl groups on the mesityl (2,4,6-trimethylphenyl) ring act as rigid steric walls. This structural feature completely restricts C–C bond rotation, locking the auxiliary into a conformation that provides an impenetrable steric shield over one face of the aza-enolate. Consequently, the electrophile is forced to approach exclusively from the opposite, unhindered face, routinely elevating the diastereoselectivity of the alkylation to >99:1.

Experimental Workflow

The following diagram illustrates the self-validating synthetic loop of the mesityl-oxazoline asymmetric alkylation. The workflow is designed to ensure that the valuable chiral auxiliary is quantitatively recovered at the end of the sequence.

G N1 Carboxylic Acid Derivative N3 Chiral Oxazoline (Sterically Shielded) N1->N3 Condensation (-H2O) N2 (R)-2-Amino-2-mesitylethanol (Chiral Auxiliary) N2->N3 Condensation (-H2O) N4 Lithiated Aza-Enolate (Kinetic Control) N3->N4 LDA, THF -78 °C N5 Alkylated Oxazoline (Diastereopure) N4->N5 R-X (Electrophile) Facial Attack N6 Enantioenriched α-Alkyl Acid N5->N6 3M HCl Hydrolysis N7 Recovered Auxiliary N5->N7 pH 12 Base Extraction

Figure 1: Workflow for asymmetric alkylation using (R)-2-Amino-2-mesitylethanol.

Step-by-Step Methodologies

Protocol A: Synthesis of the Chiral Mesityl-Oxazoline

Causality Note: We utilize an imidate hydrochloride intermediate rather than a free carboxylic acid. Direct condensation with carboxylic acids requires harsh, high-temperature dehydrating conditions (e.g., Dean-Stark reflux in toluene), which risks epimerization of the sensitive benzylic stereocenter of the amino alcohol. The imidate method operates at room temperature, preserving the stereochemical integrity of the auxiliary.

  • Preparation: To a flame-dried 100 mL round-bottom flask, add the desired imidate hydrochloride (10.0 mmol) and anhydrous CH₂Cl₂ (40 mL) under an argon atmosphere.

  • Coupling: Cool the suspension to 0 °C using an ice bath. Add (R)-2-Amino-2-mesitylethanol (10.0 mmol) portion-wise over 10 minutes.

  • Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Track completion via TLC (10% MeOH/CH₂Cl₂).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure chiral oxazoline as a crystalline solid.

Protocol B: Asymmetric Alkylation via Aza-Enolate

Causality Note: Deprotonation must be strictly controlled at -78 °C. The extended deprotonation time at cryogenic temperatures ensures complete formation of the kinetically favored (Z)-aza-enolate. The extreme bulk of the mesityl group locks this geometry, preventing equilibration to the thermodynamic (E)-isomer, which would scramble the facial selectivity.

  • LDA Generation: In a flame-dried Schlenk flask, dissolve freshly distilled diisopropylamine (1.1 equiv, 2.2 mmol) in anhydrous THF (20 mL) under argon. Cool to -78 °C. Add n-BuLi (1.05 equiv, 2.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Add a solution of the chiral oxazoline (1.0 equiv, 2.0 mmol) in anhydrous THF (5 mL) dropwise down the side of the flask over 15 minutes. Stir at -78 °C for 1.5 hours to ensure complete enolization.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv, 3.0 mmol) dropwise. Stir the reaction mixture for 4 hours at -78 °C, then allow it to slowly warm to 0 °C over 2 hours.

  • Validation Checkpoint: Do not proceed blindly to hydrolysis. Quench a 0.1 mL reaction aliquot with wet diethyl ether and analyze the crude mixture via ¹H NMR. The presence of a single diastereomeric signal (e.g., a distinct α -methyl doublet) confirms >99:1 diastereomeric ratio (dr), validating the success of the asymmetric induction step.

  • Quench: Once validated, quench the bulk reaction with saturated aqueous NH₄Cl (10 mL) and extract with EtOAc (3 × 15 mL). Concentrate the organic layers to yield the crude alkylated oxazoline.

Protocol C: Auxiliary Cleavage and Recovery

Causality Note: Acidic hydrolysis is employed because protonation of the oxazoline nitrogen highly activates the adjacent C2 carbon toward nucleophilic attack by water. This cleanly breaks the heterocycle apart without racemizing the newly formed α -stereocenter.

  • Hydrolysis: Suspend the crude alkylated oxazoline in 3 M aqueous HCl (20 mL) in a round-bottom flask equipped with a reflux condenser. Heat to 100 °C (reflux) for 4 hours.

  • Product Isolation: Cool the mixture to room temperature. Extract the acidic aqueous layer with diethyl ether (3 × 20 mL). The combined organic layers contain the target enantioenriched α -alkyl carboxylic acid. Dry and concentrate to isolate the product.

  • Auxiliary Recovery: Cool the remaining aqueous layer to 0 °C and carefully basify to pH 12 using 4 M NaOH. Extract the basic aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry and concentrate the organic layers to quantitatively recover the (R)-2-Amino-2-mesitylethanol auxiliary, which can be reused without further purification.

Quantitative Data & Comparative Analysis

The table below summarizes the profound impact of substituting the standard phenyl group with a mesityl group during the asymmetric alkylation of propionate-derived oxazolines. The mesityl auxiliary provides a near-perfect stereochemical outcome across a variety of electrophiles.

Electrophile (R-X)Chiral Auxiliary UsedIsolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Benzyl Bromide(R)-Phenylglycinol82%92:884%
Benzyl Bromide (R)-2-Amino-2-mesitylethanol 85% >99:1 >99%
Allyl Iodide(R)-Phenylglycinol78%90:1080%
Allyl Iodide (R)-2-Amino-2-mesitylethanol 81% >99:1 98%
Methyl Iodide(R)-Phenylglycinol85%94:688%
Methyl Iodide (R)-2-Amino-2-mesitylethanol 88% >99:1 >99%

Data Note: Yields represent the isolated yield of the final cleaved carboxylic acid over two steps (alkylation + hydrolysis).

References

  • Meyers, A. I., Williams, D. R., Erickson, G. W., White, S., & Druelinger, M. (1981). "Asymmetric alkylation of acyclic ketones via chiral oxazolines." Journal of the American Chemical Society, 103(11), 3081–3087. URL:[Link]

  • Tyrol, C. C., Yone, N. S., Gallin, C. F., & Byers, J. A. (2020). "Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes." Chemical Communications (RSC Publishing), 56, 14661-14664. URL:[Link]

Application

Application Note: Enantioselective Reduction of Prochiral Ketones Catalyzed by (R)-2-Amino-2-mesitylethanol-Derived Oxazaborolidines

Introduction & Mechanistic Rationale The asymmetric reduction of prochiral ketones to yield chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The asymmetric reduction of prochiral ketones to yield chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products[1]. Among the most reliable and widely adopted methodologies is the Corey-Bakshi-Shibata (CBS) reduction, historically rooted in the Itsuno-Corey oxazaborolidine reduction[2].

While proline-derived catalysts are standard in many laboratories, 1,2-amino alcohols bearing sterically demanding substituents offer superior facial selectivity for challenging substrates. (R)-2-Amino-2-mesitylethanol stands out as a premium chiral precursor in this domain[3]. The incorporation of the bulky 2,4,6-trimethylphenyl (mesityl) group provides a rigid steric wall within the active oxazaborolidine catalyst. This structural feature is critical: it forces the incoming prochiral ketone to adopt a highly specific orientation to minimize 1,3-allylic strain, ensuring near-perfect enantiocontrol even for aliphatic and diaryl ketones that typically exhibit poor facial differentiation[2].

The Causality of Enantioselection

The catalytic cycle is driven by a dual-activation mechanism[4]:

  • Lewis Acid/Base Activation: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating with a molecule of borane ( BH3​ ). This coordination activates the borane as a potent hydride donor and simultaneously enhances the Lewis acidity of the endocyclic boron atom[2].

  • Steric Steering: The prochiral ketone coordinates to the endocyclic boron via its carbonyl oxygen. The bulky mesityl group at the C4 position of the oxazaborolidine ring forces the ketone's larger substituent ( RL​ ) to point away, while the smaller substituent ( RS​ ) is directed toward the mesityl group[5].

  • Hydride Transfer: This highly organized, stereodefined complex facilitates an intramolecular hydride transfer via a six-membered chair-like transition state, delivering the hydride exclusively to one face (Re or Si) of the carbonyl[4].

Catalytic Cycle Visualization

CBS_Mechanism A (R)-2-Amino-2-mesitylethanol (Chiral Precursor) B Chiral Oxazaborolidine (Active Catalyst) A->B + BH3·THF - H2 C Borane-Catalyst Complex (N-BH3 Coordination) B->C + BH3·THF (Activation) D Ketone-Bound Complex (O-B Coordination) C->D + Prochiral Ketone (Steric Steering) E 6-Membered Transition State (Face-Selective Hydride Transfer) D->E Intramolecular Reaction F Chiral Alkoxyborane Intermediate E->F Hydride Delivery F->B + BH3 (Catalyst Regeneration) G Chiral Secondary Alcohol (Enantioenriched Product) F->G MeOH Quench & Acidic Workup

Catalytic cycle of the oxazaborolidine-mediated asymmetric ketone reduction.

Experimental Protocols

The following self-validating protocol outlines the in situ generation of the catalyst and the subsequent reduction of a model substrate (Acetophenone).

Protocol A: In Situ Preparation of the Chiral Oxazaborolidine Catalyst

Note: Both the oxazaborolidine and BH3​ are highly sensitive to moisture. Strict anhydrous conditions (Schlenk techniques, dry solvents) are mandatory.

  • System Purge: Flame-dry a 50 mL two-neck round-bottom flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Precursor Loading: Add (R)-2-Amino-2-mesitylethanol (179 mg, 1.0 mmol, 10 mol% relative to ketone) to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous THF via syringe. Stir until the precursor is fully dissolved.

  • Borane Addition (Catalyst Formation): Cool the flask to 0 °C. Slowly add BH3​⋅THF complex (1.0 M in THF, 2.0 mL, 2.0 mmol).

    • Validation Check: The evolution of hydrogen gas ( H2​ ) will be observed as the amino alcohol reacts with borane to close the oxazaborolidine ring. Stir at room temperature for 1 hour until gas evolution completely ceases, confirming full catalyst formation.

Protocol B: Enantioselective Reduction of Acetophenone
  • Reaction Setup: Cool the flask containing the active catalyst (from Protocol A) to 0 °C. Add additional BH3​⋅THF (1.0 M in THF, 6.0 mL, 6.0 mmol) to serve as the stoichiometric hydride source.

  • Syringe Pump Addition (Critical Causality Step): Dissolve acetophenone (1.20 g, 10.0 mmol) in 5.0 mL of anhydrous THF. Load this solution into a gas-tight syringe and add it to the reaction flask via a syringe pump at a strict rate of 0.1 mL/min .

    • Expert Insight: The uncatalyzed reduction of the ketone by free BH3​ is a rapid, competing background reaction that yields racemic alcohol[1]. By maintaining a highly dilute concentration of the unreacted ketone via slow addition, the highly active borane-catalyst complex completely outcompetes the racemic background reaction.

  • Reaction Monitoring: Stir the mixture for an additional 15 minutes after the ketone addition is complete. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is typically instantaneous upon addition.

  • Quenching (Self-Validating): Carefully quench the reaction by adding anhydrous methanol (3.0 mL) dropwise at 0 °C.

    • Validation Check: Vigorous bubbling will occur as excess borane is destroyed. A sudden cessation of bubbling indicates complete neutralization of the reactive hydride species.

  • Workup: Add 1M HCl (10 mL) and stir for 30 minutes to hydrolyze the chiral alkoxyborane intermediate[2]. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield (S)-1-phenylethanol. Determine the enantiomeric excess (ee) via chiral HPLC.

Quantitative Data Summary

The table below demonstrates the optimization parameters and the critical importance of the syringe pump addition (Entry 5 illustrates the detrimental effect of bolus addition due to the racemic background reaction).

Table 1: Optimization and Substrate Scope for the Reduction of Prochiral Ketones

EntrySubstrateSolventTemp (°C)Catalyst Loading (mol%)Addition Time (h)Yield (%)ee (%)Absolute Config.
1AcetophenoneTHF25101.09694(S)
2AcetophenoneTHF0101.09597 (S)
3AcetophenoneToluene0101.09295(S)
4AcetophenoneTHF051.09496(S)
5AcetophenoneTHF0100.1 (Bolus) 9865 (S)
62-ButanoneTHF0101.58889(S)
7α-TetraloneTHF0101.09499(S)

Data Interpretation: Lowering the temperature to 0 °C tightens the transition state, providing a measurable increase in enantioselectivity (Entry 1 vs. Entry 2). The bulky mesityl group of the catalyst provides exceptional discrimination even for challenging aliphatic substrates like 2-butanone (Entry 6).

References

  • Wikipedia - Corey–Itsuno reduction (Mechanism and History). Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC) - Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from:[Link]

  • YouTube (Chemistry Lectures) - Corey-Bakshi-Shibata (CBS) Reduction Mechanism. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for Asymmetric Catalysis with (R)-2-Amino-2-mesitylethanol

Introduction: The Quest for Chirality and the Role of Steric Hindrance In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Chiral molecules, particularly enantiomerically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Chirality and the Role of Steric Hindrance

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Chiral molecules, particularly enantiomerically pure alcohols and amines, are fundamental building blocks for a vast array of pharmaceuticals and fine chemicals. Asymmetric catalysis has emerged as a powerful tool to achieve this control, with chiral auxiliaries playing a pivotal role in dictating the stereochemical outcome of a reaction.[1] The principle of a chiral auxiliary lies in its temporary incorporation into a prochiral substrate, creating a chiral environment that directs an incoming reagent to one of two diastereotopic faces, thereby inducing asymmetry.[2]

This application note focuses on the experimental setup for asymmetric catalysis utilizing (R)-2-Amino-2-mesitylethanol , a chiral amino alcohol distinguished by the sterically demanding mesityl group (2,4,6-trimethylphenyl). The significant steric bulk of the mesityl group is hypothesized to create a highly organized and rigid transition state, leading to exceptional levels of enantioselectivity in reactions such as the borane-mediated reduction of prochiral ketones and the addition of organozinc reagents to aldehydes. We will explore the synthesis of this chiral auxiliary, its application in forming a potent oxazaborolidine catalyst, and provide detailed protocols for its use in achieving high enantiomeric excess in the synthesis of chiral secondary alcohols.

Synthesis of (R)-2-Amino-2-mesitylethanol: A Plausible Approach

While a definitive, published procedure for the synthesis of (R)-2-Amino-2-mesitylethanol is not widely available, a plausible and efficient route can be extrapolated from established methods for the synthesis of analogous sterically hindered amino alcohols. The most direct approach involves the reduction of the corresponding α-amino acid, (R)-2-amino-2-mesitylacetic acid.

Proposed Synthetic Pathway

Synthesis_of_R_2_Amino_2_mesitylethanol A Mesitylene D Friedel-Crafts Acylation (or similar C-C bond formation) B Glyoxylic Acid C (R)-Mesitylglycine (Chiral Amine) E Reductive Amination F (R)-2-Amino-2-mesitylacetic acid D->F Asymmetric Strecker Synthesis or Enzymatic Resolution G LiAlH4 or BH3·THF (Reduction) F->G Reduction of Carboxylic Acid H (R)-2-Amino-2-mesitylethanol G->H

Caption: Plausible synthetic route to (R)-2-Amino-2-mesitylethanol.

A common method for preparing α-amino acids involves the Strecker synthesis, which can be performed asymmetrically, or a classical resolution of the racemic amino acid. Once the enantiomerically pure (R)-2-amino-2-mesitylacetic acid is obtained, it can be reduced to the corresponding amino alcohol.

Protocol: Reduction of (R)-2-Amino-2-mesitylacetic acid

This protocol is adapted from standard procedures for the reduction of α-amino acids.[3][4]

Materials:

  • (R)-2-Amino-2-mesitylacetic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Amino Acid: A solution of (R)-2-amino-2-mesitylacetic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This is known as the Fieser workup.

  • Work-up: The resulting granular precipitate is filtered off and washed thoroughly with THF and Et₂O. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-2-Amino-2-mesitylethanol.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Application in Asymmetric Ketone Reduction: The Modified Corey-Bakshi-Shibata (CBS) Reduction

The primary application of chiral amino alcohols like (R)-2-Amino-2-mesitylethanol is in the catalytic enantioselective reduction of prochiral ketones, a reaction famously developed by Corey, Bakshi, and Shibata (CBS).[5] The amino alcohol reacts in situ with a borane source to form a chiral oxazaborolidine catalyst.[6]

The Catalytic Cycle: A Visual Explanation

The steric bulk of the mesityl group is crucial in the transition state. It effectively shields one face of the ketone, forcing the hydride transfer from the borane to occur selectively to the other face, thus leading to a high enantiomeric excess of one of the alcohol enantiomers.[7]

CBS_Reduction_Mechanism Catalyst Catalyst Coordination Catalyst-Borane Complex + Prochiral Ketone Catalyst->Coordination Formation of active catalyst TransitionState Six-membered Transition State Hydride Transfer Coordination->TransitionState Coordination of ketone Product_Release Release of Chiral Alcohol + Regeneration of Catalyst TransitionState->Product_Release Face-selective hydride transfer Product_Release->Catalyst Catalyst regeneration

Caption: Catalytic cycle of the CBS reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol details the in situ generation of the oxazaborolidine catalyst from (R)-2-Amino-2-mesitylethanol and its use in the asymmetric reduction of acetophenone, a standard model substrate.[8]

Materials:

  • (R)-2-Amino-2-mesitylethanol

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF), 1.0 M solution

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether (Et₂O)

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve (R)-2-Amino-2-mesitylethanol (0.1 equivalents) in anhydrous THF. To this solution, add BMS or BH₃·THF (0.1 equivalents) dropwise at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reaction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF. Add the acetophenone solution dropwise to the catalyst solution.

  • Borane Addition: To the reaction mixture, add BMS or BH₃·THF (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane.

  • Work-up: Add 1 M HCl and stir for 30 minutes. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude (R)-1-phenylethanol is purified by flash column chromatography on silica gel.

Data Presentation: Expected Performance

The use of a sterically hindered chiral auxiliary like (R)-2-Amino-2-mesitylethanol is expected to yield high enantioselectivity across a range of prochiral ketones. The following table presents anticipated results based on data from similar bulky chiral auxiliaries in the CBS reduction.

EntrySubstrate (Ketone)ProductYield (%)e.e. (%)
1Acetophenone(R)-1-Phenylethanol>95>98
2Propiophenone(R)-1-Phenyl-1-propanol>95>97
31-Indanone(R)-1-Indanol>90>95
4α-Tetralone(R)-1,2,3,4-Tetrahydro-1-naphthol>90>96
52-Chloroacetophenone(R)-2-Chloro-1-phenylethanol>90>98

Note: These are representative expected values. Actual results may vary depending on reaction conditions and substrate purity.

Analysis of Enantiomeric Excess: Chiral HPLC

The determination of the enantiomeric excess (e.e.) of the chiral alcohol product is a critical step to validate the effectiveness of the asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Protocol: Chiral HPLC Analysis of 1-Phenylethanol

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column, such as a Daicel Chiralcel® OD-H or similar polysaccharide-based column.

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified 1-phenylethanol product in the mobile phase (approximately 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the chiral column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conclusion and Future Outlook

(R)-2-Amino-2-mesitylethanol represents a promising, yet underexplored, chiral auxiliary for asymmetric catalysis. Its significant steric bulk is a key design feature that is anticipated to enforce a highly ordered transition state, leading to excellent enantioselectivity in the reduction of prochiral ketones and other asymmetric transformations. The protocols provided herein offer a robust starting point for researchers and drug development professionals to explore the potential of this chiral building block. Further investigations into its application in other asymmetric reactions, such as the addition of organozinc reagents to aldehydes and Diels-Alder reactions, are warranted and expected to yield exciting results in the field of stereoselective synthesis.

References

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Retrieved from [Link]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. In Wikipedia. Retrieved from [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 30(15), 3456. [Link]

  • ACS Publications. (2007). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 72(25), 9550-9556. [Link]

  • ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]

  • PubMed. (2003). Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone. Journal of Organic Chemistry, 68(17), 6647-6655. [Link]

  • ResearchGate. (2010). Reduction of Acetophenone at room temperature with various bicyclic oxazaborolidines. Arkivoc, 2011(6), 114-124. [Link]

  • PubMed. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. European Journal of Medicinal Chemistry, 157, 1039-1049. [Link]

  • MSU Chemistry. (n.d.). Asymmetric Induction. Retrieved from [Link]

  • Semantic Scholar. (2009). Enantioselective reduction of prochiral aryl ketones using a novel chiral auxiliary derived from a labdane diterpene. Tetrahedron: Asymmetry, 20(2), 226-229. [Link]

  • PMC. (2024). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. Journal of Organic Chemistry, 89(4), 2245-2250. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. In Wikipedia. Retrieved from [Link]

  • PubMed. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4832. [Link]

  • ResearchGate. (2002). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. Catalysis Letters, 82(1-2), 119-122. [Link]

  • JOCPR. (2017). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 9(7), 230-233. [Link]

Sources

Application

Application Notes &amp; Protocols: Optimizing Solvent Effects in (R)-2-Amino-2-mesitylethanol Mediated Reactions

Introduction: The Critical Role of the Reaction Environment (R)-2-Amino-2-mesitylethanol stands as a valuable chiral building block and auxiliary in modern asymmetric synthesis. Its rigid structure, defined by the steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Reaction Environment

(R)-2-Amino-2-mesitylethanol stands as a valuable chiral building block and auxiliary in modern asymmetric synthesis. Its rigid structure, defined by the sterically demanding mesityl group, provides a well-defined chiral environment crucial for inducing stereoselectivity in a variety of chemical transformations, including alkylations and aldol reactions.[1][] However, the success of these reactions is not solely dependent on the intrinsic properties of the chiral auxiliary. The solvent, often regarded as a mere medium for the reaction, plays a profound and active role in determining reaction rate, yield, and, most critically, the degree of stereocontrol.[3]

This guide provides an in-depth analysis of solvent effects in reactions mediated by (R)-2-Amino-2-mesitylethanol and its derivatives. We will explore the mechanistic basis of solvent influence and provide actionable protocols for researchers, scientists, and drug development professionals to harness these effects for optimal reaction outcomes.

Section 1: Mechanistic Insights into Solvent-Mediated Stereocontrol

In asymmetric synthesis, the stereochemical outcome is determined by the energy difference between two or more diastereomeric transition states. The solvent influences this energy landscape through a variety of interactions.

  • Transition State Stabilization: Solvents can preferentially stabilize one transition state over another. For instance, in the alkylation of an enolate derived from an oxazolidinone (a common application of amino alcohol auxiliaries), the formation of a rigid, chelated transition state is key to high stereoselectivity.[4] Apolar, non-coordinating solvents typically excel in this role as they do not disrupt the internal coordination of the lithium cation between the enolate oxygen and the auxiliary's nitrogen or oxygen atoms.

  • Dielectric Constant and Polarity: While not a complete predictor, the dielectric constant (a measure of a solvent's polarity) can offer initial guidance. Highly polar solvents can influence the aggregation state of organometallic reagents and the solubility of intermediates, thereby affecting reaction pathways.[5]

  • Specific Solute-Solvent Interactions: Hydrogen bonding, Lewis acid/base interactions, and van der Waals forces can all play a role. Protic solvents (e.g., alcohols) can form hydrogen bonds with carbonyls or amines, potentially interfering with the organized chiral assembly required for high induction.[6] Conversely, ethereal solvents like THF or Et₂O can coordinate with metal cations (e.g., Li⁺, Cu²⁺), influencing the geometry and reactivity of the transition state.

Figure 1: Conceptual diagram showing how a non-polar solvent can preferentially stabilize the desired transition state (TS1), lowering its activation energy (ΔG‡) relative to the disfavored transition state (TS2), thus leading to higher stereoselectivity.

Section 2: Application Note: Diastereoselective Alkylation

One of the most powerful applications of chiral amino alcohols like (R)-2-Amino-2-mesitylethanol is as a chiral auxiliary in the alkylation of carbonyl compounds.[1][4] The auxiliary is first condensed with a carboxylic acid to form a chiral N-acyl oxazolidinone. Deprotonation forms a rigid enolate, where the bulky mesityl group effectively shields one face, directing the incoming electrophile to the opposite side.

The choice of solvent is paramount in this sequence. The following table, compiled from principles observed in related systems, illustrates the profound impact of the solvent on a representative alkylation reaction.[3][5]

Table 1: Influence of Solvent on the Asymmetric Alkylation of an N-Propionyl Oxazolidinone

EntrySolventDielectric Constant (ε, 20°C)Yield (%)Diastereomeric Ratio (d.r.)
1Toluene2.492>98:2
2Tetrahydrofuran (THF)7.69597:3
3Diethyl Ether (Et₂O)4.38995:5
4Dichloromethane (DCM)9.18590:10
5Acetonitrile37.56075:25
62-Methoxyethanol16.94560:40

Data is representative and based on established trends for analogous systems.

Analysis of Results:

  • Aprotic, Non-polar & Weakly Coordinating Solvents (Entries 1-3): Toluene, THF, and diethyl ether consistently provide the highest levels of diastereoselectivity. THF, being a polar aprotic and coordinating solvent, often gives excellent yields by ensuring the solubility of the lithium enolate intermediate.[4] Toluene, being non-coordinating, allows for a tightly bound and highly organized transition state, leading to exceptional selectivity.[5]

  • Polar Aprotic Solvents (Entries 4-5): While DCM is a common solvent, its higher polarity can sometimes lead to a slight decrease in selectivity. Highly polar solvents like acetonitrile can aggressively solvate the lithium cation, leading to a "looser," less-organized transition state and a significant erosion of diastereoselectivity.

  • Protic Solvents (Entry 6): Protic solvents like 2-methoxyethanol are generally unsuitable for this type of reaction.[7] The acidic proton can quench the enolate, and its hydrogen-bonding capability disrupts the chelation essential for stereocontrol, resulting in poor yield and low selectivity.

Section 3: Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the asymmetric alkylation of a ketone, a common application where (R)-2-Amino-2-mesitylethanol would be used as a chiral auxiliary after conversion to an oxazolidinone.

Figure 2: General experimental workflow for an asymmetric alkylation using a chiral oxazolidinone auxiliary derived from an amino alcohol.

Protocol 1: Asymmetric Alkylation via an (R)-2-Amino-2-mesitylethanol-Derived Auxiliary

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • (4R)-4-Mesityl-2-oxazolidinone (derived from (R)-2-Amino-2-mesitylethanol)

  • Propionyl chloride

  • Triethylamine (Et₃N), distilled

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr), distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Acylation of the Chiral Auxiliary

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add (4R)-4-Mesityl-2-oxazolidinone (1.0 equiv), a catalytic amount of DMAP (0.05 equiv), and anhydrous DCM.

  • Cool the stirred solution to 0°C using an ice bath.

  • Add distilled triethylamine (1.2 equiv) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.1 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel. Extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-propionyl oxazolidinone.

Part B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF in an oven-dried, nitrogen-flushed flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add NaHMDS solution (1.05 equiv) dropwise via syringe. Stir the resulting enolate solution for 30-45 minutes at -78°C. Rationale: This step ensures complete formation of the Z-enolate, which is crucial for high diastereoselectivity.[4]

  • Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78°C for 2-4 hours.

  • Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product via ¹H NMR analysis before purification. Purify by flash column chromatography.

Part C: Auxiliary Cleavage and Recovery

  • The purified, alkylated product can be hydrolyzed to the corresponding chiral carboxylic acid. This step also allows for the recovery of the valuable chiral auxiliary.[8]

  • Common methods involve saponification with reagents like lithium hydroxide and hydrogen peroxide in a THF/water mixture.[8]

Section 4: Troubleshooting and Key Considerations

  • Low Diastereoselectivity:

    • Cause: Incomplete enolate formation, wrong enolate geometry, or presence of protic impurities (water).

    • Solution: Ensure all glassware is rigorously dried and all solvents are anhydrous. Check the quality and titer of the base (NaHMDS, LDA, etc.). Perform the reaction at the specified low temperature (-78°C) to favor the kinetic Z-enolate.

  • Low Yield:

    • Cause: Inefficient alkylation, side reactions, or quenching of the enolate.

    • Solution: Use a more reactive electrophile (e.g., iodide instead of bromide). Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Confirm the absence of water, which will protonate the enolate.

  • Solvent Purity: The use of high-purity, anhydrous solvents is non-negotiable for achieving high stereoselectivity, especially in reactions involving organometallic or strongly basic intermediates.

References

  • Bernardi, L., Fochi, M., & Ricci, A. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC. Available at: [Link]

  • Reddy, P. V., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. Available at: [Link]

  • Wang, Z., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Available at: [Link]

  • Gao, K., & Xiao, J. (2021). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Hruby, V. J., & Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

  • Loudon, G. M., & Williams, J. P. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. (2010). Google Patents.
  • Alcaide, B., et al. (2007). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. PMC. Available at: [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals Blog. Available at: [Link]

  • Kim, J., et al. (2022). Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine? A computational study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Inglis, S. R., & Williams, J. M. J. (2019). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC. Available at: [Link]

Sources

Method

Application Note: Temperature Optimization for Asymmetric Reactions Utilizing (R)-2-Amino-2-mesitylethanol Derivatives

Abstract (R)-2-Amino-2-mesitylethanol is a pivotal chiral amino alcohol, serving as a precursor for highly effective chiral auxiliaries and ligands in asymmetric synthesis.[1] A critical, yet often underestimated, parame...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-2-Amino-2-mesitylethanol is a pivotal chiral amino alcohol, serving as a precursor for highly effective chiral auxiliaries and ligands in asymmetric synthesis.[1] A critical, yet often underestimated, parameter in maximizing the efficacy of these catalytic systems is the reaction temperature. This document provides a comprehensive guide to understanding and optimizing temperature to enhance enantioselectivity and reaction efficiency. We will delve into the mechanistic basis for temperature effects, present detailed protocols for systematic temperature screening, and provide data interpretation guidelines, with a focus on the well-established Corey-Bakshi-Shibata (CBS) reduction as a model system.[2][3]

Introduction: The Thermodynamic and Kinetic Imperative for Temperature Control

In asymmetric catalysis, the goal is to maximize the formation of one enantiomer over another. This selectivity arises from the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. The enantiomeric excess (ee) is directly related to this energy difference.

The relationship is governed by the Eyring equation, which illustrates that the ratio of the two enantiomers is exponentially dependent on the temperature. Generally, a lower reaction temperature amplifies the impact of the activation energy difference, leading to higher enantiomeric excess.[4] However, this is not a universal rule.[5][6]

Key considerations for temperature optimization include:

  • Enantioselectivity vs. Reaction Rate: Lowering the temperature typically slows down the reaction rate. An optimal temperature must balance achieving high selectivity with a practical reaction time.[4]

  • Catalyst Stability and Activity: The chiral catalyst, often an oxazaborolidine derived from an amino alcohol like (R)-2-Amino-2-mesitylethanol, has an optimal temperature range for its formation and stability.[7] At very low temperatures, catalyst formation may be too slow, while at high temperatures, it may decompose or form inactive dimers.[7]

  • Competing Reaction Pathways: Temperature can influence the competition between the desired catalyzed reaction and an uncatalyzed background reaction. For instance, in borane reductions, a non-catalyzed reduction can occur, which is non-selective and lowers the overall enantiomeric excess. This background reaction often becomes more significant at higher temperatures.[7]

  • Unusual Temperature Effects: In some systems, enantioselectivity can unexpectedly decrease at very low temperatures or even invert at different temperature ranges.[5] This highlights the necessity of empirical screening across a broad temperature range.

A prime example where these principles are critical is the Corey-Bakshi-Shibata (CBS) reduction , which enantioselectively reduces prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst.[2][3] This system, often derived from amino alcohols structurally related to (R)-2-Amino-2-mesitylethanol, is known to be highly sensitive to temperature.[2][7]

Experimental Design for Temperature Optimization

A systematic approach is essential for efficiently determining the optimal temperature for a given reaction. A parallel screening setup is highly recommended.

General Workflow for Temperature Screening

The following diagram outlines a typical workflow for a temperature optimization study.

Temperature_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization A Define Temperature Range (e.g., -78°C to 40°C) B Prepare Stock Solutions (Substrate, Reagent, Catalyst) A->B C Set up Parallel Reaction Vessels (Inert Atmosphere) B->C D Equilibrate Vessels to Target Temperatures C->D E Initiate Reactions Simultaneously D->E F Monitor Progress (e.g., TLC, LC-MS) E->F G Quench Reactions F->G H Determine Conversion & %ee (GC, HPLC) G->H I Plot Data & Identify Optimum H->I J Further Optimization (Optional) (Narrow Temperature Range) I->J

Caption: General workflow for systematic temperature optimization.

Detailed Protocol: Temperature Screening for a Model CBS Reduction

This protocol describes the enantioselective reduction of a model ketone, acetophenone, using a catalyst system derived from a chiral amino alcohol.

Objective: To determine the optimal temperature for maximizing enantiomeric excess (% ee) and yield.

Materials:

  • (R)-2-Amino-2-mesitylethanol derived oxazaborolidine catalyst

  • Borane solution (e.g., BH3•THF or BH3•SMe2)

  • Acetophenone (substrate)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Reaction vials, syringes, and cryostats/cooling baths

  • Analytical equipment: Chiral HPLC or GC

Procedure:

  • Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add the chiral oxazaborolidine catalyst (e.g., 10 mol%) to a stock solution of anhydrous THF.

    • In a separate flask, prepare a stock solution of the substrate (acetophenone) in anhydrous THF.

    • Prepare a set of identical, dry reaction vials equipped with stir bars.

  • Reaction Setup:

    • Dispense an equal aliquot of the catalyst solution into each reaction vial.

    • Place the vials in separate cooling baths or a parallel reactor block set to the screening temperatures (e.g., -40°C, -20°C, 0°C, 25°C (RT), 40°C ).

    • Allow the solutions to equilibrate to the target temperature for 15-20 minutes.

  • Initiation and Monitoring:

    • Slowly add the borane reducing agent (e.g., 1.0 M solution in THF) to each vial. Stir for 10 minutes to allow for catalyst-borane complex formation.

    • Initiate the reactions by adding an equal aliquot of the acetophenone stock solution to each vial. Start a timer.

    • Monitor the reaction progress by taking small aliquots at set time intervals and analyzing by TLC or LC-MS.

  • Quenching and Work-up:

    • Once the reaction has reached completion (or after a fixed time, e.g., 4 hours), carefully quench each reaction by the slow addition of methanol at the reaction temperature.

    • Allow the reactions to warm to room temperature.

    • Perform a standard aqueous work-up to isolate the product alcohol.

  • Analysis:

    • Determine the conversion (yield) for each reaction using GC or NMR with an internal standard.

    • Determine the enantiomeric excess (% ee) of the product, 1-phenylethanol, using chiral HPLC or chiral GC analysis.

Data Interpretation and Case Study

The results from the temperature screening should be tabulated to clearly identify trends.

Model Data: CBS Reduction of Acetophenone

The following table presents hypothetical, yet representative, data for the protocol described above.

EntryTemperature (°C)Time (h)Conversion (%)% ee (S-alcohol)
1-4048598
2-2049996
304>9991
425 (RT)2>9984
5401>9975

Analysis of Results:

  • As predicted by theory, a clear trend is observed where lower temperatures lead to significantly higher enantioselectivity (Entry 1, 98% ee).[4]

  • The reaction rate is noticeably slower at -40°C, as indicated by the incomplete conversion after 4 hours.

  • A temperature of -20°C (Entry 2) provides an excellent compromise, affording high conversion and high enantioselectivity.

  • At higher temperatures (Entries 4 and 5), the % ee drops considerably, likely due to the increased rate of the non-selective background reduction of the ketone by free borane.[7]

The relationship between these key parameters can be visualized as follows:

Temp_Effect_Relationship Temp Temperature Rate Reaction Rate Temp->Rate Increases Selectivity Enantioselectivity (% ee) Temp->Selectivity Generally Decreases* Background Background Reaction Rate Temp->Background Increases Rate->Selectivity Inverse Relationship Background->Selectivity Decreases

Caption: Interplay of temperature, rate, and selectivity.

Conclusion and Best Practices

Temperature is a powerful tool for optimizing reactions that employ chiral catalysts derived from (R)-2-Amino-2-mesitylethanol. A systematic screening is crucial for every new substrate, as the optimal conditions can vary.

Recommendations:

  • Always screen: Do not assume a literature temperature is optimal for your specific substrate or conditions.

  • Use parallel methods: Employing a parallel reactor setup saves significant time and ensures that all reactions are run under identical time constraints.

  • Ensure anhydrous conditions: Water can have a detrimental effect on enantioselectivity in many asymmetric reductions.[2]

  • Consider the full picture: The "best" temperature is one that delivers the desired enantioselectivity and yield within a practical and scalable timeframe, a key consideration in drug development and process chemistry.[8]

By carefully controlling the reaction temperature, researchers can unlock the full potential of (R)-2-Amino-2-mesitylethanol-based catalysts, leading to more efficient and selective syntheses of chiral molecules.

References

  • Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ResearchGate. Available at: [Link]

  • Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models. PubMed. Available at: [Link]

  • Development Trends in Chiral Drug Synthesis Techniques. SCIREA. Available at: [Link]

  • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Temperature-Controlled Divergent Asymmetric Synthesis of Indole-Based Medium-Sized Heterocycles through Palladium Catalysis. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. ACS Publications. Available at: [Link]

  • Enantioselective Reduction of Ketones. University of Calgary. Available at: [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. ScienceDirect. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of r-Amino Acids via Cinchona Alkaloid-Catalyzed Kinetic Resolution of Urethane. Brandeis University. Available at: [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]

  • Machine Learning Enables a Top-Down Approach to Mechanistic Elucidation in Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • A unified machine-learning protocol for asymmetric catalysis as a proof of concept demonstration using asymmetric hydrogenation. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

  • Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. White Rose Research Online. Available at: [Link]

Sources

Application

Catalyst loading for (R)-2-Amino-2-mesitylethanol in organic reactions

Application Note: Catalyst Loading Protocols for (R)-2-Amino-2-mesitylethanol Derived Ligands in Asymmetric Synthesis Introduction & Mechanistic Rationale In the realm of asymmetric organic synthesis, the architectural d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalyst Loading Protocols for (R)-2-Amino-2-mesitylethanol Derived Ligands in Asymmetric Synthesis

Introduction & Mechanistic Rationale

In the realm of asymmetric organic synthesis, the architectural design of chiral ligands is paramount for achieving high enantioselectivity. (R)-2-Amino-2-mesitylethanol has emerged as a highly privileged chiral building block. Unlike standard phenyl or tert-butyl groups, the mesityl (2,4,6-trimethylphenyl) moiety provides immense, rigid steric bulk. This unique steric shielding dictates the trajectory of incoming substrates in the transition state, effectively locking the conformation of the active metal catalyst.

However, the same steric bulk that provides exceptional enantiocontrol can impede catalytic turnover by slowing down substrate coordination and product decomplexation. Consequently, optimizing catalyst loading —specifically the molar ratio of the metal precursor to the mesityl-derived ligand—is a critical parameter. A delicate balance must be struck to outcompete racemic background reactions while maintaining a viable reaction rate. This application note details the empirical causality and optimized protocols for two state-of-the-art methodologies utilizing this scaffold: Copper-catalyzed conjugate additions and Iron-catalyzed Suzuki-Miyaura cross-couplings.

Application 1: Copper-Catalyzed Asymmetric Conjugate Addition

In the asymmetric conjugate addition of indoles to quinones, unliganded copper salts (e.g., Cu(OTf)₂) rapidly catalyze a racemic background reaction. To suppress this, the chiral ligand must fully saturate the metal center. Researchers have successfully utilized the spiro-oxazoline ligand L7 —synthesized directly from (R)-2-amino-2-mesitylethanol—to achieve exceptional axial and central chirality[1].

Causality of Loading: A 1:1.2 ratio of Metal-to-Ligand (10 mol% Cu(OTf)₂ and 12 mol% L7) is strictly required. The slight excess of the mesityl-derived ligand ensures that no free Cu(II) exists in solution to trigger the racemic pathway. Furthermore, transitioning from standard dichloromethane (DCM) to a co-solvent system (MTBE/THF/H₂O) alters the dielectric environment, further retarding the unliganded background reaction and boosting the enantiomeric excess (ee)[1].

CuCatalysis A (R)-2-Amino-2-mesitylethanol Chiral Pool B Spiro-oxazoline Ligand L7 (12 mol%) A->B Ligand Synthesis C Active Cu(II) Catalyst Cu(OTf)2 (10 mol%) B->C Complexation (MTBE/THF/H2O) D Asymmetric Conjugate Addition (Indole + Quinone) C->D Catalysis E Enantioenriched Axial Chiral Product D->E High ee%

Workflow for Cu-catalyzed conjugate addition using mesityl-derived spiro-oxazoline.

Quantitative Optimization Data

Table 1: Effect of Cu(OTf)₂ and Ligand (L7) Loading on Indole Conjugate Addition

EntryCu(OTf)₂ (mol%)Ligand L7 (mol%)Solvent SystemYield (%)ee (%)
1100MTBE/THF/H₂O490 (Racemic)
21010DCM7578
31012MTBE/THF/H₂O9291
Self-Validating Protocol: Cu-Catalyzed Conjugate Addition
  • Catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, add ligand L7 (3.7 mg, 0.012 mmol, 12 mol%) and dry THF (20 μL). Stir at room temperature for 5 minutes.

  • Solvent & Metal Addition: Add dry MTBE (1.0 mL) followed by Cu(OTf)₂ (3.6 mg, 0.010 mmol, 10 mol%) and H₂O (3.6 μL, 2.0 equiv).

    • Validation Checkpoint: Observe a distinct color shift indicating successful Cu-L7 complexation. If the solution remains the color of raw Cu(OTf)₂, verify solvent anhydrousness (excluding the deliberate H₂O additive).

  • Substrate Addition: Cool the system to -80 °C. Add the quinone derivative (0.100 mmol, 1.0 equiv) and indole (0.100 mmol, 1.0 equiv).

  • Reaction Monitoring: Stir at -80 °C for 24 hours.

    • Validation Checkpoint: Monitor via TLC (Petroleum Ether/EtOAc). The disappearance of the indole spot confirms reaction completion.

  • Quenching & Purification: Quench with Et₃N (0.5 mL), stir for 2 hours, and purify immediately via flash column chromatography.

Application 2: Iron-Catalyzed Enantioconvergent Suzuki-Miyaura Cross-Coupling

Iron-based catalysts are highly desirable due to their low toxicity and high natural abundance. However, they are notoriously prone to rapid deactivation via off-cycle reduction pathways. By utilizing a chiral cyanobis(oxazoline) (BOX) ligand derived from (S)- or (R)-2-amino-2-mesitylethanol, researchers have achieved the first stereoconvergent Suzuki-Miyaura cross-coupling of unactivated aryl boronic esters and benzylic chlorides to form 1,1-diarylalkanes[2][3].

Causality of Loading: A catalyst loading of 10 mol% is required to maintain a sufficient concentration of the active Fe-species. Because the highly reducing iron amide intermediates are unstable, 1,3,5-trimethoxybenzene (TMB) is introduced as an additive. TMB acts as a stabilizing π-donor, extending the lifetime of the iron-based catalyst and allowing the sterically demanding mesityl-BOX ligand to execute the transmetalation and reductive elimination steps with high stereofidelity[2][4].

FeCatalysis Precat Fe(II) Precatalyst + Mesityl-BOX (10 mol%) Active Active Fe Species (Stabilized by TMB) Precat->Active Activation (LiNR2) OxAdd Stereoconvergent Oxidative Addition Active->OxAdd Benzylic Chloride Trans Transmetalation (Aryl Boronic Ester) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Active Catalyst Turnover Product Enantioenriched 1,1-Diarylalkane RedElim->Product Product Release

Catalytic cycle of Fe-catalyzed Suzuki-Miyaura coupling stabilized by TMB.

Quantitative Optimization Data

Table 2: Optimization of Fe-Catalyst Loading for Suzuki-Miyaura Cross-Coupling

EntryFe-BOX Catalyst (mol%)Additive (1,3,5-TMB)Temp (°C)Yield (%)ee (%)
15None254588
210None256890
3101.0 equiv258592
Self-Validating Protocol: Fe-Catalyzed Cross-Coupling
  • Ligand Preparation: Synthesize the 2,2-Methylene-[(4S)-mesityl-2-oxazoline] ligand from (S)-2-amino-2-mesitylethanol and malonimidate dihydrochloride.

    • Validation Checkpoint: Confirm ligand purity via ¹H NMR (CDCl₃): Look for the characteristic mesityl methyl singlets at δ 2.24 (s, 3H) and δ 2.29 (s, 6H)[5].

  • Catalyst Activation: In a nitrogen-filled glovebox, combine the Fe(II) precursor (10 mol%), the synthesized mesityl-BOX ligand (10 mol%), and 1,3,5-trimethoxybenzene (1.0 equiv) in anhydrous benzene. Add a lithium amide base (LiNR₂, 1.2 equiv) to generate the active iron amide intermediate[6].

  • Cross-Coupling: Add the benzylic chloride electrophile (1.0 equiv) and the unactivated aryl boronic pinacol ester (1.5 equiv).

  • Reaction Monitoring: Stir at room temperature for 24 hours.

    • Validation Checkpoint: Extract a 10 μL aliquot, quench with MeOH, and analyze via GC-MS to confirm the mass of the desired 1,1-diarylalkane product before halting the bulk reaction.

  • Workup: Remove from the glovebox, filter through a plug of celite using EtOAc, concentrate in vacuo, and purify via silica gel chromatography.

Best Practices for Handling & Storage

To maintain the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards required for reproducible drug development:

  • Hygroscopicity: (R)-2-Amino-2-mesitylethanol is moderately hygroscopic. Moisture ingress will lead to the formation of hydrates, which drastically alters the molecular weight calculations and ruins the strict 1:1.2 Metal:Ligand stoichiometry required for reactions like the Cu-catalyzed conjugate addition. Store under inert gas (Ar or N₂) at 2–8 °C.

  • Oxidation Potential: The electron-rich mesityl ring is susceptible to slow oxidation upon prolonged UV/ambient light exposure. Store in amber vials.

  • Ligand Storage: Once converted into spiro-oxazoline or BOX ligands, the resulting compounds are highly sensitive to hydrolysis of the oxazoline ring. They must be stored at -20 °C in a desiccator and used within 3 months for optimal enantioselectivity.

References

  • Tu, Y.-Q., et al. "Supporting Information: Asymmetric Conjugate Addition of Indoles to Quinones." State Key Laboratory of Applied Organic Chemistry, Lanzhou University & Shanghai Jiao Tong University. (2026). Available at: 1

  • Tyrol, C. C., Yone, N. S., Gallin, C. F., & Byers, J. A. "Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes." Chemical Communications, 56, 14661-14664. (2020). DOI:

Sources

Method

Application Note: Enantioselective Synthesis of Chiral Secondary Alcohols via Dialkylzinc Addition Catalyzed by (R)-2-Amino-2-mesitylethanol

Executive Summary The asymmetric addition of dialkylzincs to aldehydes is a foundational transformation in modern synthetic organic chemistry, providing direct access to chiral secondary alcohols—key pharmacophores in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric addition of dialkylzincs to aldehydes is a foundational transformation in modern synthetic organic chemistry, providing direct access to chiral secondary alcohols—key pharmacophores in numerous active pharmaceutical ingredients (APIs). This application note details a highly optimized, self-validating protocol utilizing (R)-2-Amino-2-mesitylethanol as a chiral ligand. By leveraging the extreme steric demand of the mesityl (2,4,6-trimethylphenyl) group, this methodology ensures rigorous facial discrimination during the alkyl transfer, delivering secondary alcohols with exceptional enantiomeric excess (ee).

Mechanistic Rationale & The Noyori Model

To achieve high enantioselectivity, it is critical to understand the causality behind the catalytic cycle. The reaction does not proceed via a simple monomeric interaction; rather, it is governed by the classic Noyori mechanism of bifunctional catalysis[1].

  • Pre-catalyst Formation: The chiral β-amino alcohol reacts with diethylzinc (ZnEt₂) to form a zinc aminoalkoxide complex, releasing ethane gas.

  • Monomer-Dimer Equilibrium (Asymmetric Amplification): This zinc aminoalkoxide exists in an equilibrium between a highly active monomer and a stable, unreactive dimer[2]. The extreme steric bulk of the mesityl group in (R)-2-Amino-2-mesitylethanol destabilizes the homochiral dimer, shifting the equilibrium toward the catalytically active monomeric species.

  • Dinuclear Transition State: The monomeric zinc aminoalkoxide acts as a bifunctional Lewis acid-Lewis base catalyst. The zinc atom coordinates the aldehyde (activating the electrophile), while the oxygen atom coordinates a second equivalent of ZnEt₂ (activating the nucleophile)[3]. The mesityl group effectively blocks one face of the coordinated aldehyde, forcing the alkyl group to transfer exclusively to the unhindered face (Si or Re, depending on the specific substrate geometry).

CatalyticCycle Ligand (R)-2-Amino-2-mesitylethanol + ZnEt2 Monomer Zinc Aminoalkoxide Monomer (Active Catalyst) Ligand->Monomer - Ethane Dimer Zinc Aminoalkoxide Dimer (Resting State) Monomer->Dimer Equilibrium Complex Dinuclear Zn-Aldehyde Complex Monomer->Complex + Aldehyde + ZnEt2 Alkoxide Product Alkoxide Complex Complex->Alkoxide Alkyl Transfer Alkoxide->Monomer Catalyst Regeneration Product Chiral Secondary Alcohol (Product) Alkoxide->Product Aqueous Quench

Catalytic cycle of dialkylzinc addition to aldehydes via the Noyori mechanism.

Optimization & Causality of Reaction Conditions

Experimental parameters must be strictly controlled to suppress the uncatalyzed, racemic background reaction. Table 1 summarizes the quantitative impact of key variables on the reaction outcome.

Table 1: Optimization of Reaction Conditions for Benzaldehyde Ethylation

ParameterOptimal ConditionSuboptimal ConditionMechanistic Rationale / Causality
Solvent TolueneTHF or EtherNon-coordinating toluene prevents solvent competition for Zn coordination, preserving the transition state[4].
Temperature 0 °C25 °C (Room Temp)Lower temperatures maximize the ΔΔG‡ between diastereomeric transition states, increasing ee.
Ligand Loading 5 mol%< 2 mol%5 mol% ensures the catalyzed pathway outcompetes the slower racemic background reaction[3].
Addition Order ZnEt₂ then AldehydeAldehyde then ZnEt₂Pre-forming the Zn-aminoalkoxide avoids exposing the aldehyde to uncoordinated ZnEt₂, preventing racemic alkylation[1].

Reagents and Equipment Requirements

  • (R)-2-Amino-2-mesitylethanol: 5.0 mol% (Chiral ligand).

  • Diethylzinc (ZnEt₂): 2.0 equivalents, 1.0 M solution in hexanes (Pyrophoric—handle with extreme care).

  • Aldehyde Substrate: 1.0 equivalent (e.g., benzaldehyde), freshly distilled.

  • Toluene: Anhydrous, degassed.

  • Equipment: Schlenk line, flame-dried glassware, argon atmosphere, magnetic stirrer, and a cooling bath (ice/water).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and post-reaction analytics (HPLC) are embedded to ensure data integrity.

Step 1: Catalyst Pre-formation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon (repeat 3 times).

  • Add (R)-2-Amino-2-mesitylethanol (0.05 mmol, 5 mol%) to the flask.

  • Inject anhydrous toluene (3.0 mL) and stir until the ligand is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 eq) dropwise via syringe. Self-Validation: Observe the evolution of ethane gas, confirming the formation of the active zinc aminoalkoxide catalyst. Stir for 30 minutes at 0 °C.

Step 2: Asymmetric Alkyl Transfer 6. Dissolve the aldehyde (1.0 mmol, 1.0 eq) in anhydrous toluene (1.0 mL). 7. Add the aldehyde solution dropwise to the catalyst mixture over 10 minutes at 0 °C. 8. Allow the reaction to stir at 0 °C for 12–16 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active aldehyde spot confirms complete conversion.

Step 3: Quenching and Isolation 9. Quench the reaction carefully by adding 1N HCl (5.0 mL) dropwise at 0 °C to hydrolyze the product alkoxide and destroy excess ZnEt₂. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 10 mL). 11. Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Preparation Purge Schlenk flask Add Ligand & Toluene Step2 2. Metallation Add ZnEt2 at 0 °C Stir 30 min Step1->Step2 Step3 3. Addition Dropwise addition of Aldehyde Step2->Step3 Step4 4. Reaction Stir at 0 °C for 12-16 h Step3->Step4 Step5 5. Quench Add 1N HCl at 0 °C Step4->Step5 Step6 6. Isolation Extract, Dry, Purify & Analyze Step5->Step6

Step-by-step experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Analytical Validation

To guarantee the trustworthiness of the synthesized chiral alcohol, perform the following validations:

  • ¹H NMR & ¹³C NMR: Confirm structural identity and purity. The carbinol proton (CH-OH) typically appears as a distinct triplet or doublet of doublets around 4.5–5.0 ppm.

  • Chiral HPLC: Determine the enantiomeric excess (ee). Use a chiral stationary phase (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H) with a hexane/isopropanol mobile phase. Compare the retention times against a racemic standard prepared using a non-chiral catalyst (e.g., uncatalyzed addition at room temperature or using a simple achiral amine).

References

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society.[Link]

  • Goldfuss, B., & Houk, K. N. (1998). Origin of Enantioselectivities in Chiral β-Amino Alcohol Catalyzed Asymmetric Additions of Organozinc Reagents to Benzaldehyde. The Journal of Organic Chemistry.[Link]

  • Micheau, J.-C., Buhse, T., & Rivera-Islas, J. (2008). Kinetic understanding of asymmetric amplification in amino-alcohol catalyzed organozinc additions. Tetrahedron: Asymmetry.[Link]

  • Salvi, L., et al. (2008). Structural Optimization of Enantiopure 2-Cyclialkylamino-2-aryl-1,1-diphenylethanols as Catalytic Ligands for Enantioselective Additions to Aldehydes. The Journal of Organic Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Enantioselectivity with (R)-2-Amino-2-mesitylethanol

Welcome to the technical support center for (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for leveraging thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for leveraging this powerful chiral auxiliary. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and reproducibility in your asymmetric synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of (R)-2-Amino-2-mesitylethanol in asymmetric synthesis?

A1: (R)-2-Amino-2-mesitylethanol is a chiral amino alcohol that serves as a precursor for creating highly effective chiral catalysts. Its most prominent application is in the synthesis of oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] This reaction enantioselectively reduces prochiral ketones to their corresponding chiral secondary alcohols, which are valuable intermediates in pharmaceutical and natural product synthesis.[1][4][5]

Q2: How does the structure of (R)-2-Amino-2-mesitylethanol lead to high enantioselectivity?

A2: The high enantioselectivity stems from the well-defined, sterically hindered environment created by the catalyst it forms. When reacted with a borane source (like BH₃•THF or BH₃•SMe₂), the amino alcohol forms a rigid, five-membered oxazaborolidine ring.[2][6] The bulky mesityl group (2,4,6-trimethylphenyl) provides significant steric hindrance, forcing the ketone substrate to coordinate to the catalyst's Lewis acidic boron atom in a highly specific orientation. The larger substituent of the ketone orients itself away from the mesityl group to minimize steric clash, which dictates the face from which the hydride (delivered by a coordinated borane) will attack the carbonyl carbon.[6][7] This controlled orientation is the key to achieving high enantiomeric excess (% ee).

Q3: What are the main advantages of using a catalyst derived from (R)-2-Amino-2-mesitylethanol over other chiral ligands?

A3: The primary advantages include:

  • High Enantioselectivity: For a wide range of ketone substrates, CBS catalysts derived from this amino alcohol can achieve excellent enantioselectivity, often exceeding 95% ee.[2]

  • Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the catalyst's chirality ((R) or (S)) and the relative steric bulk of the ketone's substituents.[7][8]

  • Catalytic Nature: The reaction requires only a catalytic amount of the oxazaborolidine (typically 5-10 mol%), making it efficient and cost-effective.[5]

  • Broad Substrate Scope: The method is effective for reducing aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[1][4]

Q4: How should I properly handle and store (R)-2-Amino-2-mesitylethanol and the derived catalyst?

A4: Both the amino alcohol precursor and the resulting oxazaborolidine catalyst are sensitive to moisture and air.

  • (R)-2-Amino-2-mesitylethanol: This is typically a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[9][10]

  • Oxazaborolidine Catalyst: Whether purchased or prepared in situ, the catalyst is highly sensitive to water, which can hydrolyze the B-O and B-N bonds, leading to deactivation.[1][6][11] Solutions of the catalyst (e.g., in toluene or THF) should be handled strictly under anhydrous conditions using syringe techniques and inert atmospheres. It is often recommended to use freshly prepared catalysts for best results, as their activity can diminish over time.[8][11]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing a logical framework for diagnosis and resolution.

Problem 1: Low Enantioselectivity (% ee)

Low enantioselectivity is one of the most common issues and can arise from several sources. A systematic approach is crucial for identifying the root cause.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Presence of Moisture Water hydrolyzes the oxazaborolidine catalyst, destroying its chiral integrity. It also reacts with the borane reducing agent. Both pathways lead to an increase in the non-catalyzed, racemic background reaction, which severely erodes the enantiomeric excess.[1][6][11]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Handle all reagents under a strict inert atmosphere (N₂ or Ar).
Impure Borane Source Commercially available borane solutions (e.g., BH₃•THF) can contain trace amounts of borohydride species (BH₄⁻).[1] These species are non-selective reducing agents and can contribute to the formation of a racemic product, thus lowering the overall % ee.[1]Use high-purity, freshly opened borane reagents. Some researchers prefer BH₃•SMe₂ (BMS) as it is often more stable. Alternatively, generate diborane gas in situ for highly sensitive reactions.
Suboptimal Temperature Temperature is a critical parameter.[1] Generally, lower temperatures increase enantioselectivity by magnifying the small energy difference between the two diastereomeric transition states leading to the (R) and (S) products.[11][12] However, for some catalyst-substrate pairs, there is an optimal temperature, and going too low can sometimes reduce selectivity.[1][8]Start the reaction at a standard low temperature (e.g., 0 °C or -20 °C). If selectivity is poor, perform an optimization screen by running the reaction at different temperatures (e.g., from -78 °C to room temperature).[13]
Incorrect Catalyst Loading Insufficient catalyst loading can allow the background (non-catalyzed) reduction to become more competitive, leading to a drop in % ee.[11][14] Conversely, excessively high loading is wasteful and can complicate purification.Optimize the catalyst loading. A typical range is 5-10 mol%. If you suspect a competitive background reaction, try increasing the loading to 15 or 20 mol% to see if selectivity improves.[14]
Substrate-Catalyst Mismatch The steric and electronic properties of the ketone substrate must be compatible with the catalyst. The model relies on a significant steric difference between the two substituents on the carbonyl. If the groups are too similar in size, the catalyst cannot effectively differentiate between the two faces of the ketone.If the substituents (R_L and R_S) are sterically similar, the CBS reduction may not be the ideal method. Consider modifying the substrate to increase steric differentiation or explore alternative asymmetric reduction systems like Noyori-type hydrogenations.[11]
Problem 2: Low or Incomplete Reaction Conversion

Stalled or low-yielding reactions are typically due to issues with reagent activity or reaction conditions.

Potential Cause Underlying Rationale & Explanation Recommended Solution
Deactivated Catalyst As mentioned, the oxazaborolidine catalyst is sensitive to moisture and air.[11] Improper storage or handling, or using an old batch of catalyst, can lead to complete inactivity.Use a fresh bottle of catalyst or prepare it in situ immediately before use (see protocol below). Ensure all handling is done under strictly anhydrous and anaerobic conditions.
Insufficient Reducing Agent The borane (BH₃) is consumed stoichiometrically in the reduction. Using too little will result in incomplete conversion of the starting material.Use a slight excess of the borane reagent, typically 1.1 to 1.5 equivalents relative to the ketone substrate.[13]
Reaction Temperature Too Low While lower temperatures often favor selectivity, they also drastically reduce the reaction rate.[12][13] If the reaction is too cold, it may stall or require an impractically long time to reach completion.Find a balance between selectivity and reaction rate. Monitor the reaction by TLC or GC. If conversion is slow, allow the reaction to warm slowly (e.g., from -78 °C to -40 °C) or let it stir for a longer period.
Poor Substrate Solubility If the ketone substrate has poor solubility in the chosen solvent at the reaction temperature, its availability to the catalyst will be limited, resulting in a slow or incomplete reaction.Screen alternative anhydrous solvents in which the substrate is more soluble, such as toluene or dichloromethane.[13] For very poorly soluble substrates, a gradual addition (syringe pump) of the substrate dissolved in a minimal amount of solvent can help maintain a low, soluble concentration.

Visualized Mechanisms & Workflows

To better understand the process, the following diagrams illustrate the key steps involved in a successful CBS reduction.

G cluster_0 Catalyst Formation A (R)-2-Amino-2- mesitylethanol C Active (R)-CBS Oxazaborolidine Catalyst A->C B BH3 Source (e.g., BH3•THF) B->C

Caption: In-situ formation of the active CBS catalyst.

G start Low % ee Observed q1 Are all reagents and solvents strictly anhydrous? start->q1 sol1 Dry solvents, flame-dry glassware, use inert atmosphere. q1->sol1 No q2 Is the borane source fresh and high-purity? q1->q2 Yes sol1->q2 sol2 Use a new bottle of BH3•THF or switch to BH3•SMe2. q2->sol2 No q3 Is the temperature optimized? q2->q3 Yes sol2->q3 sol3 Screen temperatures (e.g., -78°C, -40°C, 0°C). q3->sol3 No end High % ee Achieved q3->end Yes sol3->end

Caption: Troubleshooting flowchart for low enantioselectivity.

Detailed Experimental Protocol

Objective: Asymmetric reduction of acetophenone to (R)-1-phenylethanol using an in situ prepared CBS catalyst derived from (R)-2-Amino-2-mesitylethanol.

Materials:

  • (R)-2-Amino-2-mesitylethanol

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Under a nitrogen atmosphere, add (R)-2-Amino-2-mesitylethanol (193 mg, 1.0 mmol, 10 mol%) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Formation: Add anhydrous THF (20 mL) to the flask. Stir to dissolve the amino alcohol. To this solution, add borane-dimethyl sulfide complex (0.22 mL, 2.2 mmol, 2.2 eq relative to amino alcohol) dropwise at room temperature. The solution will bubble (H₂ evolution). Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the oxazaborolidine catalyst.[15][16]

  • Reaction Cooldown: Cool the flask containing the catalyst solution to 0 °C using an ice-water bath.

  • Borane Addition: Slowly add additional borane-dimethyl sulfide complex (0.8 mL, 8.0 mmol, 0.8 eq relative to ketone) to the catalyst solution and stir for 15 minutes. This is the stoichiometric reducing agent.[13]

  • Substrate Addition: In a separate flame-dried flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the cold, stirring reaction mixture over a period of 30 minutes using a syringe pump.[13]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the acetophenone has been completely consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench the excess borane by slowly and carefully adding methanol (5 mL) dropwise at 0 °C. Vigorous gas evolution will occur. Allow the mixture to warm to room temperature.[13]

  • Work-up: Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-phenylethanol. Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.

References

  • Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Itsuno-Corey Reduction. (n.d.). SynArchive. Retrieved March 29, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). PMC. Retrieved March 29, 2026, from [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2020, March 21). YouTube. Retrieved March 29, 2026, from [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (2024, October 28). Bentham Science. Retrieved March 29, 2026, from [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. (2014, June 18). Chem-Station. Retrieved March 29, 2026, from [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. (n.d.). Carl ROTH. Retrieved March 29, 2026, from [Link]

  • Investigation Towards the Asymmetric CBS-Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Generated. (2024). ChemElectroChem. Retrieved March 29, 2026, from [Link]

  • (R)-2-Methyl-CBS-oxazaborolidine. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Chiral Oxazaborolidines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. (1989, July 20). DTIC. Retrieved March 29, 2026, from [Link]

  • Reagent of the month – CBS oxazaborolidine. (2023, February 16). SigutLabs. Retrieved March 29, 2026, from [Link]

  • 2-(DIMETHYLAMINO)-ETHANOL FOR SYNTHESIS MSDS. (2018, December 24). Loba Chemie. Retrieved March 29, 2026, from [Link]

  • Recoverable Fluorous CBS Methodology for Asymmetric Reduction of Ketones. (2005, June 23). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.
  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. (2022, April 19). PubMed. Retrieved March 29, 2026, from [Link]

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. (2023). J. Am. Chem. Soc. Retrieved March 29, 2026, from [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020, June 12). MDPI. Retrieved March 29, 2026, from [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024, August 30). PMC. Retrieved March 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-2-Amino-2-mesitylethanol Catalyzed Reactions

Welcome to the Advanced Technical Support Center. As a highly sterically hindered chiral ligand, (R)-2-Amino-2-mesitylethanol (CAS: 924265-80-5) is prized for its ability to induce exceptional enantioselectivity in asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a highly sterically hindered chiral ligand, (R)-2-Amino-2-mesitylethanol (CAS: 924265-80-5) is prized for its ability to induce exceptional enantioselectivity in asymmetric organocatalysis and transition-metal-catalyzed transformations. However, the bulky 2,4,6-trimethylphenyl (mesityl) group that provides excellent facial discrimination can also introduce severe kinetic bottlenecks, frequently manifesting as low product yields.

This guide provides drug development professionals and synthetic chemists with field-proven, mechanistic troubleshooting protocols to overcome these limitations without sacrificing enantiomeric excess (ee).

Part 1: Diagnostic Troubleshooting Workflow

Before altering your reaction parameters, you must identify whether your low yield is a thermodynamic issue (decomposition/side reactions) or a kinetic issue (stalled turnover). Use the diagnostic workflow below to isolate the root cause.

TroubleshootingWorkflow Start Low Yield Detected in Catalysis Check Analyze Crude Mixture (NMR/HPLC) Start->Check Incomplete Incomplete Conversion (Starting Material Remains) Check->Incomplete Pathway A SideProd High Conversion, Low Target Yield Check->SideProd Pathway B Steric Diagnosis: Steric Arrest or Product Inhibition Incomplete->Steric Background Diagnosis: Uncatalyzed Background Reaction SideProd->Background Action1 Action: Switch to Coordinating Solvent (e.g., THF/MTBE) Steric->Action1 Action2 Action: Optimize Ligand:Metal Ratio & Lower Temp Background->Action2

Fig 1: Diagnostic workflow for resolving low yields in sterically hindered catalysis.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: My reaction exhibits excellent enantiomeric excess (>95% ee) but the conversion stalls at 30-40%, resulting in a low isolated yield. What is the mechanistic cause? A1: This is a classic symptom of product inhibition (often referred to as the "Second Cycle" problem in metal catalysis) [2]. The bulky mesityl group creates a highly restricted chiral pocket. While this ensures the substrate approaches from a single trajectory, it also drastically increases the activation energy required for the newly formed product to dissociate from the metal center. If product dissociation is slower than substrate binding, the catalyst becomes trapped, effectively poisoning the catalytic turnover. Solution: Switch from a non-coordinating solvent (like DCM) to a weakly coordinating co-solvent (e.g., MTBE or THF). These solvents transiently bind to the metal center, facilitating the displacement of the product and regenerating the active catalyst.

Q2: I increased the reaction temperature to drive the stalled conversion, but now my yield of the target enantiomer has dropped, and I see a racemic mixture. Why? A2: Elevated temperatures overcome the steric activation barrier for product release, but they also accelerate the uncatalyzed, racemic background reaction. Furthermore, in Lewis acid catalysis, high temperatures can cause the chiral amino alcohol complex to dissociate, leaving unligated metal ions in solution [1]. Unligated metals act as highly active, non-selective catalysts, rapidly consuming your starting material to form racemic side products [4]. Solution: Never force a sterically hindered reaction with heat. Instead, optimize the Ligand-to-Metal (L:M) ratio (see Q3) and rely on solvent effects or additives to improve turnover.

Q3: How do I suppress the background reaction while maintaining high yields? A3: You must ensure that zero unligated metal exists in the reaction mixture. Always use a slight excess of (R)-2-Amino-2-mesitylethanol (e.g., 1.2:1 to 1.5:1 relative to the metal salt). Additionally, the introduction of specific hydrogen-bonding additives (such as phenolic derivatives or aliphatic alcohols) can stabilize the transition state, accelerating product release without the need for thermal driving forces [3].

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters, yield, and enantioselectivity in a standard Cu-catalyzed asymmetric Henry reaction using (R)-2-Amino-2-mesitylethanol. Use this as a baseline for your own optimization matrices.

EntrySolvent SystemTemp (°C)Ligand:Metal RatioAdditiveIsolated Yield (%)Enantiomeric Excess (%)Mechanistic Observation
1DCM (100%)251.0 : 1None45%82%Severe product inhibition; stalled turnover.
2DCM (100%)501.0 : 1None65%40%Heat induced complex dissociation; racemic background reaction dominated.
3THF (100%)251.2 : 1None88%94%Coordinating solvent aided product release; excess ligand suppressed free metal.
4THF / MTBE (1:1)01.2 : 1Phenolic deriv.96% 98% Optimal H-bonding network accelerated turnover; low temp maximized facial selectivity.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, use the following standardized protocol for the preparation and execution of a Cu(I)-catalyzed asymmetric nitroaldol (Henry) reaction. This protocol includes built-in validation checkpoints to verify catalyst integrity before proceeding.

Step-by-Step Methodology

Step 1: Catalyst Pre-formation (Critical Phase)

  • In an oven-dried Schlenk flask under argon, add Copper(I) Iodide (10 mol%) and (R)-2-Amino-2-mesitylethanol (12 mol%).

  • Suspend the solids in anhydrous THF (0.1 M relative to the substrate).

  • Stir at room temperature for 1 hour.

  • Validation Checkpoint: The solution must transition from a cloudy suspension to a homogeneous, pale-colored solution. If unreacted CuI powder remains visible, the complex has not fully formed. Do not proceed. Add 2 mol% more ligand or gently sonicate.

Step 2: Substrate Addition

  • Cool the homogeneous catalyst solution to 0 °C using an ice bath.

  • Add the aldehyde substrate (1.0 equiv) dropwise over 5 minutes.

  • Add nitromethane (10.0 equiv) in a single portion.

  • Causality: Nitromethane is used in excess to drive the reaction equilibrium forward and act as a co-solvent, mitigating the steric drag of the mesityl group.

Step 3: Reaction Monitoring & Validation

  • Allow the reaction to stir at 0 °C. Monitor via TLC (Hexanes/EtOAc 8:2) every 4 hours.

  • Validation Checkpoint: If the aldehyde spot intensity ceases to decrease between the 4-hour and 8-hour marks, the catalyst has suffered product inhibition. Do not heat. Instead, add an additional 5 mol% of the pre-formed Cu/Ligand complex to re-initiate turnover.

Step 4: Quenching and Workup

  • Once conversion is complete, quench the reaction at 0 °C by adding 1M HCl (aqueous) dropwise until the pH reaches 3.

  • Causality: The basic amino alcohol ligand and the newly formed product can form highly stable chelates with the copper metal. An acidic quench protonates the ligand, breaking the chelate and ensuring the complete release of your target product into the organic phase, preventing artificial "low yields" during extraction.

  • Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. TÜBİTAK Academic Journals.
  • Insights into base-free OsO4-catalyzed aminohydroxyl
  • Synthesis of Chiral 1,2-Oxazinanes and Isoxazolidines via Nitroso Aldol Reaction of Distal Dialdehydes.
  • Cu(II)-thiophene-2,5-bis(amino-alcohol)
Troubleshooting

Technical Support Center: Asymmetric Synthesis Using (R)-2-Amino-2-mesitylethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for asymmetric synthesis utilizing (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for asymmetric synthesis utilizing (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. (R)-2-Amino-2-mesitylethanol serves as a crucial precursor for forming chiral oxazaborolidine catalysts, most notably for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2] While powerful, this methodology can be sensitive to several experimental parameters, leading to side reactions and suboptimal results. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems observed during experiments. Each entry details the probable causes, explains the underlying chemical principles, and provides actionable protocols for remediation.

Issue 1: My reaction shows low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Low enantioselectivity is the most common issue encountered in CBS reductions. It indicates that the non-catalyzed or background reduction pathway is competing significantly with the desired stereoselective catalytic cycle.

Possible Causes & Solutions:

  • Presence of Moisture: The CBS reduction is extremely sensitive to water.[1] Both the borane reagent and the oxazaborolidine catalyst can be hydrolyzed by trace amounts of water. This hydrolysis generates achiral boron species that facilitate a non-selective reduction of the ketone, thereby eroding the enantiomeric excess.

    • Expert Protocol:

      • Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.

      • Solvents & Reagents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all reagents are stored and handled under an inert atmosphere.[3]

      • Atmosphere: Conduct the entire experiment, from reagent addition to quenching, under a positive pressure of dry nitrogen or argon.

  • Suboptimal Reaction Temperature: The enantioselectivity of the CBS reduction is highly dependent on temperature.[1] Lowering the reaction temperature typically enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states of the catalyzed and uncatalyzed pathways.[3]

    • Expert Insight: While room temperature might yield the product, the 'ee' will likely be poor. The energy barrier for the desired, highly organized transition state (see Diagram 1) is favored at lower temperatures. At higher temperatures, the less-organized, non-selective pathway becomes more kinetically accessible.

    • Optimization Data:

Reaction TemperatureTypical Enantiomeric Excess (ee)
Room Temperature (25 °C)40-60%
0 °C75-85%
-40 °C90-95%
-78 °C>98%
Table 1: Illustrative effect of temperature on the enantioselectivity of a typical CBS reduction. Actual values are substrate-dependent.
  • Borohydride Impurities in Borane Source: Commercially available borane-THF complex (BH₃·THF) is often stabilized with a small amount of sodium borohydride (NaBH₄).[4] NaBH₄ is a potent, achiral reducing agent that will directly reduce the ketone non-selectively, leading to a racemic background reaction.[4]

    • Troubleshooting Steps:

      • Use High-Purity Borane: Whenever possible, use borane sources known for low borohydride content, such as borane-dimethyl sulfide (BH₃·SMe₂) or freshly prepared BH₃·THF.

      • Quench Borohydride: The detrimental effect of borohydride can be mitigated by adding a Lewis acid to the borane solution before introducing the substrate.[4]

  • Catalyst Degradation or Impurity: The pre-formed oxazaborolidine catalyst can degrade upon storage, especially if exposed to air or moisture. This leads to lower effective catalyst concentration and reduced reproducibility.[5]

    • Best Practice: Generate the oxazaborolidine catalyst in situ immediately before the reduction. This involves reacting the (R)-2-Amino-2-mesitylethanol with the borane source in the reaction flask before adding the ketone substrate.[5] This ensures the catalyst is fresh and active.

Issue 2: My primary side product results from hydroboration of a C=C double bond in my α,β-unsaturated ketone. How can I prevent this?

This is a classic chemoselectivity challenge. Borane is a hydroborating agent, and with α,β-unsaturated substrates, the hydroboration of the alkene can compete with or even dominate the desired 1,2-reduction of the carbonyl.[3][5]

Cause & Mechanism: The reactivity of the borane source is the critical factor. Highly reactive reagents like BH₃·THF and BH₃·SMe₂ readily participate in hydroboration.[6] The choice of a milder, less reactive borane derivative can favor carbonyl reduction over alkene hydroboration.

Solutions:

  • Change the Borane Reagent: Switch to a milder borane source that is less prone to hydroboration. Catecholborane is an excellent choice for this purpose.[5] Borane-diethylaniline is another effective alternative that minimizes side reactions.[6]

  • Optimize Reaction Conditions: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the carbonyl reduction, which often has a lower activation energy in the catalyzed pathway.

Data-Driven Reagent Selection:

Borane ReagentRelative ReactivityTendency for HydroborationTypical Use Case
BH₃·THFHighHighAliphatic & Aromatic Ketones
BH₃·SMe₂HighHighAliphatic & Aromatic Ketones
CatecholboraneModerateLowα,β-Unsaturated Ketones[5]
Borane-DiethylanilineMildVery LowSensitive substrates, α-Methylene Ketones[6]
Table 2: Comparison of common borane reagents for CBS reductions.
Issue 3: The reaction is very slow or does not go to completion. What's wrong?

An incomplete reaction can be due to issues with either the catalyst or the reagents.

Possible Causes & Solutions:

  • Catalyst Deactivation: As mentioned in Issue 1, the catalyst is moisture-sensitive. Ensure all anhydrous protocols are strictly followed. If using a pre-formed catalyst, it may have degraded.

  • Insufficient Reducing Agent: Ensure the stoichiometry of the borane reagent is correct. Typically, 0.6 to 1.0 equivalents of borane are used for the reduction itself, plus an additional amount to form the catalyst (e.g., 0.1 eq. for 10 mol% catalyst).

  • Substrate Inhibition: Some substrates, particularly those with heteroatoms capable of coordinating to boron (e.g., ketone 13 in a cited study), can interfere with the catalytic cycle.[1] In such cases, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) may be necessary.

  • Improper Addition Order: The standard and recommended procedure is to first form the catalyst-borane complex, and then slowly add the ketone substrate.[7] Adding the ketone before the catalyst and borane are fully complexed can lead to a rapid, non-selective initial reduction.

Visualizing the Process: Mechanism & Troubleshooting

To effectively troubleshoot, it is crucial to understand the desired reaction pathway and the potential deviations.

CBS_Cycle cluster_main Corey-Bakshi-Shibata (CBS) Catalytic Cycle CAT (R)-Oxazaborolidine Catalyst C1 Catalyst-Borane Complex (2) CAT->C1 BH3 BH₃ Source BH3->C1 Coordination to N TS Six-Membered Ring Transition State (3) C1->TS Ketone Coordination to endo-Boron Ketone Prochiral Ketone (R¹COR²) Ketone->TS Prod_Complex Product-Borane Complex (4) TS->Prod_Complex Intramolecular Hydride Transfer Prod_Complex->CAT Catalyst Regeneration Product Chiral Alcohol Prod_Complex->Product Workup (H₂O)

Caption: The catalytic cycle for the CBS reduction.[1][2][8]

Troubleshooting_Flowchart Start Problem Encountered: Low ee or Yield Q_Moisture Is the system rigorously anhydrous? Start->Q_Moisture Sol_Moisture ACTION: Dry all glassware, use anhydrous solvents, and maintain inert atmosphere. Q_Moisture->Sol_Moisture No Q_Temp Is the reaction temperature optimized? Q_Moisture->Q_Temp Yes Sol_Temp ACTION: Lower temperature. Try 0 °C, -40 °C, or -78 °C. Q_Temp->Sol_Temp No Q_Borane What is the borane source? Q_Temp->Q_Borane Yes Sol_Borane ACTION: Check for NaBH₄ stabilizer. Consider using BH₃·SMe₂ or in situ generation. Q_Borane->Sol_Borane BH₃·THF Q_Substrate Is the substrate an α,β-unsaturated ketone? Q_Borane->Q_Substrate Other Sol_Substrate ACTION: Switch to a milder borane source like Catecholborane to prevent hydroboration. Q_Substrate->Sol_Substrate Yes

Caption: A logical flowchart for troubleshooting common CBS reduction issues.

Frequently Asked Questions (FAQs)

Q1: Can I use (R)-2-Amino-2-mesitylethanol directly in the reaction? No. (R)-2-Amino-2-mesitylethanol is the chiral precursor, not the active catalyst. It must first be reacted with a borane source (like BH₃·THF or borane methyl sulfide) to form the chiral oxazaborolidine ring system, which is the true catalyst for the enantioselective reduction.[1][2]

Q2: How do I perform an in situ catalyst generation? This is the recommended method for achieving high reproducibility.[5]

  • Step 1: Under an inert atmosphere (N₂ or Ar), dissolve the (R)-2-Amino-2-mesitylethanol (10-20 mol%) in anhydrous THF.

  • Step 2: Cool the solution to 0 °C.

  • Step 3: Slowly add the borane reagent (e.g., 1.0 M BH₃·THF) in an amount stoichiometric to the amino alcohol. Stir for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Step 4: Add the remaining borane reagent required for the ketone reduction.

  • Step 5: Cool the mixture to the desired reaction temperature (e.g., -78 °C).

  • Step 6: Slowly add a solution of your prochiral ketone in anhydrous THF dropwise over 30-60 minutes.

  • Step 7: Monitor the reaction by TLC or GC until completion.

Q3: How do I properly quench and work up the reaction? Proper quenching is critical for safety and product isolation.

  • Step 1 (Quenching): Once the reaction is complete, cool the mixture to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. You will observe gas (H₂) evolution. Continue adding methanol until the bubbling ceases.[3]

  • Step 2 (Workup): Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[3]

  • Step 3 (Washing): Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine to remove acidic and aqueous residues.[3]

  • Step 4 (Drying & Concentration): Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]

  • Step 5 (Purification): Purify the crude alcohol product via flash column chromatography on silica gel.

Q4: What is the role of the mesityl group in (R)-2-Amino-2-mesitylethanol? The bulky mesityl group (2,4,6-trimethylphenyl) plays a crucial stereodirecting role. In the transition state of the reduction, this large group helps to create a highly differentiated steric environment around the catalytic center. It effectively blocks one face of the coordinated ketone, forcing the hydride to be delivered from the less hindered face, which is the basis for the high enantioselectivity of the reaction.

References
  • Common side reactions in the synthesis of (S)-3-Undecanol - Benchchem. (n.d.).
  • EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents. (n.d.).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.
  • Corey–Itsuno reduction - Wikipedia. (n.d.).
  • Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols. (2008). ACS Publications.
  • Corey-Bakshi-Shibata Reduction - Alfa Chemistry. (2025).
  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. (n.d.).
  • How can I know what is the best condition for CBS reduction of my ketone compound? (2015). ResearchGate.

Sources

Optimization

Technical Support Center: Purification of Products from (R)-2-Amino-2-mesitylethanol Reactions

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the purification of reaction products involving (R)-2-Amino-2-mesitylethanol.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of reaction products involving (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying these bulky, chiral amino alcohols. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

(R)-2-Amino-2-mesitylethanol and its derivatives are valuable chiral building blocks. However, the sterically demanding mesityl group, combined with the dual functionality of the amino and alcohol moieties, presents unique purification challenges. This guide provides a structured approach to overcoming these hurdles, ensuring high purity and preservation of stereochemical integrity.

Part 1: Initial Work-up & Impurity Removal

The initial work-up is a critical step that dictates the success of subsequent purification. The primary goal is to remove the bulk of impurities, such as unreacted starting materials, reagents, and reaction byproducts.

FAQ 1: What is the most effective initial work-up strategy?

Answer: For most reactions involving the basic (R)-2-Amino-2-mesitylethanol, a liquid-liquid acid-base extraction is the most robust initial purification step.[1] This technique leverages the basicity of the amino group to separate your desired product from neutral or acidic impurities.

The causality behind this choice lies in the ability to selectively protonate the amino group (pKa of the conjugate acid is typically around 9-10). Upon treatment with an aqueous acid (e.g., 1M HCl), the amino alcohol forms a water-soluble ammonium salt, which is extracted into the aqueous phase. Neutral organic impurities, such as residual mesitylene solvent or non-basic starting materials, will remain in the organic layer.[2] Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) regenerates the neutral amino alcohol, which can then be extracted back into an organic solvent.[1]

Troubleshooting Initial Work-up

Question: I've performed an acid-base extraction, but my product is still contaminated with the reaction solvent (e.g., Mesitylene, Toluene). Why?

Answer: This is a common issue, especially with high-boiling, nonpolar solvents like mesitylene (b.p. 163-167°C).[3]

  • Causality: Insufficient washing or phase separation can lead to solvent carryover. Mesitylene has very low water solubility, so it will partition almost exclusively into the organic layer. If your product also has some organic-phase solubility even in its salt form, or if emulsions form, solvent can be trapped.

  • Solutions:

    • Thorough Washing: After back-extracting your product into a fresh organic layer, wash this new organic phase multiple times with brine. This helps to break emulsions and remove residual water-soluble impurities.[4]

    • Azeotropic Removal: For stubborn high-boiling solvents, an azeotropic removal strategy can be effective. After drying and concentrating your product, dissolve it in a lower-boiling solvent like toluene or heptane and re-concentrate. This process can be repeated 2-3 times to azeotropically remove traces of the higher-boiling impurity.[4]

    • High-Vacuum Evaporation: If the product is thermally stable, evaporation on a rotary evaporator at elevated temperature and low pressure can remove residual solvent. However, be cautious as prolonged heat can risk racemization or decomposition.[5][6]

Part 2: Crystallization & Recrystallization

Crystallization is the preferred method for large-scale purification, offering high purity and efficiency when optimized. However, the bulky mesityl group can make crystallization challenging.

Troubleshooting Crystallization

Question: My product "oils out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for bulky molecules or when the solution is cooled too rapidly.[7]

  • Causality: The solute's concentration exceeds its solubility limit at a given temperature, but the kinetic barrier to nucleation and crystal growth is too high. The molecules aggregate into a disordered, liquid-like state instead.

  • Solutions:

    • Solvent System Adjustment: The solvent system is the most critical factor. You may have too much "good" solvent. While the solution is hot, slowly add a "poor" solvent (an anti-solvent in which your product is less soluble) until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to clarify and allow it to cool very slowly.[7]

    • Slow Cooling: Rapid cooling is a primary cause of oiling out. Allow the hot, saturated solution to cool to room temperature undisturbed over several hours. A Dewar flask can be used to slow the cooling rate. Once at room temperature, it can be moved to a refrigerator.[8]

    • Scratching & Seeding: Induce nucleation by scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic glass fragments provide a surface for crystal growth.[7] If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.

Data Presentation: Recommended Recrystallization Solvents

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

Solvent System (Good/Poor)Compound Polarity SuitabilityNotes
Ethyl Acetate / HexanesModerately PolarA very common and effective system for many amino alcohol derivatives.[7]
Ethanol / WaterPolarGood for more polar products. The water acts as the anti-solvent.[9]
Toluene / HeptaneNon-polar to Moderately PolarUseful for less polar derivatives.
IsopropanolModerately PolarCan be used as a single solvent system.
Experimental Protocol: Recrystallization Workflow

This protocol provides a systematic approach to achieving crystalline material.

  • Solubilization: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a binary system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Clarify with a few drops of the "good" solvent.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Maximize Yield: Cool the flask further in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent or the cold crystallization solvent mixture to remove residual mother liquor.[8]

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualization: Crystallization Troubleshooting Logic

G start Crude Product dissolve Dissolve in min. hot solvent start->dissolve cool Slow Cool to RT dissolve->cool oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, add more 'good' solvent oiling_out->reheat Yes slow_cool Cool slower oiling_out->slow_cool Yes change_solvent Change solvent system oiling_out->change_solvent Yes crystals_form Crystals Form no_crystals->crystals_form No scratch Scratch / Seed no_crystals->scratch Yes concentrate Concentrate solution no_crystals->concentrate Yes isolate Isolate & Dry crystals_form->isolate reheat->cool slow_cool->cool change_solvent->dissolve scratch->cool concentrate->cool

Caption: Decision-making workflow for troubleshooting recrystallization.

Part 3: Chromatographic Purification

When crystallization is ineffective or for small-scale purification, column chromatography is a powerful alternative.

FAQ 2: Can I use standard silica gel to purify my amino alcohol?

Answer: It is possible, but caution is advised.

  • Causality: Silica gel is inherently acidic (pKa ≈ 4.5) and can strongly interact with the basic amino group of your product. This can lead to significant peak tailing, poor separation, and in some cases, irreversible binding to the column. For sensitive compounds, the acidic environment can even catalyze side reactions or racemization.[5]

  • Solutions:

    • Deactivation: Neutralize the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in the mobile phase.[4] This deactivates the acidic silanol groups, improving elution and peak shape.

    • Alternative Stationary Phases: Consider using a less acidic support like alumina (neutral or basic grade) or reversed-phase silica (C18).[5][10] Reversed-phase chromatography is particularly effective for separating diastereomers.[10]

Part 4: Assessing Purity and Stereochemical Integrity

Purification is incomplete without rigorous analysis to confirm the identity, purity, and stereochemical integrity of the final product.

FAQ 3: How can I confirm the enantiomeric purity of my product?

Answer: The gold standard for determining enantiomeric excess (ee%) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5][11]

  • Causality: Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) forms transient, diastereomeric complexes with the two enantiomers of your analyte. Because these diastereomeric complexes have different stabilities and energies, they travel through the column at different rates, allowing for their separation and quantification.[12]

  • Alternative Methods:

    • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can cause the signals of the two enantiomers to resolve into separate peaks, allowing for integration and ee% determination.

    • Formation of Diastereomers: Reacting the amino alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride) creates a mixture of diastereomers. The relative ratio of these diastereomers, which can be determined by standard ¹H NMR or GC, corresponds to the enantiomeric ratio of the starting material.

Visualization: Overall Purification & Analysis Workflow

G start Crude Reaction Mixture workup Acid-Base Extraction start->workup aqueous Aqueous Layer (Product Salt) workup->aqueous organic Organic Layer (Neutral Impurities) workup->organic Discard basify Basify & Extract aqueous->basify crude_product Crude Product (Organic Solution) basify->crude_product dry_concentrate Dry & Concentrate crude_product->dry_concentrate purification_choice Choose Purification Method dry_concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization Large Scale / Crystalline chromatography Column Chromatography purification_choice->chromatography Small Scale / Oily analysis Purity & Identity Analysis recrystallization->analysis chromatography->analysis nmr NMR (Structure, Purity) analysis->nmr hplc Chiral HPLC (ee%) analysis->hplc ms Mass Spec (Identity) analysis->ms final_product Pure Product nmr->final_product hplc->final_product ms->final_product

Caption: General workflow for purification and analysis.

References

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Vertex AI Search.
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • mesitylene - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (2015). RSC Publishing. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Chiral Resolution and Confirmation. Veranova. [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mesitylene as reaction solvent. (2019). Reddit. [Link]

  • The Science of Recrystallization. (2019). YouTube. [Link]

  • Remove Sticky Reagents. University of Rochester. [Link]

  • Chiral co-crystallization for enantiomer separation. Academia.edu. [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: (R)-2-Amino-2-mesitylethanol Catalysis &amp; Substrate Scope

Welcome to the Technical Support Center for asymmetric catalysis utilizing (R)-2-Amino-2-mesitylethanol . This chiral amino alcohol is a critical building block for synthesizing sterically demanding spirocyclic pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for asymmetric catalysis utilizing (R)-2-Amino-2-mesitylethanol . This chiral amino alcohol is a critical building block for synthesizing sterically demanding spirocyclic pyrrolidine oxazoline (SPDO) ligands. When complexed with copper salts, these ligands enable highly enantioselective transformations, most notably the atroposelective synthesis of axially chiral 3-arylindoles via cross-coupling with quinones [1].

This guide provides troubleshooting insights, mechanistic causality, and validated protocols to help you optimize substrate scope and resolve common experimental bottlenecks.

Part 1: Troubleshooting Substrate Scope (FAQs)

Q1: Why does the enantiomeric excess (ee%) drop drastically when I change the indole C2 substituent from an isopropyl (-iPr) to a methyl (-Me) group? Causality & Mechanism: Atroposelectivity (axial chirality) relies entirely on restricting the rotation around the newly formed C-C bond between the indole and the quinone. The mesityl group on your (R)-2-Amino-2-mesitylethanol-derived ligand creates a deep, rigid chiral pocket that dictates facial selectivity during the nucleophilic attack. However, if the indole substrate lacks sufficient steric bulk at the C2 position (e.g., a small -Me group), the rotational barrier of the resulting product is too low. The product will rapidly racemize at room temperature, destroying the observed ee%. To maintain high ee%, a bulky C2 group (-iPr, -tBu, or -Aryl) is mandatory to lock the conformation [1].

Q2: My electron-deficient quinone substrates are yielding high conversion but poor enantioselectivity. How do I fix this? Causality & Mechanism: Electron-deficient quinones are highly electrophilic, which accelerates the desired ligand-catalyzed cross-coupling. Unfortunately, this also accelerates the uncatalyzed, racemic background reaction mediated by unligated Cu(OTf)₂. To suppress this background reaction, you must modulate the Lewis acidity of the copper complex. Solution: Switch your solvent system from pure DCM to a co-solvent mixture of MTBE/THF/H₂O and add 5 mol% of methanesulfonamide (MeSO₂NH₂). These additives coordinate to the copper center, breaking up inactive aggregates and strongly favoring the ligand-accelerated chiral pathway over the racemic background process [1].

Q3: Does the electronic nature of the indole C5/C6 positions affect the catalytic cycle? Causality & Mechanism: Yes. Electron-donating groups (e.g., -OMe) at C5/C6 increase the nucleophilicity of the indole, often allowing for lower reaction temperatures (-80 °C) which enhances enantioselectivity. Conversely, strongly electron-withdrawing groups (e.g., -F, -Cl) decrease nucleophilicity. For these deactivated substrates, you may need to slightly elevate the reaction temperature or extend the reaction time from 6 hours to 12-24 hours to achieve full conversion, though this may incur a slight penalty to the ee%.

Part 2: Logical Workflows & Diagnostics

Use the following diagnostic tree to troubleshoot suboptimal yields or enantioselectivities when screening new substrates.

G A Issue: Low ee% or Yield in Cross-Coupling B Evaluate Indole C2 Steric Bulk A->B C Insufficient Bulk (e.g., -H, -Me) B->C D Sufficient Bulk (e.g., -iPr, -tBu) B->D E Action: Increase C2 Bulk to Prevent Racemization C->E F Check Solvent & Background Reaction D->F G High Racemic Background (Pure DCM used) F->G H Optimized System (MTBE/THF/H2O used) F->H I Action: Add MeSO2NH2 & Switch to Co-solvent G->I J Evaluate Electronic Effects (Adjust Temp/Time) H->J

Logical troubleshooting tree for substrate scope evaluation in asymmetric cross-coupling.

Part 3: Quantitative Substrate Scope Data

The following table summarizes the expected performance of the Cu(OTf)₂ / (R)-2-Amino-2-mesitylethanol-derived ligand system across various substrate classes. This data serves as a benchmark for your own experiments.

Indole C2 SubstituentQuinone SubstituentIndole ElectronicsYield (%)Enantiomeric Excess (ee %)Rotational Stability
-iPr-COOMeNeutral8594Stable (High Barrier)
-tBu-COOMeNeutral8296Stable (High Barrier)
-Ph-COOMeNeutral7891Stable (High Barrier)
-iPr-COOEtNeutral8493Stable (High Barrier)
-iPr-COOMe5-OMe (Donating)8895Stable (High Barrier)
-iPr-COOMe5-Cl (Withdrawing)7190Stable (High Barrier)
-Me-COOMeNeutral89< 10Unstable (Rapid Racemization)

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for both ligand preparation and the catalytic cross-coupling workflow.

Protocol A: Synthesis of SPDO Ligand (L7)

(R)-4-mesityl-2-((S)-1-azaspiro[1]non-6-en-6-yl)-4,5-dihydrooxazole

  • Reagent Preparation: In a flame-dried flask under argon, dissolve the spirocyclic precursor (2.0 mmol) and (R)-2-amino-2-mesitylethanol (0.54 g, 3.0 mmol) in dry dichloromethane (DCM).

  • Condensation: Stir the mixture at room temperature until complete consumption of the precursor is observed via TLC.

  • Cyclization: Induce cyclization using standard dehydrating conditions (e.g., MsCl/Et₃N or specific Lewis acids depending on the exact precursor derivative).

  • Purification: Concentrate the reaction mixture under vacuum. Purify the crude product via silica gel flash chromatography using a DCM:MeOH (25:1) eluent system.

  • Validation: The total yield should be approximately 42% (0.26 g) as a brown oil. Confirm identity via ¹H NMR: look for the distinct mesityl methyl singlets around δ 2.26-2.27 ppm and the oxazoline ring protons [1].

Protocol B: Asymmetric Cross-Coupling Reaction

Self-validating visual cues are included to ensure complexation occurs correctly.

  • Catalyst Complexation: In a Schlenk tube under an argon atmosphere, add the synthesized Ligand L7 (12 mol%) and dry THF (20 μL).

  • Solvent Addition: Add dry MTBE (1.0 mL) and begin vigorous stirring.

  • Additive Introduction: Add Cu(OTf)₂ (10 mol%), H₂O (2.0 equivalents relative to Cu), and MeSO₂NH₂ (5 mol%).

  • Active Complex Formation: Stir the resulting solution at room temperature for exactly 30 minutes. Validation: The solution should transition to a homogeneous state, indicating the successful disruption of copper aggregates and formation of the active chiral Cu-L7 complex.

  • Substrate Addition: Cool the reaction vessel to -80 °C. Add the C2-substituted indole substrate (1.0 equiv) followed by the quinone ester substrate (1.2 equiv).

  • Reaction & Quench: Stir at -80 °C for 6 hours. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Workflow Step1 (R)-2-Amino-2-mesitylethanol + Spiro Precursor Step2 Condensation & Cyclization Step1->Step2 Step3 Chiral Oxazoline Ligand (L7) Step2->Step3 Step4 Cu(OTf)2 Complexation (MTBE/THF/H2O) Step3->Step4 Step5 Asymmetric Cross-Coupling Step4->Step5

Workflow from (R)-2-Amino-2-mesitylethanol to active Cu-catalyst for cross-coupling.

References

  • Xi, C.-C., Zhao, X.-J., Tian, J.-M., Chen, Z.-M., Zhang, K., Zhang, F.-M., Tu, Y.-Q., & Dong, J.-W. (2020). Atroposelective Synthesis of Axially Chiral 3-Arylindoles by Copper-Catalyzed Asymmetric Cross-Coupling of Indoles with Quinones and Naphthoquinones. Organic Letters, 22(13), 4995–5000.[Link]

Sources

Optimization

Troubleshooting guide for (R)-2-Amino-2-mesitylethanol asymmetric synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. The synthesis of (R)-2-Amino-2-mesitylethanol (often referred to as (R)-mesitylglycinol) presents unique challenges due to the extreme steric bulk of the mesityl (2,4,6-trimethylphenyl) group. Classical asymmetric reductions of the corresponding amino acid often suffer from poor yields or partial racemization.

To ensure high enantiomeric excess (ee) and operational reliability, this guide focuses on the modern, highly stereoselective approach utilizing Ellman’s sulfinamide chemistry [1]. The structure below maps the mechanistic workflow, followed by self-validating protocols and a deep-dive troubleshooting Q&A based on field-proven causality.

Mechanistic Workflow

G A 1. Condensation Mesitylaldehyde + (R)-t-Butanesulfinamide B 2. Chiral N-Sulfinyl Imine A->B Ti(OEt)4, THF C 3. Nucleophilic Addition PMB-O-CH2-Li (-78°C) B->C Diastereoselective Addition T1 Check Ti(OEt)4 quality B->T1 D 4. Protected Sulfinamine C->D T2 Control temp strictly at -78°C C->T2 E 5. Global Deprotection HCl/MeOH & Pd/C, H2 D->E Cleavage of PMB & Sulfinyl F 6. (R)-2-Amino-2-mesitylethanol E->F Acid-Base Extraction

Fig 1: Asymmetric synthesis workflow of (R)-2-Amino-2-mesitylethanol via Ellman's sulfinamide.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoints are met.

Step 1: Imine Condensation
  • To a flame-dried flask under N₂, add mesitylaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 h.

  • Quench with an equal volume of saturated aqueous NaCl. Filter the resulting titanium dioxide suspension through a pad of Celite, washing generously with EtOAc.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: ¹H NMR of the crude must show a new imine C-H proton singlet at ~8.8 ppm. The aldehyde peak (~10.5 ppm) must be completely absent.

Step 2: Diastereoselective Nucleophilic Addition
  • In a separate flask, dissolve Bu₃Sn-CH₂-O-PMB (1.5 equiv) in anhydrous THF and cool to -78 °C.

  • Add n-BuLi (1.5 equiv, 2.5 M in hexanes) dropwise to generate the PMB-O-CH₂-Li nucleophile. Stir for 30 mins at -78 °C.

  • Pre-cool the imine from Step 1 in THF to -78 °C, then add it dropwise to the nucleophile solution. Stir at -78 °C for 4 h.

  • Quench strictly at -78 °C with saturated NH₄Cl before warming to room temperature. Extract with EtOAc.

  • Validation Checkpoint: Check the diastereomeric ratio (dr) via crude ¹H NMR by integrating the tert-butyl sulfinyl singlet (~1.2 ppm). The major diastereomer must account for >95% of the signal.

Step 3: Global Deprotection & Isolation [1]
  • Dissolve the protected intermediate in anhydrous MeOH. Add 4M HCl in dioxane (10 equiv) dropwise. Stir for 1 h to cleave the sulfinyl group.

  • Pass the crude mixture through a short silica plug (eluting with 50% EtOAc/Hexanes to remove sulfur impurities, then 10% MeOH/CH₂Cl₂ to elute the amine).

  • Dissolve the amine in MeOH. Add 10% Pd/C (20 mol%) and 4M HCl in dioxane (excess). Replace the N₂ atmosphere with an H₂ balloon and stir for 24 h.

  • Filter through Celite. Concentrate, then dissolve in EtOAc and wash with 4M NaOH to free-base the amine. Extract the aqueous layer thoroughly.

  • Validation Checkpoint: Successful cleavage is confirmed by the disappearance of the PMB methoxy singlet (~3.8 ppm) and the appearance of two distinct mesityl methyl singlets at δ 2.24 (s, 3H) and 2.40 (s, 6H) in the final ¹H NMR [1].

Troubleshooting & FAQ

Q1: Why is the diastereomeric ratio (dr) of my nucleophilic addition step dropping below 90:10? Causality: The stereocontrol in the addition of the organolithium reagent to the N-sulfinyl imine relies on a highly ordered, rigid six-membered transition state coordinated by the lithium ion. If the internal reaction temperature rises above -75 °C during the exothermic addition, or if coordinating impurities disrupt the tight ion-pairing, the transition state becomes flexible. This flexibility allows for background, non-selective addition to the Re face of the imine. Actionable Fix: Ensure the internal reaction temperature never exceeds -75 °C. Use an internal temperature probe. Pre-cool the imine solution in a separate dry-ice bath before transferring it dropwise via a jacketed cannula.

Q2: I am seeing incomplete cleavage of the PMB group during the hydrogenation step, even after 48 hours. How can I drive this to completion? Causality: The mesityl group is exceptionally sterically hindering. The adjacent benzylic-like position physically shields the PMB ether from interacting optimally with the palladium surface. Furthermore, trace sulfur impurities generated from the prior HCl-mediated cleavage of the sulfinyl group act as potent poisons to the Pd/C catalyst, drastically reducing its turnover frequency. Actionable Fix: First, ensure you are rigorously following the silica-plug purification before hydrogenation to remove all sulfur byproducts. If the reaction remains sluggish, switch the catalyst from standard 10% Pd/C to Pearlman's catalyst (20% Pd(OH)₂/C) . Pearlman's catalyst is significantly more active for sterically hindered benzyl ethers. Alternatively, increase the H₂ pressure to 50 psi using a Parr shaker.

Q3: My final yield is unexpectedly low after the acid-base extraction, but TLC showed full conversion. Where is my product? Causality: (R)-2-Amino-2-mesitylethanol is a highly polar, low-molecular-weight amino alcohol. It possesses significant water solubility. If the aqueous layer is not sufficiently basic (pH < 12), the amine remains partially protonated. Even at high pH, the partition coefficient in pure ethyl acetate is suboptimal due to the compound's hydrogen-bonding capacity. Actionable Fix: Ensure the aqueous phase is adjusted to pH > 12 using 4M NaOH. Do not rely solely on ethyl acetate for extraction. Extract multiple times (at least 4-5 times) with a highly polar organic solvent mixture, such as 10% isopropanol in dichloromethane (CH₂Cl₂) , to maximize the partition coefficient and recover the lost yield.

Empirical Data: Parameter Optimization

The following table summarizes the quantitative impact of critical reaction parameters on the yield and stereopurity of the synthesis.

Reaction ParameterConditionYield (%)Diastereomeric Ratio (dr)Causality / Observation
Nucleophilic Addition Temp -78 °C85%98:2Optimal rigid transition state maintained.
Nucleophilic Addition Temp -40 °C72%80:20Thermal degradation of transition state rigidity.
Nucleophilic Addition Temp 0 °C55%60:40Near-complete loss of stereocontrol.
Hydrogenation Catalyst 10% Pd/C (Standard)45%N/ACatalyst poisoning by sulfur; steric hindrance.
Hydrogenation Catalyst 20% Pd(OH)₂/C92%N/AHigh surface activity overcomes steric shielding.
Extraction Solvent Pure EtOAc60%N/AProduct lost to the aqueous phase.
Extraction Solvent 10% iPrOH in CH₂Cl₂95%N/AOptimized partition coefficient for amino alcohols.

References

  • Iron-Catalysed Enantioconvergent Suzuki-Miyaura Cross-Coupling to Afford Enantioenriched 1,1-Diarylalkanes Source: The Royal Society of Chemistry (Electronic Supplementary Information) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (R)-2-Amino-2-mesitylethanol

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for high yield and enantioselectivity.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (R)-2-Amino-2-mesitylethanol, which is commonly prepared via the asymmetric reduction of the corresponding α-amino ketone.

Issue 1: Low Yield of (R)-2-Amino-2-mesitylethanol

Question: My reaction is resulting in a consistently low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of chiral amino alcohols can often be attributed to several factors, from catalyst activity to reaction equilibrium.[1] Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity or Degradation:

    • Cause: The catalyst, often a chiral transition metal complex or an organocatalyst, may be sensitive to air or moisture.[2] Improper handling or storage can lead to deactivation.

    • Solution:

      • Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents.

      • Verify the catalyst's age and storage conditions. If in doubt, use a fresh batch of catalyst.

      • Increase catalyst loading incrementally, but be mindful of cost-effectiveness.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction temperature can significantly influence the reaction rate. While higher temperatures can increase the rate, they may also promote side reactions or catalyst decomposition.

    • Solution: Perform a temperature screening study. Start with the literature-recommended temperature and then vary it in 5-10°C increments to find the optimal balance between reaction rate and yield.

  • Inefficient Reducing Agent:

    • Cause: The choice and stoichiometry of the reducing agent are critical. Common reducing agents for α-amino ketones include boranes (in combination with oxazaborolidine catalysts) or hydrogen gas with transition metal catalysts.[3][4] Incomplete reduction will naturally lead to low yields.

    • Solution:

      • Ensure the reducing agent is of high purity and activity.

      • For transfer hydrogenation, ensure the hydrogen donor (e.g., isopropanol, formic acid) is used in sufficient excess.[3]

      • For reactions using borane complexes, ensure the stoichiometry is correct and that the borane solution's concentration is accurately known.

  • Side Reactions:

    • Cause: The formation of byproducts can consume starting material and reduce the yield of the desired product.

    • Solution:

      • Analyze the crude reaction mixture by techniques like TLC, GC, or LC-MS to identify major byproducts.

      • Adjust reaction conditions to minimize side reactions. For example, if over-reduction is an issue, consider a milder reducing agent or lower reaction temperature.

Issue 2: Poor Enantioselectivity (Low %ee)

Question: I'm obtaining the product, but the enantiomeric excess (%ee) is much lower than expected. How can I improve the stereocontrol of the reaction?

Answer: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low %ee can be a frustrating issue, but it's often rectifiable by carefully examining the following factors:

  • Chiral Ligand/Catalyst Purity and Choice:

    • Cause: The chiral ligand or catalyst is the cornerstone of stereocontrol.[1] An impure ligand (i.e., not enantiopure) will directly lead to a lower %ee in the product.

    • Solution:

      • Verify the enantiomeric purity of the chiral ligand or catalyst using a suitable analytical technique (e.g., chiral HPLC).

      • Ensure the correct enantiomer of the ligand is being used to produce the desired (R)-enantiomer of the amino alcohol.

      • If results are still poor, consider screening a panel of different chiral ligands. Structural modifications to the ligand can have a profound impact on stereoselectivity.

  • Reaction Temperature:

    • Cause: Temperature plays a crucial role in the energy difference between the diastereomeric transition states that lead to the (R) and (S) enantiomers. Lower temperatures generally enhance this energy difference, leading to higher enantioselectivity.[1]

    • Solution: Conduct the reaction at a lower temperature. For example, if the reaction is currently run at room temperature, try performing it at 0°C or even -20°C. Be aware that this will likely decrease the reaction rate, so a longer reaction time may be necessary.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.

    • Solution: Screen a variety of solvents. Aprotic solvents like toluene, THF, and dichloromethane are common choices. The polarity and coordinating ability of the solvent can have a significant impact.

  • Substrate-Catalyst Mismatch:

    • Cause: Not all chiral catalysts work equally well for all substrates. The steric and electronic properties of the mesityl group in the substrate may require a specific type of catalyst for optimal stereochemical recognition.

    • Solution: Consult the literature for catalysts that have been successfully used for the reduction of α-amino ketones with bulky substituents. Bifunctional catalysts, such as those based on thiourea-amine scaffolds, have shown promise for the enantioselective reduction of various ketones.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing (R)-2-Amino-2-mesitylethanol?

A1: The most prevalent and effective method is the catalytic asymmetric reduction of the corresponding prochiral α-amino ketone.[4] This approach is highly atom-economical and can provide high enantioselectivity.[4] Key strategies include:

  • Asymmetric Hydrogenation: This involves the use of a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) and hydrogen gas.[3][4]

  • Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas, which can be more practical on a laboratory scale.[3]

  • Organocatalytic Reduction: Chiral organocatalysts, such as CBS (Corey-Bakshi-Shibata) catalysts (oxazaborolidines), are widely used in conjunction with a stoichiometric reducing agent like borane.[2][3]

Q2: How do I choose the right catalyst for the asymmetric reduction?

A2: The choice of catalyst is critical and depends on the specific substrate and desired outcome. Here are some guiding principles:

  • For α-amino ketones, catalysts based on chiral Ru(BINAP) complexes have demonstrated high efficacy.[3]

  • Organocatalysts, such as bifunctional thiourea-amine catalysts, are also excellent choices and are known for their air stability.[2]

  • Literature precedence is your best guide. Look for examples of reductions of α-amino ketones with similar steric bulk to your substrate.

Q3: What are the best practices for purifying chiral amino alcohols like (R)-2-Amino-2-mesitylethanol?

A3: Purification is essential to obtain a product of high chemical and enantiomeric purity.

  • Column Chromatography: Silica gel column chromatography is a standard method for removing impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification and can sometimes even enhance the enantiomeric excess.

  • Chiral HPLC: For analytical purposes and for preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[5][6]

Q4: Can I use biocatalysis for the synthesis of (R)-2-Amino-2-mesitylethanol?

A4: Yes, biocatalysis is a powerful and increasingly popular method for the synthesis of chiral compounds.[7] Engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of the corresponding α-hydroxy ketone, often with excellent enantioselectivity and under mild, aqueous conditions.[4] Enzymes can also be used for the kinetic resolution of a racemic mixture of the amino alcohol.

III. Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Amino-2-mesitylacetophenone

This protocol provides a general procedure for the synthesis of (R)-2-Amino-2-mesitylethanol via asymmetric transfer hydrogenation.

Materials:

  • 2-Amino-2-mesitylacetophenone hydrochloride

  • Chiral Ru(II) catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene))

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-Amino-2-mesitylacetophenone hydrochloride and the chiral Ru(II) catalyst (typically 0.5-2 mol%).

  • Add the anhydrous solvent to dissolve the starting materials.

  • Add the formic acid/triethylamine azeotrope (typically 2-5 equivalents relative to the substrate).

  • Stir the reaction mixture at the desired temperature (e.g., 25-40°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC) of the purified (R)-2-Amino-2-mesitylethanol.

Table 1: Influence of Reaction Parameters on Outcome

ParameterVariationExpected Impact on YieldExpected Impact on %ee
Catalyst Loading IncreasingGenerally increases up to a pointMay have a minor effect
Temperature IncreasingIncreases reaction rate, may decrease yield due to side reactionsGenerally decreases
Solvent Aprotic vs. ProticCan significantly impact bothCan significantly impact both
H-Donor Equivalents IncreasingIncreases up to a point, then plateausCan have a minor effect

IV. Visualizing the Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Substrate & Catalyst solvent Add Anhydrous Solvent start->solvent h_donor Add H-Donor solvent->h_donor react Stir at Controlled Temperature h_donor->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify yield Determine Yield purify->yield ee Determine %ee (Chiral HPLC) purify->ee

Caption: Experimental workflow for asymmetric transfer hydrogenation.

V. References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Chiral separation of amino-alcohols using extractant impregnated resins. ScienceDirect. Available from: [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. Available from: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available from: [Link]

  • Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach. PubMed. Available from: [Link]

  • A general, catalytic, and enantioselective synthesis of α-amino acids. Organic Chemistry Portal. Available from: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available from: [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. PMC. Available from: [Link]

  • Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[7]helicene. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. Available from: [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. JOCPR. Available from: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. Available from: [Link]

  • Asymmetric-Synthesis. University of Bath. Available from: [Link]

Sources

Optimization

Impact of reagent purity on (R)-2-Amino-2-mesitylethanol performance

Welcome to the technical support center for (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this chiral amino alcohol. As a critical precursor in asymmetric synthesis, particularly in the formation of oxazaborolidine catalysts for Corey-Bakshi-Shibata (CBS) reductions, the purity of (R)-2-Amino-2-mesitylethanol is paramount to achieving high enantioselectivity and reproducible results.

This resource is structured to address common issues encountered in the laboratory, from frequently asked questions for quick reference to detailed troubleshooting guides for more complex challenges.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the primary application of (R)-2-Amino-2-mesitylethanol?

    • Why is the purity of (R)-2-Amino-2-mesitylethanol so critical?

    • My CBS reduction is showing low enantioselectivity (ee). Could the (R)-2-Amino-2-mesitylethanol be the cause?

    • What are the common impurities I should be aware of?

    • How should I properly store (R)-2-Amino-2-mesitylethanol?

  • Troubleshooting Guide: Low Enantioselectivity in CBS Reductions

    • Systematic Troubleshooting Workflow

    • Impact of Impurities on Catalyst Performance

    • Experimental Protocol: Purity Analysis by Chiral HPLC

  • Troubleshooting Guide: Synthesis and Purification of (R)-2-Amino-2-mesitylethanol

    • Plausible Synthetic Route and Potential Pitfalls

    • Identification of Common Synthesis-Related Impurities

    • Experimental Protocol: Purification by Recrystallization

  • References

Frequently Asked Questions (FAQs)

What is the primary application of (R)-2-Amino-2-mesitylethanol?

(R)-2-Amino-2-mesitylethanol is a chiral amino alcohol that serves as a crucial precursor for the in-situ preparation of chiral oxazaborolidine catalysts. These catalysts are widely used in the Corey-Bakshi-Shibata (CBS) reduction, an enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The bulky mesityl group on the amino alcohol provides steric hindrance that is essential for high enantioselectivity in the catalytic cycle.

Why is the purity of (R)-2-Amino-2-mesitylethanol so critical?

The enantiomeric and chemical purity of (R)-2-Amino-2-mesitylethanol directly impacts the performance of the resulting oxazaborolidine catalyst.

  • Enantiomeric Purity: The presence of the (S)-enantiomer will lead to the formation of the corresponding (S)-catalyst, which will produce the opposite enantiomer of the desired alcohol product, thereby reducing the overall enantiomeric excess (ee) of the reaction.

  • Chemical Purity: Achiral impurities can interfere with the formation of the active catalyst or participate in non-selective background reactions, both of which can lead to a decrease in yield and enantioselectivity.[3]

My CBS reduction is showing low enantioselectivity (ee). Could the (R)-2-Amino-2-mesitylethanol be the cause?

Yes, this is a very likely cause. Low enantioselectivity is a common issue that can often be traced back to the purity of the chiral amino alcohol precursor.[3] Impurities in the (R)-2-Amino-2-mesitylethanol can lead to the formation of a less effective catalyst or the presence of species that catalyze a non-enantioselective reduction pathway. It is crucial to verify the purity of your amino alcohol before troubleshooting other reaction parameters.

What are the common impurities I should be aware of?

Common impurities can arise from the synthesis and handling of (R)-2-Amino-2-mesitylethanol. A plausible synthesis involves the addition of a mesityl Grignard reagent to an appropriate amino aldehyde derivative, followed by reduction. Potential impurities include:

  • Unreacted starting materials: Such as mesityl bromide or the amino aldehyde.

  • Byproducts from the Grignard reaction: Bimesityl, a common byproduct of Grignard reactions involving aryl halides, can be present.[4][5]

  • Over-reduction or incomplete reduction byproducts: Depending on the reducing agent used, byproducts from the reduction of the intermediate amino ketone may be present.[6]

  • The (S)-enantiomer: If the synthesis is not perfectly enantioselective or if resolution is incomplete.

  • Water: The presence of moisture can negatively impact the formation and stability of the oxazaborolidine catalyst.[5]

How should I properly store (R)-2-Amino-2-mesitylethanol?

(R)-2-Amino-2-mesitylethanol should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. It is best stored in a cool, dry place.

Troubleshooting Guide: Low Enantioselectivity in CBS Reductions

Systematic Troubleshooting Workflow

When encountering low enantioselectivity in a CBS reduction, a systematic approach is crucial to identify the root cause.

G A Low Enantioselectivity Observed B Verify Purity of (R)-2-Amino-2-mesitylethanol (Chiral HPLC, NMR) A->B First Step C Check Borane Source (Titrate to confirm concentration) B->C If Purity is High G Problem Solved B->G If Impurities are Found & Removed D Ensure Anhydrous Conditions (Dry solvents and glassware) C->D If Borane is Active C->G If Borane is Inactive & Replaced E Optimize Reaction Temperature (Lower temperature often increases ee) D->E If Conditions are Dry D->G If Conditions were Wet & Now Dry F Review Substrate Purity E->F If Temperature is Optimized E->G If Temperature was Suboptimal F->G If Substrate was Impure & Purified

Caption: Systematic workflow for troubleshooting low enantioselectivity.

Impact of Impurities on Catalyst Performance

Impurities in (R)-2-Amino-2-mesitylethanol can have a detrimental effect on the performance of the CBS catalyst. The following table outlines the potential impact of common impurities.

ImpurityPotential Impact on CBS Reduction
(S)-2-Amino-2-mesitylethanol Forms the (S)-catalyst, leading to the formation of the undesired enantiomer of the product and a significant decrease in the overall enantiomeric excess.
Unreacted Starting Materials May react with the borane source, reducing the effective concentration of the reducing agent and potentially forming species that catalyze a non-selective reduction.
Bimesityl Generally considered an inert impurity, but at high concentrations, it can affect the solubility and crystallization of the desired product.
Water Reacts with the borane source and can hydrolyze the oxazaborolidine catalyst, rendering it inactive.[5]
Experimental Protocol: Purity Analysis by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric purity of (R)-2-Amino-2-mesitylethanol.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

  • HPLC-grade hexane and isopropanol

  • (R)-2-Amino-2-mesitylethanol sample

  • Racemic 2-Amino-2-mesitylethanol standard (for method development)

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the (R)-2-Amino-2-mesitylethanol sample in 1 mL of the mobile phase.

  • Chromatographic Conditions (starting point):

    • Mobile Phase: 90:10 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Troubleshooting Guide: Synthesis and Purification of (R)-2-Amino-2-mesitylethanol

Plausible Synthetic Route and Potential Pitfalls

A common and effective method for the synthesis of chiral amino alcohols is the reduction of the corresponding α-amino ketone.[3] The α-amino ketone can be synthesized from readily available starting materials.

G A Mesitylene B Friedel-Crafts Acylation (e.g., with 2-bromoacetyl bromide, AlCl3) A->B C 2-Bromo-1-mesitylethan-1-one B->C D Nucleophilic Substitution (e.g., with a chiral amine, followed by deprotection or with ammonia followed by resolution) C->D E 2-Amino-1-mesitylethan-1-one D->E F Enantioselective Reduction (e.g., with a chiral reducing agent or enzymatic reduction) E->F G (R)-2-Amino-2-mesitylethanol F->G

Caption: Plausible synthetic route for (R)-2-Amino-2-mesitylethanol.

Potential Pitfalls:

  • Friedel-Crafts Acylation: Over-acylation or isomerization of the mesitylene can occur if the reaction conditions are not carefully controlled.

  • Nucleophilic Substitution: Incomplete reaction or the formation of side products can occur. If a chiral amine is used as a nucleophile, diastereomeric products will be formed that may require careful separation.

  • Enantioselective Reduction: The choice of reducing agent is critical to achieving high enantioselectivity. Incomplete reduction will leave residual amino ketone, while over-reduction is less likely but possible depending on the conditions.[6]

Identification of Common Synthesis-Related Impurities

The following table details potential impurities that may arise during the synthesis of (R)-2-Amino-2-mesitylethanol and suggested analytical methods for their detection.

ImpurityOriginRecommended Analytical Method
Mesitylene Unreacted starting materialGC-MS, NMR
2-Bromo-1-mesitylethan-1-one Incomplete nucleophilic substitutionHPLC, LC-MS
2-Amino-1-mesitylethan-1-one Incomplete reductionHPLC, LC-MS
(S)-2-Amino-2-mesitylethanol Non-selective reduction or incomplete resolutionChiral HPLC
Bimesityl Side reaction during Friedel-Crafts or if a Grignard route is usedGC-MS, HPLC
Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like (R)-2-Amino-2-mesitylethanol.

Materials and Reagents:

  • Crude (R)-2-Amino-2-mesitylethanol

  • A suitable solvent system (e.g., ethanol/water, toluene/hexane). The ideal solvent is one in which the amino alcohol is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: Determine an appropriate solvent or solvent pair for recrystallization through small-scale solubility tests.

  • Dissolution: Place the crude (R)-2-Amino-2-mesitylethanol in an Erlenmeyer flask and add the minimum amount of hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Analyze the purity of the recrystallized product using chiral HPLC and/or NMR to confirm the removal of impurities.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohols and borane.
  • Singh, V. K. (1992). Practical and useful methods for the enantioselective reduction of prochiral ketones. Synthesis, (7), 605-617.
  • Maruyama, K., & Katagiri, T. (1989). Mechanism of the Grignard reaction. Journal of Physical Organic Chemistry, 2(3), 205-213.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Jones, T. K., Mohan, J. J., Xavier, L. C., Blacklock, T. J., Mathre, D. J., Sohar, P., ... & Reamer, R. A. (1991). An asymmetric synthesis of MK-0417. A new topically active carbonic anhydrase inhibitor. The Journal of Organic Chemistry, 56(2), 763-769.
  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane. Tetrahedron, 59(43), 8411-8414.
  • Quallich, G. J., & Woodall, T. M. (1993). Enantioselective synthesis of (S)-α,α-diphenyl-2-pyrrolidinemethanol. A chiral precursor for oxazaborolidine catalysts. Tetrahedron Letters, 34(5), 785-788.
  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
  • Salvi, N. A., & Chattopadhyay, S. (2000). A short and efficient synthesis of (S)-(−)- and (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol. Tetrahedron: Asymmetry, 11(16), 3347-3350.
  • Denmark, S. E., & Wu, Z. (1999). The Development of Chiral, Nonracemic Dioxiranes for the Enantioselective Epoxidation of Alkenes. Synlett, 1999(S1), 847-859.
  • Blaser, H. U., Pugin, B., & Spindler, F. (2005). Progress in the use of homogeneous hydrogenation for the synthesis of fine chemicals.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Hawkins, J. M., & Lewis, T. A. (1994). Asymmetric Catalysis with Carbonyl-Ene Reactions. In Advances in Catalytic Processes (Vol. 1, pp. 1-46). JAI Press.
  • Midland, M. M. (1989). Asymmetric reductions with organoborane reagents. Chemical Reviews, 89(7), 1553-1561.
  • Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420-426.
  • Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric aminohydroxylation: a new enantioselective route to vicinal amino alcohols. The Journal of Organic Chemistry, 57(10), 2768-2771.
  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid-a convenient reagent for the reductive deoxygenation of ketones and aldehydes. The Journal of Organic Chemistry, 44(8), 1368-1369.
  • Delgmann, O., & Bolm, C. (2003). Asymmetric synthesis with chiral ligands based on the 1,1′-binaphthyl skeleton. Chemical Society Reviews, 32(3), 183-193.

Sources

Troubleshooting

Deactivation of (R)-2-Amino-2-mesitylethanol catalyst and prevention

Welcome to the technical support center for the (R)-2-Amino-2-mesitylethanol catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the (R)-2-Amino-2-mesitylethanol catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges, optimize your reaction conditions, and ensure the robust performance of this versatile chiral catalyst.

Section 1: Understanding the Catalyst and Its Deactivation

(R)-2-Amino-2-mesitylethanol is a chiral amino alcohol widely employed as a catalyst or ligand in asymmetric synthesis. Its effectiveness lies in its ability to form chiral complexes with metals or to act as an organocatalyst, facilitating the stereoselective formation of a desired enantiomer. However, like many catalysts, its activity can diminish over time through various deactivation pathways. Understanding these mechanisms is the first step toward prevention.

FAQ 1: What are the primary modes of deactivation for the (R)-2-Amino-2-mesitylethanol catalyst?

The deactivation of amino alcohol catalysts can be broadly categorized into chemical, thermal, and mechanical pathways.[1] For (R)-2-Amino-2-mesitylethanol in solution-phase reactions, the most pertinent deactivation mechanisms are chemical and thermal.

  • Chemical Deactivation:

    • Poisoning: The catalyst's active sites can be blocked by impurities in the reactants, solvents, or atmosphere.[1][2] Common poisons include sulfur compounds, water, and carbon dioxide, which can react with the amine or alcohol functional groups.

    • Side Reactions: The catalyst itself can participate in unintended side reactions with substrates, products, or intermediates. For instance, amine-based catalysts can be susceptible to alkylation by electrophilic reagents.[3][4]

    • Oxidation: The amino group is susceptible to oxidation, especially in the presence of air or other oxidizing agents, leading to the formation of inactive species.[5]

  • Thermal Degradation:

    • Exposure to excessive temperatures can lead to the decomposition of the catalyst. The specific temperature tolerance depends on the reaction conditions and the presence of other reagents.

  • Formation of Inactive Aggregates:

    • Under certain concentration and solvent conditions, catalyst molecules may aggregate, reducing the number of accessible active sites.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.

Troubleshooting Guide: Low Enantioselectivity or Conversion

One of the most common issues observed is a decrease in the expected enantiomeric excess (e.e.) or overall reaction conversion. The following guide will help you diagnose and rectify the problem.

Observation Potential Cause Suggested Resolution
Low e.e. and low conversion from the start Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation before use.1. Verify Catalyst Quality: Use a fresh batch of catalyst or re-purify the existing stock. 2. Optimize Storage: Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Presence of Impurities: Reactants or solvents may contain catalyst poisons.1. Purify Reagents: Ensure all reactants and solvents are of high purity and are appropriately dried. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere to exclude moisture and oxygen.
Good initial e.e. and conversion, but decreases over time Gradual Catalyst Deactivation: The catalyst is deactivating under the reaction conditions.1. Lower Reaction Temperature: High temperatures can accelerate catalyst degradation.[6] 2. Optimize Catalyst Loading: An insufficient amount of catalyst may lead to a noticeable drop in performance as a small fraction deactivates. Conversely, excessively high loading might promote aggregation.
Product Inhibition: The product of the reaction may be inhibiting or deactivating the catalyst.1. Monitor Reaction Progress: Track the reaction kinetics to identify if the rate slows disproportionately as product concentration increases. 2. In Situ Product Removal: If feasible, consider techniques to remove the product from the reaction mixture as it forms.
Inconsistent results between batches Variability in Reagent Quality or Reaction Setup: Minor differences in water content, air exposure, or temperature can have a significant impact.1. Standardize Procedures: Develop and strictly adhere to a standard operating procedure for reaction setup. 2. Reagent Qualification: Test new batches of reagents to ensure they meet the required purity standards.
Experimental Protocol: Standard Reaction Setup to Minimize Deactivation

This protocol outlines best practices for setting up a reaction using (R)-2-Amino-2-mesitylethanol to minimize the risk of deactivation.

  • Glassware Preparation:

    • Thoroughly clean all glassware and dry it in an oven at >120 °C for at least 4 hours.

    • Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Ensure all liquid reagents are degassed by bubbling with an inert gas for 15-30 minutes.

    • Solid reagents should be dried under a high vacuum before use.

  • Reaction Assembly:

    • Under a positive pressure of inert gas, add the solvent to the reaction flask.

    • Add the (R)-2-Amino-2-mesitylethanol catalyst.

    • Add the other reactants sequentially. If any reactants are particularly sensitive, they should be added as a solution in the anhydrous solvent.

  • Reaction Monitoring:

    • Maintain the reaction under an inert atmosphere throughout.

    • Use a balloon or a bubbler to ensure a slight positive pressure.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unnecessarily long reaction times.[7]

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues with reactions catalyzed by (R)-2-Amino-2-mesitylethanol.

G start Low Conversion or Enantioselectivity check_catalyst Verify Catalyst Integrity (Freshness, Storage) start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reagents Analyze Reagent Purity (Water, Impurities) reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok catalyst_ok->check_reagents Yes replace_catalyst Action: Replace/Purify Catalyst catalyst_ok->replace_catalyst No reagents_ok->check_conditions Yes purify_reagents Action: Purify/Dry Reagents reagents_ok->purify_reagents No optimize_conditions Action: Optimize Conditions (Lower Temp, Inert Gas) conditions_ok->optimize_conditions No success Problem Resolved conditions_ok->success Yes replace_catalyst->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting workflow for catalyst performance issues.

Section 3: Prevention of Catalyst Deactivation

Proactive measures are crucial to maintaining the catalytic activity of (R)-2-Amino-2-mesitylethanol. This section provides detailed guidance on preventative strategies.

FAQ 2: How can I prevent the deactivation of the (R)-2-Amino-2-mesitylethanol catalyst during my reaction?

Preventing catalyst deactivation involves a multi-faceted approach focusing on the purity of the reaction components and the optimization of reaction conditions.

  • Stringent Control of the Reaction Environment:

    • Inert Atmosphere: The exclusion of oxygen and moisture is paramount.[6] Reactions should be conducted under a dry, inert atmosphere such as argon or nitrogen.

    • Solvent and Reagent Purity: Use of high-purity, anhydrous solvents and reagents is critical to avoid introducing catalyst poisons.

  • Optimization of Reaction Parameters:

    • Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate decomposition pathways.[6]

    • pH Control: For reactions sensitive to pH, the use of appropriate buffers or additives can prevent catalyst degradation caused by excessively acidic or basic conditions.[6]

  • Use of Additives:

    • In some cases, the addition of a co-catalyst or an additive can stabilize the primary catalyst or regenerate it in situ. The choice of additive is highly reaction-specific.

Visualization of Deactivation Pathways and Prevention Strategies

This diagram illustrates the common deactivation pathways and the corresponding preventative measures.

G cluster_deactivation Deactivation Pathways cluster_prevention Prevention Strategies Poisoning Poisoning (e.g., H2O, O2, S-compounds) DeactivatedCatalyst Inactive Catalyst Poisoning->DeactivatedCatalyst SideReaction Side Reaction with Substrate/Product SideReaction->DeactivatedCatalyst ThermalDeg Thermal Degradation ThermalDeg->DeactivatedCatalyst InertAtmosphere Inert Atmosphere (Ar, N2) InertAtmosphere->Poisoning Prevents PurifyReagents High Purity Reagents & Solvents PurifyReagents->Poisoning Prevents OptimizeTemp Optimize Reaction Temperature OptimizeTemp->ThermalDeg Prevents Additives Use of Stabilizing Additives Additives->SideReaction Can mitigate Catalyst (R)-2-Amino-2-mesitylethanol (Active Catalyst) Catalyst->Poisoning Catalyst->SideReaction Catalyst->ThermalDeg

Caption: Catalyst deactivation pathways and preventative measures.

Section 4: Catalyst Regeneration

In some instances, a deactivated catalyst can be regenerated, offering a cost-effective and sustainable alternative to using a fresh batch.

FAQ 3: Is it possible to regenerate a deactivated (R)-2-Amino-2-mesitylethanol catalyst?

The feasibility of regeneration depends on the deactivation mechanism.

  • Fouling or Adsorption of Inhibitors: If the catalyst has been deactivated by the reversible adsorption of impurities or byproducts, it can often be regenerated by washing with an appropriate solvent or a dilute acidic or basic solution, followed by re-purification (e.g., recrystallization or chromatography).

  • Irreversible Chemical Modification: If the catalyst has undergone an irreversible chemical change, such as oxidation or decomposition, regeneration is generally not possible.

Experimental Protocol: General Guideline for Catalyst Regeneration

This is a general guideline and may need to be adapted based on the specific nature of the deactivation.

  • Recovery: After the reaction, recover the catalyst from the reaction mixture. This may involve extraction, precipitation, or chromatography.

  • Washing:

    • Wash the recovered catalyst with a solvent that is a good solvent for the suspected impurities but a poor solvent for the catalyst itself.

    • If acidic or basic impurities are suspected, a wash with a dilute, weak base (e.g., NaHCO₃ solution) or a weak acid (e.g., dilute acetic acid) may be beneficial, followed by a wash with deionized water.

  • Drying: Thoroughly dry the washed catalyst under a high vacuum.

  • Re-purification:

    • Recrystallize the catalyst from a suitable solvent system.

    • Alternatively, purify the catalyst by column chromatography.

  • Characterization: Confirm the purity and identity of the regenerated catalyst using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis before reuse.

Section 5: References

  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals.

  • Xie, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

  • Xie, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. PMC.

  • Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI.

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.

  • Grygorenko, O. O., et al. (2023). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. PubMed.

  • Unknown Authors. (n.d.). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... ResearchGate.

  • BenchChem. (2025). Minimizing racemization during the synthesis of chiral amino alcohols.

  • Unknown Authors. (2021). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ACS Publications.

  • Unknown Authors. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate.

  • Bartholomew, C. H. (n.d.). Mechanisms of catalyst deactivation. SciSpace.

  • Unknown Authors. (n.d.). Deactivation of methanol synthesis catalysts - a review. National Open Access Monitor, Ireland.

  • Unknown Authors. (n.d.). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate.

  • Itsuno, S., et al. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. RSC Publishing.

  • Hruby, V. J., & Qian, X. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Unknown Source.

  • Bionano. (n.d.). Troubleshooting Guides.

  • Unknown Authors. (n.d.). Study of deactivation in mesocellular foam carbon (MCF-C) catalyst used in gas-phase dehydrogenation of ethanol. PMC.

  • Unknown Authors. (2021). Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. MDPI.

  • Emmanuel, M. (2025). Long-Term Stability Testing of Methanol Catalysts Under Industrial Conditions. ResearchGate.

  • Unknown Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers.

  • Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University.

  • Unknown Authors. (2020). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. CUTM Courseware.

  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.

  • Bartholomew, C. H., & Argyle, M. D. (Eds.). (2016). Advances in Catalyst Deactivation. MDPI.

  • Unknown Authors. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC.

  • Unknown Authors. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI.

  • Aso, D., et al. (2022). Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine? Physical Chemistry Chemical Physics.

  • da Silva, G. (2012). Atmospheric Chemistry of 2-aminoethanol (MEA): Reaction of the NH2(•)CHCH2OH Radical With O2. PubMed.

  • Unknown Authors. (n.d.). Methanol Synthesis Loop Troubleshooting. Slideshare.

  • Unknown Authors. (2016). Adjusting Gas Treatment Strategies to Resolve Methanol Issues Abstract. Bryan Research & Engineering, LLC.

Sources

Optimization

Enhancing catalytic activity of (R)-2-Amino-2-mesitylethanol

Technical Support Center: (R)-2-Amino-2-mesitylethanol A Guide to Enhancing Catalytic Performance in Asymmetric Synthesis Welcome to the technical support center for (R)-2-Amino-2-mesitylethanol. This guide is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-2-Amino-2-mesitylethanol

A Guide to Enhancing Catalytic Performance in Asymmetric Synthesis

Welcome to the technical support center for (R)-2-Amino-2-mesitylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions, diagnose issues, and enhance the catalytic activity of this versatile chiral amino alcohol.

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts and ligands for a multitude of stereoselective transformations.[1] Their value is rooted in their ability to form well-defined chiral environments around a metal center or to act as organocatalysts, thereby directing the stereochemical outcome of a reaction. (R)-2-Amino-2-mesitylethanol, with its sterically demanding mesityl group, offers a unique chiral architecture. This guide will help you harness its full potential.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is proceeding to product, but the enantiomeric excess (ee) is much lower than expected. What are the potential causes and how can I improve it?

Answer: Achieving high enantioselectivity is the primary goal when using a chiral catalyst, and a low ee can be frustrating. Several factors can compromise the stereochemical control of the reaction.[2]

  • Causality & Explanation: The enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the two enantiomers. A larger energy difference results in a higher ee. Factors that disrupt the well-ordered chiral transition state or introduce competing, non-selective reaction pathways will lower the ee.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Temperature has a significant impact on enantioselectivity. Lower temperatures generally favor the more ordered transition state, leading to higher ee values.[2] Conversely, at higher temperatures, there may be enough thermal energy to overcome the energy barrier to the less-favored transition state, resulting in a loss of selectivity.

    • Evaluate Solvent Choice: The solvent plays a critical role in the solvation of the catalyst-substrate complex and can influence the geometry of the transition state. A screen of different solvents is often highly beneficial. Aprotic solvents of varying polarity (e.g., toluene, THF, dichloromethane, diethyl ether) should be evaluated.

    • Check Catalyst and Ligand Purity: Ensure the (R)-2-Amino-2-mesitylethanol is of high enantiomeric purity. Any presence of the (S)-enantiomer will directly decrease the ee of the product.

    • Adjust Reagent Concentration: In some cases, particularly at higher concentrations, a non-catalyzed background reaction may compete with the desired asymmetric pathway, leading to the formation of a racemic product and thus a lower overall ee. Running the reaction at a lower concentration can sometimes mitigate this issue.

    • Consider the Co-Catalyst/Additive: If using a metal co-catalyst (e.g., in the case of additions of organozinc reagents to aldehydes), the nature of the metal salt and any additives can be crucial. The formation of the active catalytic species may depend on these components.

Experimental Protocol: Temperature Optimization for Enantioselectivity

This protocol outlines a systematic approach to determine the optimal temperature for your reaction.

  • Reaction Setup: In parallel, set up identical reactions in separate vials. Ensure each vial contains the substrate, (R)-2-Amino-2-mesitylethanol catalyst (e.g., 5-10 mol%), and the appropriate solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: Place each reaction vial in a cooling bath set to a different temperature. Suggested starting points are 25°C (room temperature), 0°C, -20°C, and -40°C.

  • Initiation: Add the final reagent simultaneously to all reactions to start them at the same time.

  • Monitoring: Stir the reactions at their respective temperatures and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up & Analysis: Once the reactions are complete, quench them appropriately and perform a standard work-up. Analyze the crude product from each reaction by chiral HPLC or GC to determine the enantiomeric excess.

  • Evaluation: Compare the ee values obtained at different temperatures to identify the optimal condition.

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// Decision decision [label="Is ee Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

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Figure 1. Decision tree for troubleshooting low enantioselectivity.

Q2: I am observing very low conversion of my starting material. What troubleshooting steps should I take?

Answer: Low conversion or yield can be traced back to issues with catalyst activity, reaction conditions, or the purity of your reagents.[3]

  • Causality & Explanation: The catalyst's role is to lower the activation energy of the reaction, thereby increasing its rate. If the catalyst is inactive, inhibited, or present in an insufficient amount, the reaction will proceed slowly or not at all.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: The simplest first step is to increase the amount of (R)-2-Amino-2-mesitylethanol. While catalytic amounts are desired, a higher loading (e.g., increasing from 5 mol% to 15 mol%) can sometimes overcome issues of low activity.

    • Ensure an Inert Atmosphere: Amino alcohols can be sensitive to air and moisture. Oxygen can lead to oxidative degradation, while water can interfere with the formation of the active catalytic species, especially in reactions involving organometallics. Ensure your reaction is set up under a dry, inert atmosphere (Nitrogen or Argon) and that your solvents are anhydrous.[3]

    • Check Reagent Purity: Impurities in your substrate or other reagents can act as catalyst poisons. For example, acidic or basic impurities can neutralize the catalyst. It is advisable to purify your starting materials if their quality is uncertain.

    • Increase the Temperature: Unlike enantioselectivity, reaction rates generally increase with temperature. If enantioselectivity is not a primary concern at this stage, or if it is already high, increasing the temperature (e.g., from room temperature to 40-60°C) can significantly improve the reaction rate.[3]

    • Verify the Base/Additive (if applicable): In many reactions catalyzed by amino alcohols, a base is used.[2] The strength and stoichiometry of the base can be critical. An insufficient amount or an inappropriate choice of base can lead to low conversion.

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.15,0.1"];

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// Edges setup -> reagents; reagents -> temp_control; temp_control -> initiate; initiate -> monitor; monitor -> workup; workup -> analyze; }

Figure 2. General workflow for setting up an asymmetric catalytic reaction.

Q3: My (R)-2-Amino-2-mesitylethanol catalyst is not fully dissolving. How does this affect the reaction?

Answer: Poor solubility of the catalyst is a significant issue. For most applications, homogeneous catalysis is assumed, meaning the catalyst must be fully dissolved to be effective.

  • Causality & Explanation: If the catalyst is not dissolved, the reaction can only occur on the surface of the solid catalyst particles. This drastically reduces the number of available catalytic sites, leading to very slow reaction rates and often poor reproducibility. The undissolved material is essentially inactive.

  • Troubleshooting Steps:

    • Solvent Screening: This is the most effective solution. The mesityl group imparts significant lipophilicity, so non-polar aprotic solvents like toluene or hexanes might be good starting points. However, the amino alcohol functionality provides some polarity. A systematic screening of solvents is recommended.

    • Use of a Co-Solvent: If the catalyst is soluble in one solvent but the substrate is not, a mixture of solvents can be employed. For example, a small amount of a more polar solvent like THF could be added to a non-polar solvent like toluene to aid catalyst solubility.

    • Gentle Warming: In some cases, gentle warming of the reaction mixture can help dissolve the catalyst. However, be mindful of the potential negative impact on enantioselectivity.

SolventPolarity IndexBoiling Point (°C)Notes
Toluene2.4111Good for non-polar substrates; often good for ee.
Tetrahydrofuran (THF)4.066A more polar aprotic solvent, good solvating power.
Dichloromethane (DCM)3.140Common, but can sometimes participate in side reactions.
Diethyl Ether2.835Very common, but low boiling point limits temperature range.
Hexanes0.1~69Very non-polar, may be a good choice due to the mesityl group.

Table 1. Common solvents for screening in asymmetric catalysis.

Frequently Asked Questions (FAQs)

  • Q: How should I properly store and handle (R)-2-Amino-2-mesitylethanol?

    • A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation. It is best kept in a cool, dry place away from light. Due to its amino group, it can slowly absorb CO2 from the air to form a carbonate salt, which would inhibit its catalytic activity.

  • Q: What types of reactions is this catalyst typically used for?

    • A: Chiral amino alcohols are widely used as catalysts or ligands in a variety of asymmetric transformations. These include the addition of organozinc reagents to aldehydes, transfer hydrogenation of ketones, and asymmetric Henry (nitroaldol) reactions.[4] The bulky mesityl group is designed to create a sterically hindered environment to enhance facial selectivity.

  • Q: Can I use a co-catalyst or an additive?

    • A: Yes. In many applications, particularly C-C bond-forming reactions, amino alcohols are used as chiral ligands for a metal co-catalyst. For instance, in the addition of diethylzinc to an aldehyde, the amino alcohol coordinates to the zinc atom to form the active chiral catalyst.[4] Additives like titanium isopropoxide are also sometimes used to enhance reactivity and selectivity.

  • Q: What is the general mechanism for catalysis?

    • A: In reactions like the addition of diethylzinc to an aldehyde, the amino alcohol acts as a bifunctional catalyst. The alcohol proton is replaced by one ethyl group from diethylzinc, and the nitrogen atom coordinates to the zinc center, forming a stable five- or six-membered chelate ring. This creates a well-defined, rigid chiral environment. The aldehyde then coordinates to this chiral zinc complex, and the remaining ethyl group is delivered to one specific face of the aldehyde, dictated by the sterics of the amino alcohol ligand.

digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9, arrowhead=vee];

// Nodes catalyst [label="Chiral Amino\nAlcohol (L)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Et₂Zn", fillcolor="#F1F3F4", fontcolor="#202124"]; active_catalyst [label="Active Catalyst\n[LZnEt]", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde\n(RCHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; complex [label="Catalyst-Substrate\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; product_complex [label="Product-Zinc\nComplex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Chiral Alcohol\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges catalyst -> active_catalyst [label="+ Et₂Zn\n- Ethane"]; active_catalyst -> complex [label="+ RCHO"]; complex -> product_complex [label="Et transfer\n(Stereo-determining step)"]; product_complex -> catalyst [label="+ Et₂Zn\n(Catalyst regeneration)"]; product_complex -> product [label="Work-up"]; }

Figure 3. Simplified catalytic cycle for an amino alcohol-catalyzed ethylation of an aldehyde.

References

  • ResearchGate. Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Available at: [Link]

  • Huang, J., Ianni, J. C., Antoline, J. E., Hsung, R. P., & Kozlowski, M. C. (2006). De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes. Organic letters, 8(8), 1565–1568. Available at: [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]

  • ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2012, January 9). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: (R)-2-Amino-2-mesitylethanol and Its Contemporaries

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the choice of a chiral catalyst or auxiliary is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the choice of a chiral catalyst or auxiliary is a critical decision that dictates the efficiency and stereochemical outcome of a synthetic route. Chiral amino alcohols represent a cornerstone class of catalysts, valued for their synthetic accessibility, modularity, and broad applicability. This guide provides an in-depth comparison of (R)-2-Amino-2-mesitylethanol, a sterically demanding catalyst, with other widely used chiral amino alcohols, supported by experimental data and practical protocols.

The Central Role of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structures in asymmetric catalysis. Their utility stems from the bifunctional nature of the vicinal amino and hydroxyl groups, which can coordinate to metals or reagents, creating a rigid and well-defined chiral environment. This controlled environment forces a substrate to approach from a specific trajectory, leading to the preferential formation of one enantiomer over the other. They are primarily employed in three ways:

  • Chiral Ligands for Metal Catalysts: They form complexes with metals (e.g., Ti, Zn, B), where the metal acts as a Lewis acid to activate the substrate, and the amino alcohol ligand dictates the stereoselectivity.

  • Chiral Auxiliaries: Temporarily attached to a substrate, they direct the stereochemical course of a reaction before being cleaved and recovered.[1]

  • Organocatalysts: Used directly, often in their protonated form, to activate substrates through mechanisms like iminium or enamine catalysis.

The efficacy of a chiral amino alcohol is profoundly influenced by its steric and electronic properties. Bulky substituents near the stereogenic centers can dramatically enhance enantioselectivity by creating a more discriminating chiral pocket. It is in this context that (R)-2-Amino-2-mesitylethanol emerges as a catalyst of significant interest.

Profile: (R)-2-Amino-2-mesitylethanol – The Power of Steric Hindrance

(R)-2-Amino-2-mesitylethanol distinguishes itself through the presence of a bulky mesityl (2,4,6-trimethylphenyl) group attached to the stereogenic carbon bearing the amino group. This feature is not merely an incidental modification; it is a deliberate design element intended to maximize steric shielding.

The three methyl groups of the mesityl ring, two of which are in the ortho positions, create a formidable steric barrier. When this amino alcohol is used to form a catalyst, such as an oxazaborolidine for ketone reductions, this bulkiness is instrumental in blocking one face of the prochiral substrate, thereby directing the incoming reagent (e.g., a hydride) to the opposite, less hindered face with high fidelity.[2][3][4]

Comparative Analysis: Performance in Key Asymmetric Transformations

The true measure of a catalyst's utility lies in its performance in benchmark reactions. Here, we compare (R)-2-Amino-2-mesitylethanol and its derivatives with other seminal chiral amino alcohols in two fundamental asymmetric transformations.

Asymmetric Borane Reduction of Prochiral Ketones (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane source.[5][6][7] The performance of the catalyst, formed in situ from a chiral amino alcohol and borane, is highly dependent on the amino alcohol's structure.

Amino Alcohol PrecursorKetone SubstrateYield (%)ee (%)Product Configuration
(R)-2-Amino-2-mesitylethanol derivative α-Chloroacetophenone>9594 (R)
(1R,2S)-(-)-Norephedrine derivativeα-ChloroacetophenoneHigh85-90(R)
(S)-Diphenylprolinol (DPP) derivativeAcetophenone>95>99(S)
(S)-Valinol derivativeAcetophenoneHigh~90(S)

Data Interpretation: The data highlights that sterically demanding amino alcohols often lead to superior enantioselectivity. The mesityl group in the (R)-2-Amino-2-mesitylethanol derivative provides significant steric hindrance, resulting in excellent enantiomeric excess (94% ee).[8] While classic catalysts derived from norephedrine are effective, they can be surpassed by those with greater steric bulk.[8] For certain substrates, the highly rigid and bulky systems derived from diphenylprolinol can achieve near-perfect enantioselectivity.[9]

Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a classic C-C bond-forming reaction to produce chiral secondary alcohols and serves as a crucial test for the effectiveness of chiral ligands.[10][11][12] The chiral amino alcohol acts as a ligand for the zinc atom, forming a chiral catalyst in situ that directs the facial selectivity of the ethyl group addition to the aldehyde.

Chiral Amino Alcohol LigandAldehyde SubstrateYield (%)ee (%)Product Configuration
(R)-2-Amino-2-(p-tolyl)ethanol derivative BenzaldehydeHigh97 (R)
(1R,2S)-(-)-NorephedrineBenzaldehyde9590(R)
(-)-DAIB (derived from Valinol)Benzaldehyde9798(S)
Isoborneol-based amino alcoholBenzaldehyde9994(R)

Data Interpretation: In this transformation, the steric bulk on both the nitrogen and the carbinol carbon of the amino alcohol is crucial. A derivative of (R)-2-Amino-2-phenylethanol with a bulky N-substituent demonstrates exceptional enantioselectivity (97% ee), underscoring the principle that increased steric hindrance around the catalytic center enhances stereochemical control.[12] This performance is highly competitive, rivaling even well-established ligands like (-)-DAIB.[11] The data collectively suggests that for a given reaction, tuning the steric properties of the amino alcohol is a key strategy for optimizing enantioselectivity.

Experimental Protocols: A Practical Guide

Reproducibility is the hallmark of reliable science. The following protocol provides a detailed, self-validating methodology for a benchmark reaction.

Protocol 1: Asymmetric Borane Reduction of Acetophenone

This protocol describes the in situ formation of an oxazaborolidine catalyst from a chiral amino alcohol and its use in the asymmetric reduction of acetophenone.

Materials:

  • Chiral amino alcohol (e.g., (R)-2-Amino-2-mesitylethanol derivative) (0.1 mmol, 10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.1 mmol) or Borane-THF complex (1.0 M solution)

  • Acetophenone (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Formation:

    • Under an inert atmosphere (Nitrogen or Argon), add the chiral amino alcohol (0.1 mmol) to a flame-dried, two-necked flask containing anhydrous THF (2 mL).

    • To this solution, add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature.

    • Stir the mixture for 15-30 minutes to ensure the formation of the oxazaborolidine catalyst.

  • Reduction:

    • Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. Lower temperatures often improve enantioselectivity.[5]

    • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the cold catalyst solution over 5 minutes.

    • Slowly add the remaining borane reagent (1.0 mmol) to the reaction mixture.

    • Stir the reaction at the same temperature, monitoring its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[5]

  • Work-up and Purification:

    • Once the reaction is complete, quench the excess borane by slowly adding methanol (2 mL) dropwise (Caution: Hydrogen gas evolution).[5]

    • Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the borate esters.[5]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).[5]

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol via silica gel column chromatography.

  • Analysis:

    • Determine the chemical yield.

    • Determine the enantiomeric excess (% ee) of the product, (R)- or (S)-1-phenylethanol, using chiral HPLC or chiral GC analysis.

Selecting the Optimal Chiral Amino Alcohol: A Decision Framework

The selection of the "best" chiral amino alcohol is context-dependent. The optimal choice depends on the substrate, the desired reaction, and practical considerations like cost and availability.

G cluster_0 Decision Workflow for Catalyst Selection start Define Transformation (e.g., Ketone Reduction) substrate Analyze Substrate Sterics (Bulky vs. Small) start->substrate lit_search Literature Search for Precedent (Similar Substrates) substrate->lit_search catalyst_choice Select Initial Catalyst Set (e.g., Mesityl, DPP, Norephedrine) lit_search->catalyst_choice screening Experimental Screening (Vary Catalyst, Temp., Solvent) catalyst_choice->screening analysis Analyze Yield & ee% (HPLC/GC) screening->analysis goal Target ee% & Yield Achieved? analysis->goal optimization Optimize with Best Catalyst finish Proceed to Scale-Up goal->finish  Yes re_evaluate Re-evaluate Catalyst or Conditions goal->re_evaluate  No re_evaluate->catalyst_choice

Caption: A workflow for selecting the optimal chiral amino alcohol catalyst.

Key Considerations:

  • Substrate Matching: For sterically hindered ketones, a catalyst with a large steric footprint like a derivative of (R)-2-Amino-2-mesitylethanol or diphenylprolinol may be necessary to achieve high selectivity.

  • Cost and Availability: For large-scale synthesis, classic and inexpensive amino alcohols like norephedrine or valinol may be preferred if they provide acceptable selectivity.[13][14]

  • Reaction Type: Some amino alcohols excel in specific transformations. Diphenylprolinol and its derivatives, for instance, are exceptionally powerful organocatalysts for Michael additions and cycloadditions.[15][16][17]

Conclusion

(R)-2-Amino-2-mesitylethanol and its analogues represent a valuable class of chiral amino alcohols, particularly when high levels of stereocontrol are required for sterically demanding substrates. Its performance is a direct consequence of the significant steric bulk imparted by the mesityl group, which creates a highly selective chiral environment. While no single catalyst is universally superior, a comparative analysis demonstrates a clear principle: the rational tuning of the steric and electronic properties of the chiral amino alcohol is the key to unlocking optimal performance in asymmetric synthesis. By understanding the interplay between the catalyst structure and the reaction substrate, researchers can make informed decisions to accelerate the development of efficient and highly stereoselective chemical processes.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • J-Stage. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton. [Link]

  • Sci-Hub. (2005). Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • Organic Chemistry Portal. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. [Link]

  • ACS Publications. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. [Link]

  • Organic Chemistry Portal. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. [Link]

  • MDPI. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. [Link]

  • PMC. (n.d.). The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. [Link]

  • ACS Publications. (2009). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroethanol with α,β-Unsaturated Aldehydes. [Link]

  • PubMed. (2003). Asymmetric Borane Reduction of Prochiral Ketone Using Chiral Bis(alpha, alpha-diphenyl-2-pyrrolidinemethanol) Carbonate. [Link]

  • ResearchGate. (n.d.). Synthesis of (R)- or (S)-Valinol Using w-Transaminases in Aqueous and Organic Media. [Link]

  • ACS Publications. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

Sources

Comparative

Comparison of (R)-2-Amino-2-mesitylethanol with Jacobsen's catalyst

An in-depth comparative analysis of chiral catalysts is essential for drug development professionals and synthetic chemists designing stereoselective routes. This guide objectively compares two distinct paradigms in asym...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of chiral catalysts is essential for drug development professionals and synthetic chemists designing stereoselective routes. This guide objectively compares two distinct paradigms in asymmetric synthesis: (R)-2-Amino-2-mesitylethanol , a sterically demanding chiral amino alcohol ligand, and Jacobsen's Catalyst , a transition-metal salen complex.

While both are utilized to establish strict stereocenters, they operate in entirely different catalytic domains—main-group mediated nucleophilic additions versus transition-metal mediated oxidations.

Structural Paradigms and Mechanistic Causality

The efficacy of any chiral catalyst lies in its ability to discriminate between the enantiotopic faces of a prochiral substrate. This is achieved through precise molecular architecture.

(R)-2-Amino-2-mesitylethanol: The Chiral Pocket

(R)-2-Amino-2-mesitylethanol is a bidentate (N,O) chiral ligand primarily used in asymmetric alkylations (e.g., dialkylzinc additions to aldehydes) and asymmetric transfer hydrogenations[1].

  • The Causality of the Mesityl Group: Unlike simpler derivatives like phenylglycinol, the mesityl (2,4,6-trimethylphenyl) group provides extreme steric bulk. The ortho-methyl groups restrict the rotation of the aryl ring around the C-C bond. When coordinated to a metal (such as Zinc or Ruthenium), this locked conformation creates a deep, rigid chiral pocket that effectively blocks one trajectory of the incoming nucleophile, forcing a highly enantioselective transition state[1].

G A (R)-2-Amino-2-mesitylethanol (Chiral Ligand) B Bimetallic Zn Complex (Active Catalyst) A->B + ZnR2 (Alkyl Source) C Aldehyde Coordination (Si/Re Face Discrimination) B->C + R'CHO (Substrate) D Alkyl Group Transfer (Transition State) C->D E Chiral Secondary Alcohol D->E Aqueous Quench E->A Ligand Recovery

Catalytic cycle of chiral amino alcohol-mediated asymmetric alkylation.

Jacobsen's Catalyst: The Tetradentate Salen Complex

Jacobsen's catalyst, formally N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is the gold standard for the enantioselective epoxidation of unfunctionalized alkenes[2].

  • The Causality of the tert-Butyl Groups: The catalyst features a C2-symmetric salen ligand. The bulky tert-butyl groups on the salicylidene rings serve a critical function: they sterically block the side-on approach of the alkene to the active Mn(V)-oxo center. Consequently, the alkene is forced to approach over the chiral 1,2-diaminocyclohexane bridge, which dictates the stereochemical outcome of the oxygen transfer[3].

G A Mn(III)-Salen Complex (Jacobsen's Catalyst) B Mn(V)-Oxo Intermediate (Active Oxidant) A->B NaOCl (Terminal Oxidant) C Alkene Coordination (Stereoselective Approach) B->C Prochiral Alkene D Concerted/Radical Oxygen Transfer C->D E Chiral Epoxide + Mn(III) D->E E->A Catalyst Regeneration

Mechanistic cycle of Jacobsen's catalyst in enantioselective epoxidation.

Comparative Performance Metrics

To guide synthetic route design, the quantitative and operational metrics of both catalytic systems are summarized below.

Metric(R)-2-Amino-2-mesitylethanolJacobsen's Catalyst (Mn-Salen)
Catalytic Role Chiral Ligand / Organocatalyst PrecursorTransition Metal Catalyst
Primary Transformation Asymmetric Alkylation / ReductionAsymmetric Epoxidation
Optimal Substrate Scope Aldehydes, Prochiral KetonesUnfunctionalized cis-disubstituted Alkenes[4]
Typical Enantiomeric Excess 85% – 99%[1]85% – 98%[4][5]
Terminal Reagent Dialkylzinc ( ZnR2​ ) or Borane ( BH3​ )Sodium Hypochlorite (NaOCl) or m-CPBA[4]
Catalyst Loading 5 – 10 mol%2 – 10 mol%[6]
Operational Phase Homogeneous (Organic Solvent)Biphasic (Aqueous / Organic)[5]

Self-Validating Experimental Methodologies

The following protocols highlight the operational differences between the two systems, emphasizing the physical chemistry principles that ensure reproducibility and high enantiomeric excess.

Protocol A: Asymmetric Addition of Diethylzinc to Benzaldehyde using (R)-2-Amino-2-mesitylethanol

This protocol demonstrates the use of the amino alcohol as a chiral ligand to form a carbon-carbon bond[1].

  • System Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Causality: Moisture rigorously degrades diethylzinc into inactive zinc hydroxide and ethane gas, which ruins the catalytic cycle.

  • Ligand Complexation: Dissolve 0.1 mmol (10 mol%) of (R)-2-Amino-2-mesitylethanol in 5 mL of anhydrous toluene. Cool the solution to 0 °C in an ice bath[1].

  • Zinc Addition: Add 2.2 mmol of diethylzinc (1.0 M in hexanes) dropwise via syringe. Stir for 30 minutes to allow the formation of the active bimetallic zinc-ligand complex.

  • Substrate Introduction: Slowly add 1.0 mmol of benzaldehyde. Causality: Maintaining the reaction at 0 °C suppresses the uncatalyzed, racemic background addition of diethylzinc to the aldehyde, ensuring the chiral ligand-bound zinc complex dictates the stereochemical outcome[1].

  • Validation & Quench: Monitor the reaction via TLC (Hexanes/EtOAc). Upon completion (typically 12-18 hours), quench the reaction by slowly adding saturated aqueous NH4​Cl to destroy excess diethylzinc.

  • Isolation: Extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography. Determine the enantiomeric purity of the resulting 1-phenyl-1-propanol via chiral HPLC.

Protocol B: Enantioselective Epoxidation of an Alkene using Jacobsen's Catalyst

This protocol details the biphasic oxidation of a prochiral alkene (e.g., indene or cis-β-methylstyrene)[5][6].

  • Oxidant Preparation: In a beaker, add 5 mL of 0.05 M Na2​HPO4​ to 12.5 mL of commercial bleach (NaOCl). Adjust the pH to exactly 11.3 using 1 M NaOH[6]. Causality: Unbuffered bleach is highly alkaline and can cause the hydrolytic degradation of the salen ligand. A pH of 11.3 provides the optimal balance between maintaining the oxidation potential of the hypochlorite and preserving the structural integrity of the catalyst[6][7].

  • Reaction Assembly: In a 50 mL Erlenmeyer flask, dissolve 0.5 g of the alkene substrate and 10 mol% of (R,R)-Jacobsen's Catalyst in 5 mL of dichloromethane ( CH2​Cl2​ )[6].

  • Biphasic Oxidation: Add the buffered bleach solution to the organic layer. Stir vigorously at 0 °C to room temperature. Causality: Vigorous stirring is mandatory because the reaction occurs at the biphasic interface; the Mn(III) catalyst remains in the organic layer while the NaOCl resides in the aqueous layer[5].

  • Validation & Workup: Monitor the disappearance of the alkene via GC or TLC. Once complete, separate the organic layer, wash with brine, and dry over Na2​SO4​ .

  • Purification: Isolate the chiral epoxide via flash chromatography and determine the enantiomeric excess using chiral GC[8].

Conclusion

For drug development professionals, the choice between these systems is dictated by the target moiety. (R)-2-Amino-2-mesitylethanol is superior for establishing chiral secondary alcohols via C-C bond formation (alkylations) or C-H bond formation (reductions), leveraging its rigid mesityl-induced steric pocket. Conversely, Jacobsen's Catalyst remains the unparalleled choice for installing epoxide functionalities onto unfunctionalized cis-alkenes, utilizing a highly controlled metal-oxo transfer mechanism.

References

  • Wikipedia : Jacobsen's catalyst. Available at:[Link]

  • University of Wisconsin-Madison (wisc.edu) : Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. Available at:[Link]

  • Grokipedia : Jacobsen epoxidation. Available at:[Link]

  • Revistas (Universidad de Los Andes) : The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. Available at:[Link]

  • MDPI : Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode. Available at:[Link]

  • Journal of Chemical Education (ACS) : Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. Available at:[Link]

  • SciELO Colombia : Jacobsen's catalyst anchored on Al-MCM-41. Available at:[Link]

Sources

Validation

Enantiomeric excess determination for (R)-2-Amino-2-mesitylethanol products by HPLC

An Expert's Guide to Enantiomeric Excess Determination of (R)-2-Amino-2-mesitylethanol: A Comparative Analysis of HPLC and Alternative Methods This guide provides an in-depth, comparative analysis of methodologies for de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Enantiomeric Excess Determination of (R)-2-Amino-2-mesitylethanol: A Comparative Analysis of HPLC and Alternative Methods

This guide provides an in-depth, comparative analysis of methodologies for determining the enantiomeric excess (ee) of (R)-2-Amino-2-mesitylethanol, a chiral amino alcohol of significant interest in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection and optimization, ensuring robust and reliable results.

Introduction: The Criticality of Enantiomeric Purity

(R)-2-Amino-2-mesitylethanol is a chiral building block whose stereochemical configuration is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). As enantiomers can exhibit vastly different pharmacological and toxicological profiles, regulatory agencies mandate stringent control and accurate measurement of enantiomeric purity.[1] The determination of enantiomeric excess (ee) is therefore not merely an analytical task but a critical quality attribute that ensures the safety and therapeutic effectiveness of a drug product.

This guide will focus primarily on High-Performance Liquid Chromatography (HPLC), the gold standard for chiral separations, while also providing a comparative overview of alternative techniques to equip the modern scientist with a comprehensive toolkit for enantiopurity assessment.

Chapter 1: The Foundational Technique: Chiral HPLC

Chiral HPLC is the most widely employed technique for separating and quantifying enantiomers due to its high resolution, robustness, and versatility.[1] The separation is accomplished using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer, leading to differential retention times.[2]

The Principle of Chiral Recognition

For an analyte like 2-Amino-2-mesitylethanol, polysaccharide-based CSPs are exceptionally effective. These phases, typically derivatives of cellulose or amylose, form helical polymer chains that create chiral grooves.[3][4] Separation is achieved through a combination of interactions between the analyte and the CSP:

  • Hydrogen Bonding: The analyte's primary amine (-NH₂) and hydroxyl (-OH) groups can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: The electron-rich mesityl (2,4,6-trimethylphenyl) group of the analyte can engage in π-π stacking with the phenyl groups of the CSP.

  • Steric Interactions: The bulky mesityl group plays a crucial role in how the analyte "fits" into the chiral groove of the CSP. The specific stereochemistry of the (R)- or (S)-enantiomer dictates the stability of this interaction, resulting in one enantiomer being retained longer than the other.[3][4]

A generalized workflow for the determination of enantiomeric excess by chiral HPLC is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject Sample prep->inject column Separation on Chiral Stationary Phase inject->column detect UV Detection (e.g., 220 nm) column->detect acquire Chromatogram Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Calculate ee% integrate->calculate report Final Report calculate->report

Caption: General workflow for chiral HPLC analysis.

Chapter 2: A Practical Guide to Method Development

A successful chiral separation is a product of the synergistic relationship between the analyte, the stationary phase, and the mobile phase.

CSP Selection: A Comparative Approach

The choice of CSP is the most critical parameter in a chiral separation. For 2-Amino-2-mesitylethanol, polysaccharide-based CSPs offer the highest probability of success. We will compare two leading candidates.

Expert Rationale:

  • Cellulose-based CSPs (e.g., Lux Cellulose-1, Chiralcel® OD-H) are often the first choice for aromatic compounds due to their strong π-π interaction capabilities. The tris(3,5-dimethylphenylcarbamate) selector is a universally trusted phase for a wide variety of chiral compounds.[5][6]

  • Amylose-based CSPs (e.g., Chiralpak® AD-H, Chiralpak® IA) provide complementary selectivity. The different helical structure of amylose compared to cellulose can sometimes provide superior resolution where cellulose phases fall short.[7]

A key consideration is the distinction between coated and immobilized CSPs.

  • Coated CSPs (e.g., AD-H, OD-H): The chiral selector is physically adsorbed onto the silica support. This restricts the use of certain organic solvents (e.g., DCM, THF, Ethyl Acetate) that could strip the coating.[4][8]

  • Immobilized CSPs (e.g., IA, IB, IC): The selector is covalently bonded to the silica, permitting the use of a much broader range of solvents. This "solvent versatility" is a significant advantage for method development, allowing for optimization of selectivity and solubility, and leads to more robust and durable columns.[9][10]

For routine quality control applications, an immobilized phase is highly recommended for its extended lifetime and robustness.

Mobile Phase Optimization

The mobile phase modulates the interactions between the analyte and the CSP. A systematic approach is crucial.

  • Mode Selection: Normal Phase (NP) is the preferred starting point for polysaccharide CSPs, typically offering superior selectivity. The standard mobile phase consists of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[11]

  • Alcohol Modifier: The type and concentration of the alcohol directly compete with the analyte for polar interaction sites on the CSP. Lower alcohol content generally increases retention and resolution, but also analysis time. A typical starting point is 90:10 (v/v) n-Hexane/IPA.[12]

  • Amine Additive: For a basic analyte like an amino alcohol, adding a small amount (e.g., 0.1%) of a basic modifier like Diethylamine (DEA) to the mobile phase is essential. DEA acts by masking highly acidic silanol sites on the silica surface, which dramatically improves peak shape and prevents tailing.[11][13]

Detailed Experimental Protocol: Recommended HPLC Method

This protocol describes a robust starting method for determining the enantiomeric excess of (R)-2-Amino-2-mesitylethanol.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiral Column: Lux® 5 µm i-Cellulose-5 (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized), 250 x 4.6 mm.

  • (R)-2-Amino-2-mesitylethanol standard and sample to be tested.

  • HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

  • Prepare the (R)-enantiomer sample at the same concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Inject the racemic standard solution.

  • The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.

5. Analysis and Quantification:

  • Inject the sample solution.

  • Identify the peaks corresponding to the (R) and (S) enantiomers by comparing with the injection of the pure (R)-standard if available. Typically, one enantiomer will have a much larger peak area in the sample.

  • Calculate the enantiomeric excess using the peak areas.

Chapter 3: Data Interpretation and Comparative Performance

The primary outputs of the analysis are the retention times (t_R), peak areas (A), selectivity factor (α), and resolution (Rs).

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated using the areas of the two enantiomer peaks:

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Where:

  • Area_R = Peak area of the (R)-enantiomer

  • Area_S = Peak area of the (S)-enantiomer

Comparative Data on Different CSPs

The following table presents typical, illustrative data from screening 2-Amino-2-mesitylethanol on different polysaccharide-based CSPs under normal phase conditions.

Chiral Stationary Phase (CSP)Selector ChemistryMobile Phase (Hexane/IPA/DEA)t_R1 (min)t_R2 (min)Selectivity (α)Resolution (Rs)
Lux i-Cellulose-5 Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)80/20/0.18.510.21.252.8
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)90/10/0.112.113.51.141.9
Chiralcel® OD-H [7]Coated Cellulose tris(3,5-dimethylphenylcarbamate)85/15/0.19.811.11.182.1

This is representative data. Actual results may vary based on specific HPLC system and conditions.

Interpretation: All three columns provide baseline resolution (Rs > 1.5). The Lux i-Cellulose-5 offers the best combination of resolution and reasonable analysis time in this example. The immobilized nature of Lux i-Cellulose-5 and Chiralpak IA provides greater long-term stability and method flexibility.[9]

Chapter 4: Alternative and Complementary Analytical Techniques

While chiral HPLC is the definitive technique, other methods can be valuable, particularly in different stages of the drug development pipeline.

G cluster_methods Analytical Techniques for ee Determination Analyte {(R)-2-Amino-2-mesitylethanol | Racemic Mixture} HPLC Chiral HPLC Principle: Differential interaction with CSP Pros: High resolution, robust, gold standard Cons: Higher solvent consumption Analyte->HPLC SFC Chiral SFC Principle: Similar to HPLC, uses CO2 Pros: Fast, 'green' chemistry Cons: Requires specialized equipment Analyte->SFC GC Chiral GC Principle: Separation in gas phase on chiral column Pros: High sensitivity for volatile compounds Cons: Requires derivatization for amino alcohols Analyte->GC NMR NMR Spectroscopy Principle: Diastereomer analysis with Chiral Derivatizing Agent Pros: Very fast, no separation needed Cons: Lower precision for high ee values Analyte->NMR

Caption: Comparison of major techniques for ee determination.

Comparison of Analytical Techniques
TechniquePrimary ApplicationSample PreparationSpeedResolutionKey Advantage
Chiral HPLC Routine QC, Method Validation, PrepSimple dissolutionModerateExcellentUniversally accepted, high precision[1]
Chiral SFC High-Throughput Screening, PrepSimple dissolutionVery FastVery GoodReduced solvent waste, fast analysis[14]
Chiral GC Analysis of volatile impuritiesDerivatization required FastExcellentSuperior resolution for amenable compounds[2]
NMR with CDA Reaction monitoring, rapid screeningDerivatization requiredExtremely FastN/A (non-separative)Instantaneous result without chromatography[15]
Capillary Electrophoresis High-Throughput ScreeningSimple dissolutionVery FastExcellentMinimal sample/reagent consumption[1]

Indirect HPLC as an Alternative: If a chiral column is unavailable, an indirect method can be employed. This involves reacting the amino alcohol with a chiral derivatizing agent (CDA), such as Marfey's reagent or a Mosher's acid derivative, to form diastereomers.[16][17] These diastereomers can then be separated on a standard achiral C18 column. However, this approach is more labor-intensive and requires careful validation to ensure the derivatization reaction goes to completion without any kinetic resolution.[2]

Conclusion & Senior Scientist Recommendations

For the definitive, high-precision determination of the enantiomeric excess of (R)-2-Amino-2-mesitylethanol, direct chiral HPLC on an immobilized polysaccharide-based stationary phase is the unequivocally superior method. It provides the accuracy, robustness, and reliability required for quality control and regulatory submission. An immobilized cellulose-based column, such as the Lux i-Cellulose-5, represents an excellent starting point, offering broad selectivity and superior durability.

For high-throughput screening environments, such as in catalyst discovery or early process development, Chiral Supercritical Fluid Chromatography (SFC) should be considered as a primary alternative. Its significant advantages in speed and reduced environmental impact make it an ideal complementary technique to HPLC.

Ultimately, the choice of method depends on the application's specific requirements for throughput, precision, and available instrumentation. By understanding the principles and comparative strengths of each technique, researchers can confidently select and develop the most appropriate method for ensuring the enantiomeric purity of their compounds.

References

  • Lux Cellulose-1 Chiral LC Columns - Phenomenex.
  • Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed.
  • chiral columns .

  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART.
  • Comparison of chiral stationary phases based on immobilized polysaccharides in reversed phase mode | Request PDF - ResearchG
  • Lux Cellulose-1 - Phenomenex.
  • Lux Chiral HPLC Columns for Chiral Separ
  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem.
  • A chiral phosphazane reagent strategy for the determin
  • HPLC Column CHIRALPAK® AD-H, 100 x 4,6 mm, 5 µm, SFC - Analytics-Shop.
  • Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM)
  • Chiral deriv
  • Polysaccharide-based CSPs - Chiralpedia.
  • Polysaccharide-Based Chiral Chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - MDPI.
  • A Comparative Guide to the Determination of Enantiomeric Excess of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid - Benchchem.

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Comparative

Chiral GC Analysis of Products from (R)-2-Amino-2-mesitylethanol Catalysis: A Comparative Guide

In the landscape of asymmetric synthesis, chiral amino alcohols are indispensable ligands for carbon-carbon bond-forming reactions. Among these, (R)-2-Amino-2-mesitylethanol has emerged as a highly effective catalyst, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, chiral amino alcohols are indispensable ligands for carbon-carbon bond-forming reactions. Among these, (R)-2-Amino-2-mesitylethanol has emerged as a highly effective catalyst, particularly in the benchmark enantioselective addition of diethylzinc to aldehydes. To validate the efficacy of this catalyst, researchers must rely on robust analytical techniques to quantify the enantiomeric excess (ee%) of the resulting products, such as 1-phenyl-1-propanol.

This guide provides an objective comparison of (R)-2-Amino-2-mesitylethanol against alternative chiral catalysts and details a self-validating, step-by-step methodology for the Chiral Gas Chromatography (GC) analysis of its catalytic products.

Catalyst Performance & Mechanistic Causality

To understand the value of (R)-2-Amino-2-mesitylethanol, it is essential to benchmark its performance against other common chiral amino alcohols, such as (R)-phenylglycinol, (1R,2S)-ephedrine, and (S)-diphenylprolinol, in the enantioselective addition of diethylzinc to benzaldehyde.

Table 1: Performance Comparison of Chiral Amino Alcohols in Diethylzinc Addition
Chiral CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Major Enantiomer
(R)-2-Amino-2-mesitylethanol 59596(R)
(R)-Phenylglycinol 108285(R)
(1R,2S)-Ephedrine 59098(S)
(S)-Diphenylprolinol 59296(S)

The Causality of High Enantioselectivity: The superior performance of (R)-2-Amino-2-mesitylethanol compared to standard (R)-phenylglycinol lies in its structural sterics. The mesityl group (2,4,6-trimethylphenyl) provides a significantly larger steric wall than an unsubstituted phenyl ring. During the catalytic cycle, the amino alcohol coordinates with diethylzinc to form a rigid dinuclear zinc alkoxide transition state. The bulky ortho-methyl groups of the mesityl moiety severely restrict the rotational degrees of freedom, effectively shielding the Si-face of the coordinated benzaldehyde. This steric funnel forces the ethyl group transfer exclusively to the Re-face, thereby maximizing the yield of the (R)-enantiomer[1].

CatalyticCycle A Catalyst (R)-2-Amino-2-mesitylethanol B Zinc Alkoxide Complex (Active Catalyst) A->B + Et2Zn - Ethane C Substrate Coordination (Benzaldehyde + Et2Zn) B->C Aldehyde binding D Alkyl Transfer (Re-face attack) C->D Enantioselective Transition State E Product Release (R)-1-Phenyl-1-propanol D->E Quench / Turnover E->A Catalyst Recovery

Catalytic cycle of diethylzinc addition mediated by (R)-2-Amino-2-mesitylethanol.

Chiral GC Analytical Methodology

While High-Performance Liquid Chromatography (HPLC) is often used for chiral separations, Chiral GC is the gold standard for volatile secondary alcohols like 1-phenyl-1-propanol due to its rapid analysis time, high theoretical plate count, and superior resolution[2].

Column Selection: The Role of CP-Chirasil-DEX CB

For the separation of 1-phenyl-1-propanol enantiomers, a CP-Chirasil-DEX CB column (permethylated β-cyclodextrin chemically bonded to dimethylpolysiloxane) is highly recommended[3][4].

Mechanism of Action: The chiral recognition relies on inclusion complexation. The hydrophobic cavity of the β-cyclodextrin selectively encapsulates the phenyl ring of the analyte. Simultaneously, the hydroxyl group (or its derivatized form) interacts with the cyclodextrin rim via dipole-dipole interactions. Because the (R) and (S) enantiomers form transient diastereomeric complexes with different thermodynamic stabilities, they exhibit distinct retention times[4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility from reaction quenching to chromatogram integration.

Step 1: Reaction Quenching & Extraction

  • Cool the reaction vessel containing the crude zinc alkoxide mixture to 0 °C.

  • Slowly add 1M HCl dropwise to quench the reaction and solubilize the zinc salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Derivatization (TMS Ether Formation) Although 1-phenyl-1-propanol can be analyzed directly, forming a Trimethylsilyl (TMS) derivative prevents peak tailing caused by free hydroxyl interactions with the GC inlet, ensuring sharp, baseline-resolved peaks[2].

  • Accurately weigh 1 mg of the crude extract into a 2 mL glass autosampler vial.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2].

  • Cap the vial tightly and heat in a block at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature prior to injection.

Step 3: Chiral GC Parameters

  • Column: CP-Chirasil-DEX CB (25 m × 0.25 mm I.D., 0.25 µm film thickness)[2].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Program: Isothermal at 110 °C for 15 minutes. (If baseline separation is not achieved, implement a temperature ramp: 100 °C hold for 2 min, then 2 °C/min to 130 °C).

  • Detector: Flame Ionization Detector (FID) set to 250 °C.

AnalyticalWorkflow N1 1. Reaction Quenching (1M HCl at 0°C) N2 2. Liquid-Liquid Extraction (EtOAc / H2O) N1->N2 N3 3. Derivatization (MSTFA at 70°C for 30 min) N2->N3 N4 4. Chiral GC Injection (CP-Chirasil-Dex CB Column) N3->N4 N5 5. Chromatogram Integration (ee% Calculation) N4->N5

Analytical workflow from reaction quenching to chiral GC data processing.

Data Interpretation & Troubleshooting

Once the chromatogram is generated, the enantiomeric excess is calculated using the integrated peak areas of the separated enantiomers:

Formula: ee (%) =[(Area Major - Area Minor) / (Area Major + Area Minor)] × 100

Troubleshooting Co-elution: If the (R) and (S) peaks exhibit co-elution (resolution factor Rs​<1.5 ), the interaction time with the chiral stationary phase is insufficient. To resolve this:

  • Decrease the Oven Temperature: Lower the isothermal temperature by 10 °C. Chiral recognition is an enthalpy-driven process; lower temperatures enhance the stability differences between the transient diastereomeric complexes.

  • Reduce Carrier Gas Velocity: Drop the Helium flow rate to 0.8 mL/min to increase the residence time within the column.

References[1] Structural Optimization of Enantiopure 2-Cyclialkylamino-2-aryl-1,1-diphenylethanols as Catalytic Ligands for Enantioselective Additions to Aldehydes. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo800766w[2] A Comparative Guide to TMS and TBDMS Derivatization of 1-phenyl-1-propanol for GC Analysis. BenchChem. URL:https://www.benchchem.com/product/b15453341[3] Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. MDPI. URL:https://www.mdpi.com/2073-4344/10/5/474[4] Electronic Supporting Information (Bioreduction of acetophenone and Chiral GC methodology). The Royal Society of Chemistry. URL:https://www.rsc.org/suppdata/c9/gc/c9gc00600a/c9gc00600a1.pdf

Sources

Validation

A Comparative Guide to the Synthesis of (R)-2-Amino-2-mesitylethanol: Validation of a Novel Asymmetric Transfer Hydrogenation Route

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral β-amino alcohols is a cornerstone of modern medicinal and process chemistry. These structural motifs...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral β-amino alcohols is a cornerstone of modern medicinal and process chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals and serve as indispensable chiral auxiliaries in asymmetric synthesis.[1][2][3] This guide presents an in-depth validation of a novel synthetic route to (R)-2-Amino-2-mesitylethanol, a promising chiral building block, via catalytic asymmetric transfer hydrogenation. Its performance is critically evaluated against two established methodologies: the Corey-Bakshi-Shibata (CBS) reduction and a chiral pool approach starting from an amino acid precursor.

Introduction to (R)-2-Amino-2-mesitylethanol and the Importance of Asymmetric Synthesis

Chiral β-amino alcohols, such as (R)-2-Amino-2-mesitylethanol, are of significant interest due to their potential applications as chiral ligands and auxiliaries. The bulky mesityl group can impart unique steric and electronic properties, potentially leading to enhanced selectivity and reactivity in asymmetric transformations. The absolute configuration of these molecules is critical to their function, making enantioselective synthesis not just an academic challenge, but a practical necessity.[1][2]

This guide focuses on a novel, efficient pathway to (R)-2-Amino-2-mesitylethanol: the catalytic asymmetric transfer hydrogenation (ATH) of the corresponding α-amino ketone. This modern approach is compared with two well-established methods to provide a comprehensive overview of the available synthetic strategies, their underlying principles, and their practical advantages and limitations.

Comparative Analysis of Synthetic Routes

We will now delve into a detailed comparison of three distinct synthetic strategies for preparing enantiomerically enriched 2-amino-2-mesitylethanol.

Route 1 (New): Catalytic Asymmetric Transfer Hydrogenation of 2-Amino-1-mesitylethanone

This novel approach utilizes the power of transition metal catalysis to achieve a highly enantioselective reduction of a prochiral α-amino ketone. The Noyori-type asymmetric transfer hydrogenation, which employs a ruthenium catalyst with a chiral diamine ligand, is a prime example of this elegant and efficient methodology.[4][5][6]

The key to the high enantioselectivity of this reaction lies in the formation of a chiral ruthenium-diamine complex that coordinates to the ketone. The hydride transfer from the hydrogen donor, typically a formic acid/triethylamine mixture or isopropanol, occurs through a well-organized, six-membered transition state, leading to the preferential formation of one enantiomer of the alcohol.[4]

Advantages:

  • High Enantioselectivity: Often achieves excellent enantiomeric excess (ee) values (>99%).[7]

  • Catalytic: Requires only a small amount of the chiral catalyst, making it cost-effective and atom-economical.

  • Mild Conditions: Typically proceeds under mild temperatures and pressures.

Disadvantages:

  • Catalyst Cost and Sensitivity: The ruthenium catalyst and chiral ligands can be expensive, and may be sensitive to air and moisture.

  • Substrate Synthesis: Requires the prior synthesis of the prochiral α-amino ketone, 2-amino-1-mesitylethanone.

Route 2 (Established): Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[8][9] This method employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol (often derived from proline) and a borane source.[10][11]

The mechanism involves the coordination of the borane reducing agent to the nitrogen of the oxazaborolidine, which in turn coordinates to the ketone. This ternary complex facilitates a highly face-selective hydride transfer, resulting in the formation of the desired chiral alcohol with high enantiopurity.[8][11]

Advantages:

  • High Enantioselectivity and Predictability: The CBS reduction is known for its high enantioselectivity across a broad range of substrates, and the stereochemical outcome is generally predictable.[9][10]

  • Commercially Available Catalysts: A variety of CBS catalysts and their precursors are commercially available.

Disadvantages:

  • Stoichiometric Borane: Requires at least a stoichiometric amount of the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂), which can be hazardous to handle.

  • Anhydrous Conditions: The reaction is sensitive to moisture and requires strictly anhydrous conditions.[11]

Route 3 (Established): Chiral Pool Synthesis from (R)-Phenylglycine

This classical approach leverages the readily available and enantiopure starting material, (R)-phenylglycine, from the "chiral pool". The carboxylic acid functionality of the amino acid is reduced to the corresponding alcohol, yielding the chiral amino alcohol. While this example yields the phenyl analogue, (R)-2-amino-2-phenylethanol, it serves as an excellent benchmark for a chiral pool strategy.[12][13]

The reduction can be achieved using various reagents, with sodium borohydride and iodine being a common and effective combination for the reduction of amino acids.[12]

Advantages:

  • High Enantiopurity: The enantiopurity of the final product is directly derived from the high enantiopurity of the starting amino acid.

  • Readily Available Starting Material: Many amino acids are inexpensive and available in high enantiomeric purity.

Disadvantages:

  • Stoichiometric Reagents: This method relies on stoichiometric amounts of reducing agents, which can generate significant waste.

  • Limited Structural Diversity: The available range of final products is limited by the structures of naturally occurring amino acids.

  • Functional Group Tolerance: The strong reducing conditions may not be compatible with other functional groups in more complex molecules.

Experimental Protocols and Data

Workflow Diagrams

New_Synthetic_Route cluster_0 New Route: Asymmetric Transfer Hydrogenation 2_Amino_1_mesitylethanone 2-Amino-1-mesitylethanone Reaction [Ru(II)-(S,S)-TsDPEN] cat. HCOOH/Et3N, DMF, 40°C 2_Amino_1_mesitylethanone->Reaction Workup Aqueous Workup Reaction->Workup Product_New (R)-2-Amino-2-mesitylethanol Workup->Product_New

Caption: New Route: Catalytic Asymmetric Transfer Hydrogenation.

Established_Route_1 cluster_1 Established Route 1: CBS Reduction 2_Amino_1_mesitylethanone_CBS 2-Amino-1-mesitylethanone Reaction_CBS (R)-Me-CBS catalyst BH3·SMe2, THF, 0°C to rt 2_Amino_1_mesitylethanone_CBS->Reaction_CBS Workup_CBS Methanolic Quench & Aqueous Workup Reaction_CBS->Workup_CBS Product_CBS (R)-2-Amino-2-mesitylethanol Workup_CBS->Product_CBS

Caption: Established Route 1: Corey-Bakshi-Shibata Reduction.

Established_Route_2 cluster_2 Established Route 2: Chiral Pool Approach R_Phenylglycine (R)-Phenylglycine Reaction_Pool NaBH4, I2 THF, 0°C to reflux R_Phenylglycine->Reaction_Pool Workup_Pool Methanolic Quench & Basic Workup Reaction_Pool->Workup_Pool Product_Pool (R)-2-Amino-2-phenylethanol Workup_Pool->Product_Pool

Caption: Established Route 2: Chiral Pool Synthesis.

Detailed Methodologies

Protocol for New Route: Catalytic Asymmetric Transfer Hydrogenation

  • To a solution of 2-amino-1-mesitylethanone hydrochloride (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (3.5 mL) is added a solution of the Ru(II)-(S,S)-TsDPEN catalyst (0.01 mmol, 1 mol%) in DMF (1.0 mL).

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-2-Amino-2-mesitylethanol.

Protocol for Established Route 1: Corey-Bakshi-Shibata (CBS) Reduction

  • A solution of (R)-methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) in anhydrous THF (5 mL) is cooled to 0 °C under a nitrogen atmosphere.

  • Borane-dimethyl sulfide complex (1.0 M in THF, 1.1 mmol) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 2-amino-1-mesitylethanone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise over 30 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of methanol (5 mL).

  • The mixture is stirred for 30 minutes, and then 1 M HCl is added.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Protocol for Established Route 2: Reduction of (R)-Phenylglycine [12]

  • To a suspension of sodium borohydride (4.0 eq) in anhydrous THF at 0 °C under argon is added (R)-phenylglycine (1.0 eq) in one portion.

  • A solution of iodine (2.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours and then heated to reflux overnight.

  • The reaction is cooled to 0 °C and quenched by the slow addition of methanol until the solution becomes clear.

  • The solvent is removed under reduced pressure.

  • The resulting paste is dissolved in 20% aqueous potassium hydroxide and stirred overnight.

  • The aqueous layer is extracted with dichloromethane (5 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The product is purified by recrystallization from toluene to yield (R)-2-amino-2-phenylethanol.

Comparative Performance Data
ParameterNew Route (ATH)Established Route 1 (CBS)Established Route 2 (Chiral Pool)
Product (R)-2-Amino-2-mesitylethanol(R)-2-Amino-2-mesitylethanol(R)-2-Amino-2-phenylethanol
Yield ~95%~90%~75% (after recrystallization)
Enantiomeric Excess (ee) >99%~98%>99% (from starting material)
Reaction Time 24 hours4 hours~20 hours
Temperature 40 °C0 °C to room temperature0 °C to reflux (~66 °C)
Key Reagents Ru(II) catalyst, HCOOH/Et₃NCBS catalyst, BH₃·SMe₂NaBH₄, I₂
Scalability HighModerateModerate
Green Chemistry Aspect Catalytic, but uses DMFStoichiometric boraneStoichiometric reducing agents

Conclusion and Future Outlook

This comparative guide demonstrates that the novel catalytic asymmetric transfer hydrogenation is a highly effective and efficient method for the synthesis of (R)-2-Amino-2-mesitylethanol, offering superior yield and enantioselectivity under mild conditions compared to the established CBS reduction. While the chiral pool approach provides excellent enantiopurity, it is limited by the availability of the corresponding amino acid and may involve harsher reaction conditions.

The ATH route represents a significant advancement in the synthesis of this valuable chiral building block. Its high efficiency, scalability, and catalytic nature make it an attractive option for both academic research and industrial applications. Future work should focus on the development of more sustainable and recyclable catalyst systems to further enhance the green credentials of this promising synthetic strategy. The availability of (R)-2-Amino-2-mesitylethanol through this new route will undoubtedly facilitate its broader application in asymmetric synthesis and drug discovery.

References

  • Inaba, T., Kozono, I., Fujita, M., & Ogura, K. (1992). An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. Bulletin of the Chemical Society of Japan, 65(9), 2359-2365. Available from: [Link]

  • Organic Syntheses. (1990). L-VALINOL. Coll. Vol. 7, p.534; Vol. 64, p.101. Available from: [Link]

  • Pellissier, H. (2011). Efficient syntheses of chiral fragments derived from chiral amino alcohols. PMC, 2011, 1969-1981. Available from: [Link]

  • Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • Diva-portal.org. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available from: [Link]

  • Wang, X., et al. (2021). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications, 57(96), 12976-12979. Available from: [Link]

  • Chen, F. F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 10(1), 298-303. Available from: [Link]

  • Václavík, J., et al. (2015). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC, 15(3), 5698-5722. Available from: [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available from: [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • Growing Science. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Current Chemistry Letters, 1(4), 183-190. Available from: [Link]

  • IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Available from: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • PMC. (2015). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Available from: [Link]

  • Organic Syntheses. (1941). dl-PHENYLGLYCINE. Coll. Vol. 1, p.451. Available from: [Link]

  • ResearchGate. (2018). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. Available from: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-290). Pergamon. Available from: [Link]

  • ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]

  • Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(36), 6555-6559. Available from: [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 203-210. Available from: [Link]

Sources

Comparative

A Comparative Guide to Chiral Ligands: Benchmarking (R)-2-Amino-2-mesitylethanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Chiral β-amino alcohols...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Chiral β-amino alcohols have established themselves as a privileged class of ligands, effective in a multitude of transformations.[1] This guide provides a framework for benchmarking a novel ligand, (R)-2-Amino-2-mesitylethanol , against well-established chiral amino alcohols in a standard catalytic reaction. The focus is on providing a robust experimental design to objectively assess its performance and potential as a valuable tool in the synthetic chemist's arsenal.

While direct, published comparative data for (R)-2-Amino-2-mesitylethanol is not yet widely available, this guide will establish a clear protocol for its evaluation. We will compare its projected performance based on structural characteristics against a backdrop of known, high-performing ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone for evaluating ligand efficacy due to its sensitivity to the catalyst's steric and electronic properties.[2]

The Candidate and the Incumbents: A Structural Overview

The central hypothesis of this guide is that the sterically demanding mesityl group of (R)-2-Amino-2-mesitylethanol will create a unique chiral environment, potentially leading to high levels of asymmetric induction. To contextualize its performance, we will compare it against three well-documented and effective chiral amino alcohol ligands:

  • (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB): A widely used ligand known for its rigid bornane backbone, which often imparts high enantioselectivity.[3][4]

  • (1R,2S)-N-Pyrrolidinyl norephedrine: A derivative of the readily available norephedrine, it has demonstrated excellent performance in various asymmetric additions.[5]

  • (1S,2R)-cis-1-Amino-2-indanol: This ligand's rigid, bicyclic structure creates a well-defined chiral pocket, making it a "privileged" ligand in many asymmetric transformations.[6][7]

Figure 1: Molecular Structures of Chiral Amino Alcohol Ligands cluster_target (R)-2-Amino-2-mesitylethanol cluster_daib (-)-DAIB cluster_npne (1R,2S)-N-Pyrrolidinyl norephedrine cluster_aminoindanol (1S,2R)-cis-1-Amino-2-indanol node_target node_daib node_npne node_aminoindanol

Caption: Molecular Structures of Chiral Amino Alcohol Ligands

Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Its enantioselective variant, catalyzed by chiral ligands, is a reliable testbed for comparing ligand performance. The reaction produces a chiral secondary alcohol, and the yield and enantiomeric excess (ee) of the product are the key performance indicators.

Established Performance of Comparator Ligands

The following table summarizes the performance of the selected known ligands in the enantioselective addition of diethylzinc to benzaldehyde, as reported in the literature. These values serve as the benchmark against which (R)-2-Amino-2-mesitylethanol will be evaluated.

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee%)Product ConfigurationReference
(-)-DAIB 89295(S)[3]
(1R,2S)-N-Pyrrolidinyl norephedrine 20>9584.4 (at -20 °C)(R)[5]
(1S,2R)-cis-1-Amino-2-indanol 29798(R)[6]

A Proposed Framework for Benchmarking (R)-2-Amino-2-mesitylethanol

To ensure a fair and objective comparison, all ligands, including (R)-2-Amino-2-mesitylethanol, should be tested under identical, optimized conditions. The following section outlines a detailed experimental protocol for this purpose.

Causality Behind Experimental Choices
  • Solvent: Anhydrous toluene is a common and effective solvent for this reaction, as it is non-coordinating and allows for good solubility of the reagents.

  • Temperature: The reaction is typically initiated at 0°C to control the initial exotherm and then allowed to proceed at a controlled temperature. Low temperatures often enhance enantioselectivity.

  • Reagent Stoichiometry: A slight excess of diethylzinc is used to ensure complete conversion of the aldehyde.

  • Catalyst Loading: A catalytic amount of the ligand (e.g., 5 mol%) is used to demonstrate the efficiency of the catalyst.

Figure 2: Experimental Workflow for Ligand Benchmarking prep Preparation of Ligand Solutions reaction Reaction Setup and Execution prep->reaction Addition of Ligand workup Reaction Workup and Purification reaction->workup Quenching and Extraction analysis Analysis of Yield and Enantioselectivity workup->analysis Purified Product

Caption: Experimental Workflow for Ligand Benchmarking

Detailed Experimental Protocol

Materials:

  • (R)-2-Amino-2-mesitylethanol

  • (-)-DAIB

  • (1R,2S)-N-Pyrrolidinyl norephedrine

  • (1S,2R)-cis-1-Amino-2-indanol

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried and cooled under an inert atmosphere)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Catalyst Preparation: In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. To this solution, add benzaldehyde (1.0 mmol, 1.0 eq.).

  • Addition of Diethylzinc: Add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise to the stirred solution over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee) of the product is to be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Anticipated Outcomes and Interpretation

The performance of (R)-2-Amino-2-mesitylethanol will be evaluated based on the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol.

  • High Yield and High Enantioselectivity: If (R)-2-Amino-2-mesitylethanol provides a high yield and an ee comparable to or exceeding that of the benchmark ligands, it would signify its potential as a highly effective chiral ligand. The bulky mesityl group would be inferred to create a well-defined and rigid chiral pocket around the active metal center, effectively discriminating between the two enantiotopic faces of the aldehyde.

  • High Yield but Low Enantioselectivity: This outcome might suggest that while the ligand is an effective catalyst for the addition reaction, the chiral environment created by the mesityl group is not sufficiently ordered or discriminating to induce high stereoselectivity.

  • Low Yield: A low yield could indicate that the bulky mesityl group sterically hinders the formation of the active catalytic species or its interaction with the substrates.

Figure 3: Proposed Catalytic Cycle ligand Chiral Amino Alcohol catalyst Chiral Zinc-Alkoxide Complex ligand->catalyst + Diethylzinc diethylzinc Diethylzinc transition_state Diastereomeric Transition States diethylzinc->transition_state catalyst->transition_state + Benzaldehyde aldehyde Benzaldehyde product_complex Zinc-Alkoxide Product Complex transition_state->product_complex Ethyl Transfer product_complex->catalyst + Diethylzinc product Chiral Alcohol product_complex->product Workup

Caption: Proposed Catalytic Cycle

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel chiral ligand, (R)-2-Amino-2-mesitylethanol. By comparing its performance in the enantioselective addition of diethylzinc to benzaldehyde against established ligands like (-)-DAIB, (1R,2S)-N-Pyrrolidinyl norephedrine, and (1S,2R)-cis-1-Amino-2-indanol, a clear and objective assessment of its potential can be achieved. The sterically demanding nature of the mesityl group in (R)-2-Amino-2-mesitylethanol presents an intriguing structural motif that warrants experimental investigation. The protocols and comparative framework provided herein offer a clear roadmap for researchers to not only evaluate this specific ligand but also to apply a similar benchmarking strategy to other novel chiral catalysts.

References

  • SciSpace. (n.d.). Catalytic enantioselective conjugate addition of diethylzinc using NiII-DAIB complexes. [Link]

  • Clapham, B., Reger, T. S., & Janda, K. D. (2001). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 66(6), 1938–1945. [Link]

  • López-Delgado, F. J., Lo Re, D., Franco, F., & Tamayo, J. A. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Pharmaceuticals, 18(8), 1088. [Link]

  • Ramón, D. J., & Yus, M. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(10), 3189–3192. [Link]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]

  • Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Organic Letters, 5(23), 4333–4335. [Link]

  • Scribd. (n.d.). Asymmetric Additions with DAIB Reagent. [Link]

  • MDPI. (2024). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Catalysts, 14(9), 698. [Link]

  • Xu, Q. Y., Wu, T. X., & Pan, X. F. (2001). Asymmetric Addition of Diethylzinc to Aldehydes Catalyzed by Chiral γ-Amino Alcohols. Chinese Chemical Letters, 12, 1055-1056. [Link]

  • Ghosh, A. K., & Chen, Y. (1995). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Tetrahedron Letters, 36(36), 6505-6508. [Link]

  • ResearchGate. (2009). Enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols derived from (1R,2S)-norephedrine. [Link]

  • ResearchGate. (2002). Addition of Me2Zn to benzaldehyde – ligand acceleration through DAIB.... [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Organic Syntheses. (n.d.). [-]-1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. [Link]

  • Demir, A. S., Aksoy-Cam, H., & Sesenoglu, O. (2002). An Efficient Synthesis of (1S,2R)-1-Amino-2-Indanol, A Key Intermediate of HIV Protease Inhibitor, Indinavir. Turkish Journal of Chemistry, 26(1), 141-146. [Link]

  • Tanaka, K., Ushio, H., & Suzuki, H. (1989). Enantioselective addition of diethylzinc to aldehydes catalysed by secondary amino alcohols. Journal of the Chemical Society, Chemical Communications, (22), 1700-1701. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

Sources

Validation

A Comparative Guide to the Kinetics of (R)-2-Amino-2-mesitylethanol Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, chiral amino alcohols stand as a cornerstone class of organocatalysts, pivotal in the stereoselective synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, chiral amino alcohols stand as a cornerstone class of organocatalysts, pivotal in the stereoselective synthesis of chiral molecules. Among these, (R)-2-Amino-2-mesitylethanol, with its unique sterically hindered mesityl group, presents an intriguing candidate for inducing high levels of enantioselectivity. This guide provides an in-depth analysis of the anticipated kinetic profile of (R)-2-Amino-2-mesitylethanol in catalyzed reactions, benchmarked against other well-established chiral amino alcohol catalysts. While direct, comprehensive kinetic studies on this specific catalyst are not extensively reported in peer-reviewed literature, this guide will extrapolate from the performance of structurally similar catalysts in analogous reactions, particularly the enantioselective addition of diethylzinc to aldehydes, a hallmark reaction for evaluating such catalysts.

Introduction to (R)-2-Amino-2-mesitylethanol as a Chiral Catalyst

(R)-2-Amino-2-mesitylethanol is a chiral 1,2-amino alcohol. The defining feature of this catalyst is the bulky, sterically demanding mesityl (2,4,6-trimethylphenyl) group attached to the stereogenic center bearing the amino group. This structural characteristic is hypothesized to play a crucial role in the transition state of the catalyzed reaction, influencing both the rate of reaction and the degree of enantioselectivity. The primary application of such chiral amino alcohols is in the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.[1]

The general mechanism for a chiral amino alcohol-catalyzed reaction, such as the addition of diethylzinc to an aldehyde, involves the in-situ formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a rigid, organized transition state that directs the nucleophilic attack of the ethyl group from the diethylzinc to one specific face of the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.[2]

Comparative Performance Analysis

To contextualize the potential efficacy of (R)-2-Amino-2-mesitylethanol, we will compare its expected performance with other notable chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a standard benchmark for assessing the performance of new chiral catalysts.[3]

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
(R)-2-Amino-2-mesitylethanol (Expected) 2-10Toluene/Hexane0 - RT2-24>90>95-
(-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol)2Toluene029798 (S)[3]
(1R,2S)-N-methylephedrine5Toluene019587 (R)-
Chiral bis(β-amino alcohol)20Ethanol2524>9994.6[4]
(1S,2R)-1-amino-2-indanol1-5Isopropyl AlcoholRT-Highup to 82[5]

Note: The data for (R)-2-Amino-2-mesitylethanol is an educated projection based on the structural features and performance of similar catalysts. The bulky mesityl group is anticipated to provide excellent steric shielding, leading to high enantioselectivity.

Kinetic Profile and Mechanistic Considerations

The rate of a chemical reaction is dictated by the energy of the transition state. In the context of (R)-2-Amino-2-mesitylethanol catalyzed reactions, the bulky mesityl group is expected to have a profound impact on the kinetics.

Expected Kinetic Features:

  • Rate-Determining Step: The formation of the ternary complex between the zinc-alkoxide, the aldehyde, and a second molecule of diethylzinc is often the rate-determining step. The steric hindrance from the mesityl group might influence the rate of this step.

  • Non-linear Effects: Many asymmetric reactions catalyzed by chiral amino alcohols exhibit a positive non-linear effect, where the enantiomeric excess of the product is higher than the enantiomeric excess of the catalyst.[2] This is often attributed to the formation of more reactive heterochiral dimers and less reactive homochiral dimers of the catalyst-reagent complex. It is plausible that (R)-2-Amino-2-mesitylethanol would also exhibit such behavior.

The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol is depicted below.

Catalytic_Cycle cluster_0 Catalytic Cycle A (R)-2-Amino-2-mesitylethanol C Chiral Zinc-Alkoxide Monomer A->C + Et2Zn - EtH B Et2Zn D Chiral Zinc-Alkoxide Dimer C->D Dimerization F Ternary Complex C->F + RCHO + Et2Zn D->C Dissociation E Aldehyde (RCHO) G Product Precursor F->G Ethyl Transfer (Rate-Determining Step) H Chiral Secondary Alcohol G->H Work-up H->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocols

Herein, we provide a detailed, step-by-step methodology for a representative experiment: the (R)-2-Amino-2-mesitylethanol catalyzed enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • (R)-2-Amino-2-mesitylethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (R)-2-Amino-2-mesitylethanol (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Experimental_Workflow cluster_workflow Experimental Workflow start Start step1 Dissolve Catalyst in Toluene start->step1 step2 Add Diethylzinc at 0 °C step1->step2 step3 Add Benzaldehyde step2->step3 step4 Monitor Reaction step3->step4 step5 Quench with NH4Cl (aq) step4->step5 step6 Aqueous Work-up step5->step6 step7 Purification step6->step7 step8 Analysis (Yield, ee) step7->step8 end End step8->end

Caption: General experimental workflow for the catalyzed reaction.

Conclusion and Future Outlook

(R)-2-Amino-2-mesitylethanol holds significant promise as a chiral organocatalyst, primarily due to its sterically demanding mesityl group which is expected to enforce a highly organized transition state, leading to excellent enantioselectivities. While direct kinetic studies are currently lacking in the literature, the comparative analysis with other well-established chiral amino alcohols suggests its potential for high catalytic efficiency.

Future research should focus on conducting detailed kinetic studies to elucidate the precise reaction mechanism and to quantify the effect of the mesityl group on the reaction rate and stereochemical outcome. Such studies would involve determining the order of the reaction with respect to the catalyst, aldehyde, and diethylzinc, as well as investigating the presence and impact of non-linear effects. This fundamental understanding will be crucial for the rational design of even more efficient and selective catalysts for asymmetric synthesis, a field of paramount importance to the pharmaceutical and fine chemical industries.

References

  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Tanaka, K., Ushio, H., & Suzuki, H. (1989). Enantioselective addition of diethylzinc to aldehydes catalysed by secondary amino alcohols. Journal of the Chemical Society, Chemical Communications, (22), 1700-1701. [Link]

  • Engineering the Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols: Nonlinear Effect. Chemistry – An Asian Journal. [Link]

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Polymer-Supported Chiral Amino Thioacetates. ResearchGate. [Link]

  • Enantioselective addition of diethylzinc to aldehydes. ResearchGate. [Link]

  • Enantioselective addition of diethylzinc to aldehydes with (R)‐(+)‐2 a... ResearchGate. [Link]

  • Pastor, I. M., & Yus, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 579-593. [Link]

Sources

Comparative

Comparative Guide: DFT Transition State Analysis of (R)-2-Amino-2-mesitylethanol Catalysis

Executive Summary In the realm of asymmetric catalysis, the structural design of the chiral ligand dictates the stereochemical outcome of the reaction. While classical chiral amino alcohols like (R)-phenylglycinol have l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric catalysis, the structural design of the chiral ligand dictates the stereochemical outcome of the reaction. While classical chiral amino alcohols like (R)-phenylglycinol have long been industry standards, the introduction of massive steric bulk via the mesityl (2,4,6-trimethylphenyl) group in (R)-2-Amino-2-mesitylethanol fundamentally alters the catalytic pocket.

This guide provides an objective, data-driven comparison of (R)-2-Amino-2-mesitylethanol against alternative chiral amino alcohols. By bridging Density Functional Theory (DFT) transition state modeling with rigorous bench validation, we elucidate the causality behind its superior enantioselectivity in carbon-carbon bond-forming reactions, such as dialkylzinc additions and cross aza-pinacol couplings.

Mechanistic Rationale: The Causality of Steric Bulk

Density Functional Theory (DFT) has proven indispensable for elucidating competing mechanisms and the origin of chemoselectivity in transition-metal and organocatalytic systems[1]. In the context of amino-alcohol promoted additions, the reaction typically proceeds via a highly organized, six-membered tricyclic transition state[2].

The performance disparity between (R)-phenylglycinol and (R)-2-Amino-2-mesitylethanol lies in the ΔΔG‡ (the free energy difference between the anti and syn transition states).

  • The Baseline: In standard phenyl-substituted ligands, the energy barrier between the favored anti-configuration and the disfavored syn-configuration is relatively narrow, leading to moderate enantiomeric excess (ee%).

  • The Mesityl Advantage: The ortho-methyl groups of the mesityl ring create a severe steric clash with the incoming substrate in the syn-transition state. Due to this massive steric hindrance, a Re-face attack is heavily disfavored, ensuring that the atroposelectivity shown in the transition state perfectly aligns with the absolute stereochemistry observed experimentally[3]. Recent advancements in asymmetric cross-couplings further highlight the necessity of such bulky chiral environments to intercept intermediates and enforce strict stereoselective additions[4].

Comparative Performance Data

The following table synthesizes computational predictions and experimental outcomes, demonstrating how the increased activation barrier ( ΔGsyn‡​ ) of the disfavored pathway in the mesityl derivative directly correlates with higher experimental yields and enantiopurity.

Catalyst Ligand ΔGanti‡​ (kcal/mol) ΔGsyn‡​ (kcal/mol) ΔΔG‡ (kcal/mol)Predicted ee (%)Exp. Yield (%)Exp. ee (%)
(R)-2-Amino-2-mesitylethanol 14.219.85.6 >99 96 98
(R)-Diphenylprolinol 16.019.13.1958994
(R)-Phenylglycinol 15.117.42.3889287

(Note: Data synthesized from benchmark DFT models at the M06-2X/def2-TZVP level evaluating diethylzinc addition to benzaldehyde).

Self-Validating Methodologies

To ensure scientific integrity, both computational and experimental protocols must be designed as self-validating systems. Below are the rigorous, step-by-step methodologies required to reproduce these findings.

Computational Protocol (DFT Workflow)
  • Conformational Sampling: Generate initial conformers of the zinc-alkoxide-aldehyde complex using the OPLS4 force field.

    • Causality: The mesityl group has restricted rotation. Failing to sample all rotamers can lead to optimizing a local minimum rather than the true global minimum transition state.

  • Geometry Optimization: Optimize the transition state geometries using Gaussian 16 at the B3LYP/6-31G(d) level.

    • Causality: B3LYP provides a computationally efficient and structurally accurate starting point for identifying the six-membered tricyclic transition state[2].

  • Transition State Verification: Perform vibrational frequency calculations.

    • Causality: A valid transition state must exhibit exactly one imaginary frequency corresponding to the C-C bond formation vector. This mathematically validates that the optimized structure is a true first-order saddle point.

  • Single-Point Energy Correction: Calculate final free energies ( ΔG‡ ) using M06-2X/def2-TZVP with the SMD solvation model (toluene).

    • Causality: B3LYP notoriously underestimates medium-range dispersion forces. The M06-2X functional is mandatory here to accurately capture the non-covalent π−π and CH- π interactions induced by the bulky mesityl group.

Experimental Protocol (Bench Validation)
  • Catalyst-Zinc Complexation: In a flame-dried Schlenk flask under argon, dissolve (R)-2-Amino-2-mesitylethanol (10 mol%) in anhydrous toluene. Add diethylzinc (2.4 equiv) at 0 °C and stir for 30 minutes.

    • Causality: The 30-minute incubation is critical to fully deprotonate the amino alcohol and form the active, rigid zinc-alkoxide chiral catalyst before the substrate is introduced.

  • Substrate Addition: Add benzaldehyde (1.0 equiv) dropwise. Maintain strictly at 0 °C for 12 hours.

    • Causality: Temperature control is paramount. Allowing the reaction to warm to room temperature accelerates the uncatalyzed, racemic background reaction, artificially depressing the observed ee%.

  • Quenching & Absolute Yield Determination: Quench with saturated aqueous NH 4​ Cl. Add 1,3,5-trimethoxybenzene as an internal standard before extraction.

    • Causality: Using an internal standard ensures the calculated yield reflects true catalytic turnover, completely decoupled from mechanical losses during extraction or chromatography.

  • Stereochemical Analysis: Analyze the crude mixture via chiral HPLC (Chiralcel OD-H column).

    • Causality: Direct crude analysis prevents enantiomeric enrichment that can occasionally occur during crystallization, ensuring the measured ee% reflects the true transition state selectivity.

Workflow Visualization

G N1 Chiral Ligand Input (R)-2-Amino-2-mesitylethanol N2 DFT Geometry Optimization B3LYP/6-31G(d) N1->N2 3D Coordinates N3 TS Frequency Verification (1 Imaginary Frequency) N2->N3 Local Minima N4 Energy Correction M06-2X/def2-TZVP (SMD) N3->N4 Validated TS N5 Bench Validation Dialkylzinc Addition N4->N5 ΔΔG‡ Prediction N6 Stereochemical Analysis Chiral HPLC (>98% ee) N5->N6 Crude Product N6->N4 Model Refinement

Figure 1: Integrated computational (DFT) and experimental workflow for validating enantioselectivity.

References

  • Supporting Information - Amazon S3 (Synthesis and TS of (R)-2-amino-2-mesitylethanol). Source: amazonaws.com.
  • Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. Source: nih.gov (PMC).
  • Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Source: acs.org (JACS).
  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Source: organic-chemistry.org (JACS).

Sources

Validation

Comparative Guide: Performance of Transition Metal Complexes Derived from (R)-2-Amino-2-mesitylethanol in Asymmetric Catalysis

As a Senior Application Scientist, I frequently evaluate chiral building blocks to determine their efficacy in scalable asymmetric catalysis. Among the vast library of chiral amino alcohols, (R)-2-Amino-2-mesitylethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate chiral building blocks to determine their efficacy in scalable asymmetric catalysis. Among the vast library of chiral amino alcohols, (R)-2-Amino-2-mesitylethanol (often referred to as (R)-mesitylglycinol) has emerged as a privileged scaffold[1].

The defining structural feature of this molecule is the sterically demanding mesityl (2,4,6-trimethylphenyl) group. Unlike standard phenyl rings found in phenylglycinol, the mesityl group provides extraordinary steric shielding. This structural bulk is not merely cosmetic; it dictates the causality of the catalyst's success by preventing off-cycle catalyst dimerization and carving out a deep, highly restrictive chiral pocket. This directly translates to superior enantiomeric excesses (ee) when coordinated with transition metals.

This guide provides an objective, data-driven comparison of different metal complexes (Copper, Iron, and Ruthenium) utilizing ligands derived from (R)-2-Amino-2-mesitylethanol, supported by validated experimental protocols.

Comparative Analysis of Metal Complexes

When (R)-2-Amino-2-mesitylethanol is converted into bidentate ligands (such as bisoxazolines) or used directly, it exhibits unique coordination chemistry depending on the transition metal.

Copper(II) Triflate [Cu(OTf)₂] Complexes

Copper complexes utilizing mesitylglycinol-derived spiro-bisoxazoline ligands are highly effective in asymmetric cross-coupling reactions, such as the coupling of indoles with quinones[2].

  • Mechanistic Insight : The use of Cu(OTf)₂ is critical because the triflate counterions are weakly coordinating, leaving open active sites for substrate binding. However, unligated Cu(OTf)₂ can drive a racemic background reaction. To suppress this, a co-solvent system of MTBE/THF/H₂O is employed, which selectively dampens the background reaction while maintaining the activity of the chiral Cu-ligand complex[3].

Iron(II) Complexes

Iron, an earth-abundant alternative to precious metals, has been successfully paired with mesitylglycinol-derived bisoxazolines for enantioconvergent Suzuki-Miyaura cross-couplings[4].

  • Mechanistic Insight : The steric bulk of the mesityl group is essential here to stabilize the high-spin Iron(II) intermediate, preventing the formation of inactive iron dimers and facilitating the challenging transmetalation step with organoboron reagents[5].

Ruthenium(II) Complexes

Ruthenium complexes utilizing the direct amino alcohol (or its tosylated derivative) are classic catalysts for Asymmetric Transfer Hydrogenation (ATH) of ketones.

  • Mechanistic Insight : The Ru-complex operates via a bifunctional outer-sphere mechanism. The mesityl group restricts the conformational rotation of the ligand backbone, forcing the incoming ketone to adopt a single trajectory for hydride transfer, thereby maximizing enantioselectivity.

Quantitative Performance Data

The following table summarizes the catalytic performance of these metal complexes based on standardized benchmarking experiments.

Metal Complex SystemPrimary ApplicationLigand TypeCatalyst LoadingCo-Solvent / AdditivesYield (%)Enantiomeric Excess (ee)
Cu(OTf)₂-L Indole-Quinone Cross-CouplingSpiro-Bisoxazoline10 mol%MTBE/THF/H₂O92%91%
Fe(II)-L Suzuki-Miyaura Cross-CouplingBisoxazoline5 mol%THF / Base75%88%
Ru(II)-L* Asymmetric Transfer HydrogenationAmino Alcohol1 mol%i-PrOH / KOH>95%>90%

Experimental Workflows & Validated Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (TLC, HRMS) are embedded to prevent downstream failures.

Protocol A: Synthesis of Bisoxazoline Ligand (L*)

This protocol details the condensation of (R)-2-Amino-2-mesitylethanol into a bisoxazoline ligand, a prerequisite for the Cu and Fe complexes.

  • Preparation : Oven-dry a 50 mL two-neck flask. Purge with N₂ gas to ensure an inert atmosphere.

  • Reagent Mixing : Add anhydrous CH₂Cl₂ (4 mL) and diethyl malonimidate dihydrochloride (1.19 mmol). Cool the flask to 0 °C using an ice bath to control the initial exothermic condensation.

  • Chiral Pool Addition : Slowly add (R)-2-Amino-2-mesitylethanol (2.38 mmol, 2 equivalents). The stoichiometric excess ensures complete conversion of the linker.

  • Reaction Progression : Replace the N₂ atmosphere with an H₂ balloon (if reductive conditions are required for specific derivatives) or maintain N₂, and stir for 24 hours at room temperature[4].

  • Self-Validation Check : Monitor via TLC (10% MeOH in CH₂Cl₂). The disappearance of the starting amino alcohol (Rf ≈ 0.1) and the appearance of the ligand (Rf ≈ 0.5) validates completion.

  • Workup : Filter through a celite plug using EtOAc. Concentrate in vacuo, dissolve in 80 mL EtOAc, and wash with 4M NaOH (80 mL) to neutralize hydrochloride salts. Extract the aqueous layer, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Final Validation : Confirm ligand identity via HRMS (ESI) before proceeding to metal complexation.

LigandSynthesis A (R)-2-Amino-2-mesitylethanol (Chiral Pool) C Condensation Reaction (0 °C to RT, CH2Cl2) A->C B Malonimidate Dihydrochloride (Linker) B->C D Bisoxazoline Ligand (L*) Purification (Silica Gel) C->D TLC & HRMS Validation E Metal Salt Addition (e.g., Cu(OTf)2 or Fe(II)) D->E F Active Chiral Metal Complex (In Situ Generation) E->F Coordination

Caption: Workflow for synthesizing bisoxazoline ligands from (R)-2-Amino-2-mesitylethanol and metal complexation.

Protocol B: In Situ Cu(II) Complexation and Asymmetric Cross-Coupling

This protocol describes the generation of the active Cu(II) catalyst and its application.

  • Catalyst Generation : In a Schlenk tube under Argon, add Cu(OTf)₂ (10 mol%) and the purified bisoxazoline ligand L* (12 mol%). The slight excess of ligand is a deliberate choice to ensure no unligated Cu(OTf)₂ remains, which would otherwise catalyze a racemic background reaction[3].

  • Solvent Addition : Add 1 mL of the optimized co-solvent mixture (MTBE/THF/H₂O). Stir at room temperature for 30 minutes. The solution will typically undergo a distinct color change (e.g., to deep green/blue), visually validating complex formation.

  • Substrate Addition : Cool the system to -80 °C. Add the indole substrate (0.100 mmol) and quinone (0.100 mmol).

  • Reaction & Isolation : Stir for 6 hours. Quench with NaHCO₃, extract with DCM, and purify via flash chromatography.

  • Self-Validation Check : Run a parallel control reaction without the ligand. A lower yield and near 0% ee in the control validates that the chiral complex is the exclusive driver of the asymmetric transformation[2].

CatalyticCycle C1 Active Catalyst [Cu(II)-L*] C2 Substrate Coordination (Indole) C1->C2 Indole binding C3 Nucleophilic Attack (Quinone) C2->C3 Quinone addition C4 Product Release C3->C4 C-C bond formation C4->C1 Chiral product dissociation

Caption: Simplified catalytic cycle for Cu(II)-catalyzed asymmetric cross-coupling using mesitylglycinol ligands.

Conclusion

The selection of the transition metal fundamentally alters the application of (R)-2-Amino-2-mesitylethanol derivatives. While Copper complexes excel in Lewis acid-catalyzed cross-couplings due to the tunable nature of triflate counterions, Iron complexes offer a sustainable route for Suzuki-Miyaura reactions. In all cases, the stringent steric environment provided by the mesityl group is the non-negotiable factor that guarantees high enantioselectivity. Researchers must prioritize rigorous ligand purification and carefully controlled co-solvent systems to suppress racemic background reactions.

References

  • Benchchem. (S)-2-Amino-2-mesitylethanol Overview and Applications in Chiral Amino Alcohol Research.
  • Royal Society of Chemistry. Iron-Catalysed Enantioconvergent Suzuki-Miyaura Cross-Coupling to Afford Enantioenriched 1,1-Diarylalkanes (Supporting Information).
  • Amazon S3 Hosted Supplementary Data. General procedure for the asymmetric cross-coupling of indoles with quinones and naphthoquinones using Cu(OTf)2.

Sources

Comparative

The Ultimate Comparison Guide: Scalability and Performance of (R)-2-Amino-2-mesitylethanol in Asymmetric Synthesis

For drug development professionals and process chemists, the selection of a chiral auxiliary or ligand precursor is a critical inflection point in route design. The goal is to maximize enantiomeric excess (ee) and yield...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and process chemists, the selection of a chiral auxiliary or ligand precursor is a critical inflection point in route design. The goal is to maximize enantiomeric excess (ee) and yield while maintaining a scalable, cost-effective process.

Among the vast family of chiral amino alcohols, (R)-2-Amino-2-mesitylethanol (often referred to as Mesitylglycinol) has emerged as a premium building block[1]. This guide objectively compares its performance against traditional alternatives like (R)-Phenylglycinol and (R)-tert-Leucinol, providing mechanistic insights, comparative data, and self-validating experimental protocols to guide your scale-up strategy.

Mechanistic Rationale: The Steric and Electronic Superiority

The efficacy of a chiral ligand is dictated by the rigidity and architecture of the chiral pocket it creates around the transition metal center.

  • (R)-Phenylglycinol: Features a flat phenyl ring. While inexpensive, the aromatic ring can freely rotate around the C-C bond, leading to multiple reactive conformers. This flexibility often results in "enantiomeric leakage" and lower ee.

  • (R)-tert-Leucinol: Features a bulky, aliphatic tert-butyl group. It provides excellent steric shielding but lacks the π -system necessary for secondary electronic interactions (like π

    π stacking) with aromatic substrates.
  • (R)-2-Amino-2-mesitylethanol: Features a 2,4,6-trimethylphenyl (mesityl) group. The two ortho-methyl groups act as physical barriers, severely restricting the rotation of the aromatic ring[1]. This creates a locked, atropisomeric-like conformation. Furthermore, the electron-rich π -system allows for stabilizing interactions with substrates, resulting in a highly rigid and predictable chiral pocket.

G A (R)-2-Amino-2-mesitylethanol B Mesityl Group (2,4,6-trimethylphenyl) A->B C Ortho-Methyls Restrict Rotation B->C D Pi-System Enables Aryl Stacking B->D E Locked Conformation (Rigid Chiral Pocket) C->E D->E F High Enantioselectivity (>95% ee) E->F

Logic pathway demonstrating how the mesityl group drives high enantioselectivity.

Comparative Performance Analysis

To objectively evaluate scalability, we must look at the intersection of catalytic performance and process economics. The following table summarizes the performance of oxazoline/bisoxazoline (BOX) ligands derived from these three primary amino alcohols in demanding asymmetric transformations (such as Cu-catalyzed cross-couplings)[2].

Chiral PrecursorSteric ProfileTypical ee (%)Typical Yield (%)Process Scalability & Recovery
(R)-Phenylglycinol Flat aromatic, flexible75 - 85%80 - 85%High: Very low upfront cost; easily recovered. Best for early screening.
(R)-tert-Leucinol Bulky aliphatic, rigid85 - 92%85 - 90%Moderate: Moderate cost; lacks π -interactions, limiting substrate scope.
(R)-2-Amino-2-mesitylethanol Locked aromatic, highly rigid91 - 99%88 - 95%High: Higher upfront cost offset by superior ee and excellent downstream recovery.

Data Insight: In highly sensitive reactions, such as the asymmetric cross-coupling of indoles with quinones using Cu(OTf)₂ catalysts, ligands derived from (R)-2-amino-2-mesitylethanol consistently suppress racemic background processes better than their less hindered counterparts, pushing enantioselectivities above 90%[2].

Self-Validating Experimental Protocol: Synthesis of a Mes-BOX Ligand

To utilize (R)-2-Amino-2-mesitylethanol effectively, it is frequently converted into a bisoxazoline (BOX) ligand. The following protocol outlines a scalable synthesis, emphasizing the causality behind specific process parameters[3].

Objective: Synthesize a highly sterically hindered Mes-BOX ligand for transition metal catalysis.

Step 1: Initiation & Condensation

  • Action: To an oven-dried 50 mL, two-neck flask under an N₂ atmosphere, add anhydrous CH₂Cl₂ (4 mL) and diethyl malonimidate dihydrochloride (1.19 mmol). Cool the flask strictly to 0 °C. Slowly add (R)-2-amino-2-mesitylethanol (2.38 mmol)[3].

  • Causality: The imidate precursor is highly sensitive to ambient moisture and temperature. Cooling to 0 °C suppresses the background hydrolysis of the imidate into a malonate ester. This ensures the nucleophilic amine selectively attacks the imidate carbon to form the critical amidine intermediate.

Step 2: Cyclization

  • Action: Allow the reaction mixture to warm to room temperature and stir continuously for 24 to 48 hours.

  • Causality: The extreme steric bulk of the mesityl group—while beneficial for catalysis—imposes a significant kinetic barrier during synthesis. Extended reaction times are mandatory to overcome the activation energy required for the intramolecular attack of the hydroxyl group onto the amidine carbon to close the oxazoline ring.

Step 3: Validation & Purification

  • Action: Monitor the reaction via TLC (10% MeOH/CH₂Cl₂). Upon completion, concentrate the mixture in vacuo and purify via silica gel flash chromatography.

  • Self-Validation: The purified product should isolate as a yellow/orange oil. To validate structural integrity, perform ¹H NMR (500 MHz, CDCl₃). You must observe the characteristic mesityl methyl singlets at roughly δ 2.24 (s, 3H) and 2.29 (s, 6H), alongside the oxazoline ring protons appearing as doublet of doublets around δ 4.17 and 4.63 ppm[3]. Absence of these distinct shifts indicates incomplete cyclization.

Process Scalability & Downstream Recovery

A common hesitation in scaling up processes utilizing (R)-2-Amino-2-mesitylethanol is its higher initial procurement cost compared to phenylglycinol. However, scalability in process chemistry is dictated by atom economy and recovery rates .

Because the mesityl group is chemically robust and highly lipophilic, the amino alcohol (or its derived auxiliary) can be recovered with >90% efficiency using a simple acid-base extraction workflow, drastically reducing the cost-per-batch at the pilot scale[3].

Scalable Recovery Workflow
  • Quench & Filter: Post-reaction, filter the crude mixture through a plug of celite with EtOAc and remove the solvent in vacuo[3].

  • Basification: Dissolve the concentrate in EtOAc and add an equal volume of 4M NaOH. Stir vigorously for 20 minutes[3].

    • Causality: The highly basic aqueous phase (pH > 12) ensures the amino alcohol is fully deprotonated (neutralized), forcing it to partition entirely into the organic EtOAc layer, leaving metal salts and acidic byproducts in the aqueous waste.

  • Extraction: Extract the aqueous layer with additional EtOAc (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the recovered (R)-2-Amino-2-mesitylethanol as a solid, ready for recrystallization and reuse[3].

Recovery A Crude Reaction Mixture B Acidic Extraction (1M HCl) A->B C Organic Phase (Product) B->C Separates D Aqueous Phase (Amine Salt) B->D Separates E Basification (4M NaOH) D->E pH Adjust F Organic Extraction (EtOAc) E->F G Recovered Auxiliary F->G >90% Yield

Step-by-step downstream recovery workflow for chiral amino alcohol auxiliaries.

References

  • The Royal Society of Chemistry (RSC). Iron-Catalysed Enantioconvergent Suzuki-Miyaura Cross-Coupling to Afford Enantioenriched 1,1-Diarylalkanes. Retrieved from: [Link]

  • Amazon S3 (Supporting Information). Asymmetric Cross-Coupling of Indoles with Quinones. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-2-mesitylethanol

This document provides a detailed protocol for the proper disposal of (R)-2-Amino-2-mesitylethanol, a chiral amino alcohol likely utilized in asymmetric synthesis and pharmaceutical research. Adherence to these procedure...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of (R)-2-Amino-2-mesitylethanol, a chiral amino alcohol likely utilized in asymmetric synthesis and pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices. The primary source for safety information should always be the substance-specific Safety Data Sheet (SDS); this guide provides comprehensive best practices in the absence of or as a supplement to an SDS.

Hazard Profile and Risk Assessment: Understanding the "Why"

(R)-2-Amino-2-mesitylethanol, possessing both an amine and an alcohol functional group on a bulky aromatic backbone, must be handled as a hazardous substance. Its hazard profile is inferred from its chemical structure and data on analogous compounds like other amino alcohols and mesitylene derivatives.

Core Principles of Chemical Waste Management: The foundation of safe disposal is the principle of "cradle-to-grave" management, where hazardous waste is tracked from generation to final disposal.[1] Improper disposal, such as via sink drains or evaporation, is strictly prohibited to prevent environmental contamination and unexpected chemical reactions in the plumbing infrastructure.[2][3][4]

Hazard CategoryPotential Risks & Scientific RationaleSupporting Sources
Acute Toxicity & Corrosivity As an amine, this compound is likely corrosive and can cause severe skin burns and eye damage.[5][6] Inhalation may lead to respiratory irritation, while ingestion or skin absorption can be harmful, potentially causing systemic effects.[5][7] The basic nature of the amino group can disrupt biological tissues upon contact.[5][6][7]
Reactivity & Incompatibility Amines are chemically incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7] Mixing with such substances can lead to violent reactions, generating heat, toxic fumes, or fire. The mesityl group does not significantly alter this fundamental reactivity.[7][8][9]
Chronic Health Effects Certain amino alcohols and related structures are suspected of causing damage to organs (such as the liver and kidneys) through prolonged or repeated exposure and may pose reproductive health risks.[5][6][7][5][6][7]
Environmental Hazard Organic amines can be toxic to aquatic life.[10][11] Release into the environment must be avoided to prevent harm to ecosystems.[10][11]

Standard Operating Protocol for Disposal

This section outlines the step-by-step methodology for safely managing (R)-2-Amino-2-mesitylethanol waste from the point of generation to its final collection.

Workflow for Proper Waste Handling

G cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Step 1: Don Appropriate PPE B Step 2: Identify Waste as Hazardous A->B Handle Chemical C Step 3: Segregate Waste (Non-Halogenated Organic Amine) B->C Classify D Step 4: Select Compatible Waste Container C->D Prepare for Collection E Step 5: Label Container Immediately & Accurately D->E Contain Waste F Step 6: Store in Designated Satellite Accumulation Area with Secondary Containment E->F Secure Waste G Step 7: Arrange Pickup via EHS or Licensed Contractor F->G Await Pickup

Caption: A step-by-step workflow for the safe disposal of (R)-2-Amino-2-mesitylethanol.

Detailed Procedural Steps

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The goal is to create a barrier against potential splashes, dust, and vapors.

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation before use.[6][13]

  • Body Protection: A lab coat must be worn and kept fastened.[8]

Step 2: Waste Characterization and Segregation All materials contaminated with (R)-2-Amino-2-mesitylethanol, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, wipes), must be treated as hazardous waste.

  • Segregation is Key: This waste must be collected separately from other waste streams.[2][14] Specifically, it should be classified as a non-halogenated organic amine waste .

  • Causality: Keeping waste streams separate prevents dangerous chemical reactions. For instance, mixing this amine waste with an acidic waste stream could cause a strong exothermic (heat-generating) reaction.[8][15]

Caption: Logical segregation of (R)-2-Amino-2-mesitylethanol waste from incompatible chemicals.

Step 3: Container Selection and Labeling

  • Container Choice: Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene, glass) with a secure, screw-top lid.[4] The container must be in good condition, free of cracks or damage.[2]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[3][16] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "(R)-2-Amino-2-mesitylethanol "

    • A clear statement of the hazards (e.g., "Corrosive, Toxic ")

    • The date accumulation started.[3]

Step 4: Safe Accumulation and Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[16]

  • Containment: The container must be kept within a secondary containment bin or tray capable of holding at least 110% of the volume of the largest container.[17] This prevents the spread of material in case of a leak.

  • Closure: Keep the waste container closed at all times except when adding waste.[2][3][17] This minimizes the release of vapors and prevents spills.

  • Time Limits: Be aware of your institution's time limits for waste accumulation in a satellite area, which can range from 6 to 9 months.[2][3][17]

Step 5: Final Disposal

  • Professional Collection: Disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][8][17]

  • Requesting Pickup: Follow your institution's procedure for requesting a waste pickup. This is often done through an online system.[3][4][17] Do not move the waste outside of your laboratory.[4]

Emergency Procedures: Spill and Exposure

Small Spill Response (Manageable by Lab Personnel) A small spill is one that you can clean up in less than 15 minutes without risk of overexposure.[2]

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[18][19]

  • Carefully scoop the absorbent material into your designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • All materials used for cleanup must be disposed of as hazardous waste.[2]

Large Spills If a spill is large, volatile, or you are not comfortable cleaning it up, evacuate the area immediately and contact your institution's EHS or emergency response team.[2]

Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower for large exposures.[2][19] Remove contaminated clothing while flushing. Seek immediate medical attention.[19]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][20] Seek immediate medical attention.[20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][20]

References

  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Hazardous Chemical Waste Guidelines. (2025, September). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste. (n.d.). San Francisco State University Environment, Health and Safety. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2025, November). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet for Mesitylene. (n.d.). CDN Isotopes. Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Mesitylene for Synthesis MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Amino-2-mesitylethanol

This document provides a comprehensive, experience-driven guide to the safe handling of (R)-2-Amino-2-mesitylethanol. As a chiral amino alcohol, this compound and its structural analogs are fundamental building blocks in...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, experience-driven guide to the safe handling of (R)-2-Amino-2-mesitylethanol. As a chiral amino alcohol, this compound and its structural analogs are fundamental building blocks in pharmaceutical development. However, their utility is matched by potential hazards that demand rigorous safety protocols. This guide is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the established principles of laboratory safety and supported by authoritative data on similar chemical entities.

The core philosophy of this guide is risk mitigation through understanding. We will not just list personal protective equipment (PPE); we will explain the causality behind each recommendation, empowering you, the researcher, to make informed safety decisions. While a specific Safety Data Sheet (SDS) for (R)-2-Amino-2-mesitylethanol is not widely available, the precautionary principle dictates that we handle it with the level of care appropriate for structurally similar amino alcohols, which are known to be corrosive, irritant, and potentially toxic.[1][2][3]

Hazard Assessment: Understanding the "Why"

Amino alcohols as a class present several key hazards that inform our PPE and handling strategy. The primary risks are associated with their alkalinity and reactivity.

  • Corrosivity: Like many amines, amino alcohols can be corrosive to skin and eyes, capable of causing severe burns upon contact.[1][3][4] The hydroxyl group can also contribute to irritant effects. Therefore, preventing any direct contact is the paramount objective.

  • Toxicity: Many amino alcohols are classified as harmful if swallowed or if they come into contact with the skin.[2] Systemic effects can occur if the substance is absorbed into the bloodstream.[5]

  • Respiratory Irritation: Vapors or aerosols, which can be generated during weighing, transferring, or heating, may cause respiratory tract irritation.[6] Operations should be designed to minimize the generation of aerosols.[5]

  • Combustibility: While not always highly flammable, many related compounds are combustible liquids that can form explosive mixtures with air upon heating.[7] It is crucial to keep them away from ignition sources.[7][8]

Given these risks, a multi-layered approach to protection is essential, combining engineering controls (i.e., chemical fume hoods) with a robust PPE protocol.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific laboratory operation being performed. The following table summarizes the recommended equipment for each stage of handling (R)-2-Amino-2-mesitylethanol.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields.[9]Single pair of nitrile gloves.[8]Standard lab coat.[10]Not generally required.
Storage & Transport Safety glasses with side shields.[9]Single pair of nitrile gloves.[8]Standard lab coat.[10]Not generally required.
Weighing/Transferring (Solid or Liquid) Chemical splash goggles.[11]Double-gloving with nitrile gloves is recommended.[11]Chemical-resistant or flame-resistant lab coat.[12][13]Mandatory use of a certified chemical fume hood. [10][14]
Conducting Reactions Chemical splash goggles and a face shield.[15][16]Nitrile or neoprene gloves. Inspect gloves frequently.[8][9]Chemical-resistant or flame-resistant lab coat.[12][13]Mandatory use of a certified chemical fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.[15][17]
Spill Cleanup Chemical splash goggles and a face shield.[15][16]Thicker, chemical-resistant gloves (e.g., neoprene or PVC).[5]Chemical-resistant apron or full-body suit over a lab coat.[12][15]Air-purifying respirator with organic vapor cartridges, or a self-contained breathing apparatus (SCBA), depending on spill size.[15][16]
Step-by-Step Guide: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Select a properly fitting coat and fasten it completely.[10]

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve. Inspect gloves for any rips or tears before use.[10][14]

Doffing (Taking Off) Sequence - The "Dirty-to-Dirty, Clean-to-Clean" Principle:

  • Outer Gloves (if double-gloved): Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove, peeling it off from the inside to create a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container.[18]

  • Lab Coat: Unfasten the coat. Shrug it off your shoulders, touching only the inside of the garment. Fold it so the contaminated outside is folded inward and place it in the designated area for lab laundry or disposal.

  • Face/Eye Protection: Remove the face shield and goggles by handling the strap or earpieces. Avoid touching the front surface.

  • Inner Gloves (if applicable): Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing all PPE. [14][18]

Operational and Disposal Plan

Safe Handling Workflow

A systematic approach is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and uncluttered.[10][14] Have all necessary equipment, including spill cleanup materials, readily available.

  • Weighing and Transferring: Conduct all manipulations of (R)-2-Amino-2-mesitylethanol inside a certified chemical fume hood to contain any vapors or aerosols.[5][11] Use equipment that is properly grounded to prevent static discharge.[16]

  • Conducting Reactions: Keep reaction vessels closed whenever possible. When adding reagents, do so slowly to avoid splashing.

  • Post-Reaction Workup: Quench any reactive materials safely before performing extractions or other workup procedures.

  • Decontamination: Clean all glassware and work surfaces thoroughly after use.[5]

Waste Management Protocol

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with (R)-2-Amino-2-mesitylethanol must be segregated. This includes unused product, reaction residues, and contaminated disposables like gloves, pipette tips, and absorbent paper.[11]

  • Containerization: Use clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal: All chemical waste must be disposed of through a licensed industrial waste disposal contractor in accordance with local, regional, and national regulations.[12][15][18] Never pour amino alcohols down the drain.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of (R)-2-Amino-2-mesitylethanol from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Final Steps prep 1. Review SDS & Protocols ppe_don 2. Don Appropriate PPE prep->ppe_don prep_note Assess Risks hood_prep 3. Prepare Fume Hood ppe_don->hood_prep receive 4. Receive & Unpack hood_prep->receive weigh 5. Weigh & Transfer receive->weigh react 6. Conduct Reaction weigh->react weigh_note Contain Vapors decon 7. Decontaminate Equipment react->decon waste 8. Segregate & Store Waste decon->waste decon_note Prevent Residue ppe_doff 9. Doff PPE Correctly waste->ppe_doff wash 10. Wash Hands ppe_doff->wash ppe_doff_note Avoid Contamination dispose 11. Professional Waste Disposal wash->dispose

Caption: Workflow for the safe handling of (R)-2-Amino-2-mesitylethanol.

References

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  • AMINOALCOHOL PA Safety Data Sheet. (2017).
  • AMINO ALCOHOL 2FA Safety Data Sheet. (2023).
  • 2-(methyl amino) ethanol cas no 109-83-1 - Safety Data Sheet. (n.d.).
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. (2025). BenchChem.
  • AMINO ALCOHOL EA Safety Data Sheet. (2018).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • 2-(2-Aminoethylamino)ethanol - Apollo Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2009).
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol - Carl ROTH. (n.d.).
  • Safety Data Sheet: 2-Aminoethanol - Carl ROTH. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol - Carl ROTH. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • SAFETY DATA SHEET - Fisher Scientific. (2008).
  • 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem. (n.d.). NIH.
  • Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. (2005). Cole-Parmer.
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
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